Product packaging for Fangchinoline(Cat. No.:CAS No. 436-77-1)

Fangchinoline

Cat. No.: B191232
CAS No.: 436-77-1
M. Wt: 608.7 g/mol
InChI Key: IIQSJHUEZBTSAT-VMPREFPWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fangchinoline is a bisbenzylisoquinoline alkaloid that is (1beta)- berbaman which has been substituted by methyl groups at the 2 and 2' positions, by methoxy groups at the 6, 6', and 12 positions, and by a hydroxy group at position 7. Isolated from Stephania tetrandra, it has been found to possess neuroprotective and anti-tumour activity. It has a role as an antineoplastic agent, an anti-inflammatory agent, an antioxidant, an anti-HIV-1 agent, a neuroprotective agent and a plant metabolite. It is a macrocycle, a bisbenzylisoquinoline alkaloid and an aromatic ether.
This compound has been reported in Stephania tetrandra, Stephania hernandifolia, and other organisms with data available.
RN given refers to parent cpd;  limacine is the (1'beta)-isomer;  7-O-demethyltetrandrine is the (1S,1'S)-isome

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H40N2O6 B191232 Fangchinoline CAS No. 436-77-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQSJHUEZBTSAT-VMPREFPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893498
Record name Fangchinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436-77-1
Record name Fangchinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fangchinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000436771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fangchinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fangchinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FANGCHINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953592C3ZB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fangchinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fangchinoline, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] Primarily investigated for its potent anti-cancer properties, this compound has demonstrated efficacy in a variety of preclinical models by modulating critical cellular processes.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound, with a focus on its impact on key signaling pathways, induction of apoptosis, and modulation of autophagy. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Mechanism of Action: A Multi-Targeted Approach

This compound exerts its biological effects through the modulation of several key signaling pathways that are often dysregulated in cancer and other diseases. Its mechanism is characterized by a multi-targeted approach, leading to the inhibition of cell proliferation, survival, and metastasis, and the induction of programmed cell death.[1][2]

Quantitative Data: Efficacy Across Various Cancer Cell Lines

The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a key metric for its potency.

Cell LineCancer TypeIC50 (µM)Citation
A375Melanoma12.41[1]
A875Melanoma16.20[1]
T24Bladder Cancer19.0 (24h), 12.0 (48h), 7.57 (72h)[3]
5637Bladder Cancer11.9 (24h), 9.92 (48h), 7.13 (72h)[3]
SGC7901Gastric CancerConcentration-dependent inhibition[4][5]
HET-1ANormal Human Esophageal Epithelial8.93[6]
EC1Esophageal Squamous Cell Carcinoma3.042[6]
ECA109Esophageal Squamous Cell Carcinoma1.294[6]
Kyse450Esophageal Squamous Cell Carcinoma2.471[6]
Kyse150Esophageal Squamous Cell Carcinoma2.22[6]
DLD-1Colon Adenocarcinoma4.53 (48h)[7]
LoVoColon Adenocarcinoma5.17 (48h)[7]
WM9Melanoma1.07[4]

Signaling Pathways Modulated by this compound

This compound's anti-neoplastic effects are largely attributed to its ability to interfere with crucial signaling cascades.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. This compound has been shown to be a potent inhibitor of this pathway.[4][5][6][8][9][10] It directly targets PI3K, leading to the suppression of Akt phosphorylation at Ser308.[5][6] This inhibition subsequently affects downstream effectors, including the Akt/MMP2/MMP9 pathway (inhibiting invasion and metastasis), the Akt/Bad pathway (promoting apoptosis), and the Akt/Gsk3β/CDK2 pathway (inducing cell cycle arrest).[4][5] In gallbladder cancer cells, this compound suppresses the PI3K/Akt/XIAP axis, leading to apoptosis.[8][9] Furthermore, in breast cancer cells, it inhibits the Akt/Gsk3β/Cyclin D1 signaling cascade.[10][11]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt XIAP XIAP Akt->XIAP Bad Bad Akt->Bad Gsk3b GSK-3β Akt->Gsk3b MMP2_9 MMP-2/9 Akt->MMP2_9 Apoptosis Apoptosis XIAP->Apoptosis Bad->Apoptosis CDK2 CDK2 Gsk3b->CDK2 CellCycleArrest Cell Cycle Arrest CDK2->CellCycleArrest Invasion_Metastasis Invasion & Metastasis MMP2_9->Invasion_Metastasis NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα IKK IKK TNFa->IKK This compound This compound This compound->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Survival) NFkB_nucleus->GeneTranscription Apoptosis Apoptosis GeneTranscription->Apoptosis Autophagy_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates (in some cells) p53 p53 This compound->p53 Activates (in some cells) Autophagosome_Lysosome_Fusion Autophagosome- Lysosome Fusion This compound->Autophagosome_Lysosome_Fusion Inhibits (in some cells) mTOR mTOR AMPK->mTOR ULK1 ULK1 mTOR->ULK1 Autophagy Autophagy ULK1->Autophagy Sestrin2 Sestrin 2 p53->Sestrin2 Sestrin2->AMPK

References

An In-depth Technical Guide to Fangchinoline: Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fangchinoline is a bisbenzylisoquinoline alkaloid predominantly isolated from the root of Stephania tetrandra S. Moore. This natural compound has garnered significant attention within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the structural characteristics and chemical properties of this compound, intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

This compound possesses a complex macrocyclic structure containing two isoquinoline units linked by two ether bridges. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Structural and Identification Data for this compound

ParameterValueReference
Chemical Formula C₃₇H₄₀N₂O₆[1][2]
Molecular Weight 608.72 g/mol [1][2]
IUPAC Name (1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol[2]
CAS Number 436-77-1[1]
Appearance White to light yellow powder[1]
Stereochemistry (1S, 14S)[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its formulation, delivery, and assessment of its biological activity.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point 237-239 °C
Boiling Point 709.7 ± 60.0 °C at 760 mmHg
Solubility DMSO: 50 mg/mL
In vivo formulation 1: ≥ 2.08 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline
In vivo formulation 2: ≥ 2.08 mg/mL in 10% DMSO, 90% corn oil
pKa Data not available
Storage Store at -20°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of this compound.

Table 3: Spectroscopic Data for this compound

TechniqueDataReference
UV-Vis Spectroscopy λmax: Data not available
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.16 (2H, dd, J = 2.0, 8.0 Hz), 7.78 (1H, s), 7.47 (2H, t, J = 15.2 Hz), 7.34 (2H, m), 7.10 (1H, s), 6.60 (1H, s), 6.44 (1H, s), 6.39 (1H, s), 6.24 (1H, m), 5.57 (1H, s), 3.92 (3H, s), 3.69 (3H, s), 3.55 (3H, m), 3.48 (3H, s), 3.41–2.36 (9H, m), 2.17 (3H, s), 1.89 (2H, m), 1.26 (3H, s)[3]
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 163.8, 153.7, 149.5, 147.0, 142.8, 134.9, 134.8, 133.1, 132.7, 132.5, 130.4, 130.0, 130.0, 128.9, 128.9, 128.3, 128.3, 128.3, 128.0, 128.0, 122.8, 122.3, 122.2, 121.8, 120.7, 116.0, 115.7, 112.8, 112.5, 111.5, 64.0, 61.4, 56.2, 56.2, 56.1, 45.6, 44.0, 42.4, 41.9, 41.6, 41.3, 29.8, 24.6, 22.8[3]
Mass Spectrometry (LC-MS) Precursor m/z [M+H]⁺: 609.298[2]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical cellular signaling pathways. These interactions are central to its potential therapeutic applications.

Akt/GSK-3β/Cyclin D1 Signaling Pathway

This compound has been shown to inhibit the proliferation of cancer cells by suppressing the Akt/GSK-3β/Cyclin D1 signaling pathway.[3] It decreases the phosphorylation of both Akt and GSK-3β.[3] The inactivation of GSK-3β leads to a decrease in the phosphorylation of Cyclin D1, marking it for degradation and subsequently causing cell cycle arrest at the G1 phase.[3][4][5][6]

Akt_GSK3b_CyclinD1_Pathway cluster_akt Akt Activation cluster_gsk3b GSK-3β Regulation This compound This compound pAkt p-Akt This compound->pAkt Inhibits Akt Akt Akt->pAkt Phosphorylation pGSK3b p-GSK-3β (Inactive) pAkt->pGSK3b Phosphorylation (Inhibition) GSK3b GSK-3β CyclinD1 Cyclin D1 GSK3b->CyclinD1 Phosphorylation (marks for degradation) Degradation Cyclin D1 Degradation G1Arrest G1 Phase Cell Cycle Arrest CyclinD1->G1Arrest Promotes G1/S Transition

This compound's inhibition of the Akt/GSK-3β/Cyclin D1 pathway.
ATF4-Noxa-DR5 Apoptosis Pathway

This compound can induce apoptosis in cancer cells through the transactivation of Activating Transcription Factor 4 (ATF4).[7][8][9] This leads to the upregulation of the pro-apoptotic protein Noxa and Death Receptor 5 (DR5), thereby triggering both the intrinsic and extrinsic apoptotic pathways.[7][8][9]

ATF4_Noxa_DR5_Pathway This compound This compound ATF4 ATF4 (Transcription Factor) This compound->ATF4 Transactivates Noxa Noxa ATF4->Noxa Upregulates DR5 DR5 (Death Receptor 5) ATF4->DR5 Upregulates Intrinsic_Apoptosis Intrinsic Apoptosis Noxa->Intrinsic_Apoptosis Initiates Extrinsic_Apoptosis Extrinsic Apoptosis DR5->Extrinsic_Apoptosis Initiates Pgp_Inhibition_Workflow cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) (Efflux Pump) Drug_out Extracellular Chemotherapeutic Drug Pgp->Drug_out Efflux Drug_in Intracellular Chemotherapeutic Drug Drug_in->Pgp Drug_out->Drug_in Influx This compound This compound This compound->Inhibition Inhibits Inhibition->Pgp

References

A Technical Guide to the Natural Sources and Isolation of Fangchinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of the bisbenzylisoquinoline alkaloid, fangchinoline. It details methodologies for its isolation and purification and explores its interactions with key cellular signaling pathways.

Natural Sources and Abundance of this compound

This compound is predominantly found in plants of the Menispermaceae family, with Stephania tetrandra being the most significant and widely studied source.[1] This traditional Chinese medicinal herb, known as "Fen Fang Ji," has been used for centuries for its anti-inflammatory and analgesic properties. This compound is one of the major bioactive alkaloids in the root of S. tetrandra, alongside tetrandrine.

Recent studies have quantified the distribution of this compound within the plant, revealing a higher concentration in the root's epidermis. This information is critical for optimizing harvesting and extraction processes to maximize yield.

Table 1: Quantitative Data on this compound Content

Plant SpeciesPlant PartThis compound Content (mg/g dry weight)Analytical MethodReference
Stephania tetrandraRoot Epidermis8.37UPLC-Q-TOF/MS[2]
Stephania tetrandraRoot XylemLower than epidermisUPLC-Q-TOF/MS[2]

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, separation, and purification. Various chromatographic techniques are employed to achieve high purity.

General Isolation Workflow

The overall process for isolating this compound from Stephania tetrandra root is depicted in the workflow diagram below. This process typically begins with the extraction of alkaloids from the dried and powdered plant material, followed by a series of purification steps to isolate this compound from other co-extracted compounds, notably the structurally similar tetrandrine.

Isolation_Workflow Plant_Material Dried, powdered Stephania tetrandra root Extraction Ethanol Reflux Extraction Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Pre_Purification Acid-Soluble Alkali Precipitation Crude_Extract->Pre_Purification Pre_Purified_Extract Pre-purified Alkaloid Mixture Pre_Purification->Pre_Purified_Extract Purification Chromatographic Separation Pre_Purified_Extract->Purification This compound High-Purity This compound (>98%) Purification->this compound

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocols

This initial step aims to extract the total alkaloid content from the plant material.

Protocol:

  • Maceration and Reflux:

    • Take 100g of pulverized Stephania tetrandra root and add 1L of 75% ethanol.

    • Reflux the mixture for 70 minutes.

    • Separate the residue and the extract through filtration.

    • Repeat the reflux extraction on the residue two more times with 0.6L of 75% ethanol for 45 minutes each time.

    • Combine the extracts from all three reflux cycles.

  • Solvent Removal:

    • Concentrate the combined ethanol extracts under reduced pressure to obtain the crude alkaloid extract.

This acid-base extraction method selectively separates alkaloids from other plant metabolites.

Protocol:

  • Acid Dissolution:

    • Dissolve the crude extract in a 50-fold volume of 2% hydrochloric acid.

    • Let the solution stand for 24 hours to allow for the precipitation of non-alkaloidal impurities.

    • Filter the mixture to remove the precipitate and collect the acidic aqueous solution containing the protonated alkaloids.

  • Alkali Precipitation:

    • Adjust the pH of the filtrate to 9 using ammonia water. This deprotonates the alkaloids, causing them to precipitate out of the solution.

    • Allow the mixture to stand for 24 hours to ensure complete precipitation.

    • Filter the solution to collect the precipitated crude alkaloids.

    • Dry the precipitate to obtain the pre-purified alkaloid extract.

Reversed-phase flash chromatography is an effective method for separating this compound from other alkaloids based on their hydrophobicity.

Protocol:

  • Column Preparation:

    • Manually pack a C18 reversed-phase flash chromatography column.

  • Sample Loading:

    • Dissolve the pre-purified alkaloid extract in a suitable solvent and load it onto the column.

  • Elution:

    • Elute the column with a gradient of methanol in water. The specific gradient profile will depend on the column dimensions and the specific separation requirements.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Combine the fractions containing pure this compound.

  • Recrystallization:

    • Evaporate the solvent from the combined fractions and recrystallize the solid residue from acetone to obtain high-purity this compound.[3][4]

Yield and Purity: From 100 mg of a Stephania tetrandra extract, approximately 13 mg of this compound with a purity of 98.78% can be obtained using this method.[3][4]

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible sample adsorption.

Protocol:

  • Solvent System Preparation:

    • Prepare a two-phase solvent system of ether-phosphate buffered saline (pH 6.5).

    • The ether will serve as the stationary phase, and the phosphate buffered saline will be the mobile phase.

  • HSCCC Operation:

    • Fill the HSCCC column with the stationary phase (ether).

    • Inject the pre-purified alkaloid extract.

    • Pump the mobile phase (phosphate buffered saline) through the column at a specific flow rate.

  • Fraction Collection:

    • Collect the fractions as they elute from the column.

  • Post-HSCCC Purification:

    • Adjust the pH of the collected fractions containing this compound to 9.0.

    • Perform a liquid-liquid extraction with diethyl ether.

    • Recover the ether layer and evaporate the solvent to obtain high-purity this compound.

Purity: This method can yield this compound with a purity of over 98%.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects, particularly its anti-cancer activities, by modulating several key intracellular signaling pathways.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and growth. This compound has been demonstrated to inhibit this pathway, leading to anti-tumor effects in various cancer cell lines.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates This compound This compound This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., GSK-3β, Cyclin D1) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound inhibits the PI3K/Akt signaling pathway.[5][6][7][8][9]

This compound directly targets and inhibits PI3K, preventing the phosphorylation of PIP2 to PIP3.[5][6] This leads to the suppression of Akt activation and its downstream effectors, such as GSK-3β and Cyclin D1, ultimately resulting in the inhibition of cell proliferation and survival.[10]

Dual Regulation of NF-κB and AP-1 Pathways

Nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) are transcription factors that play crucial roles in inflammation, immunity, and cancer. This compound has been shown to suppress the activation of both NF-κB and AP-1.[11][12]

NFkB_AP1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IKK->IkB Leads to degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates cJun c-Jun AP1_nuc AP-1 cJun->AP1_nuc Forms AP-1 Gene_Expression Target Gene Expression (Inflammation, Proliferation) NFkB_nuc->Gene_Expression AP1_nuc->Gene_Expression This compound This compound This compound->IKK Inhibits phosphorylation This compound->NFkB Inhibits phosphorylation of p65 TNFa TNFα TNFa->IKK Activates TNFa->cJun Activates

Caption: this compound suppresses NF-κB and AP-1 activation.[11][12]

This compound inhibits the phosphorylation of IκB kinase (IKK), which prevents the degradation of IκB and the subsequent nuclear translocation of NF-κB.[11][12] It also attenuates the phosphorylation of the p65 subunit of NF-κB.[11] By suppressing these key transcription factors, this compound can modulate inflammatory responses and inhibit cancer cell survival.

Targeting of the FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cell adhesion, migration, and invasion. This compound has been identified as an inhibitor of FAK phosphorylation.

FAK_Pathway cluster_membrane Focal Adhesion Integrin Integrin FAK FAK Integrin->FAK Activates FAK->FAK paxillin Paxillin FAK->paxillin Activates This compound This compound This compound->FAK Inhibits phosphorylation MMP MMP-2/MMP-9 paxillin->MMP Invasion Cell Invasion & Metastasis MMP->Invasion

Caption: this compound inhibits the FAK signaling pathway.[13][14]

By inhibiting the phosphorylation of FAK at Tyr397, this compound disrupts downstream signaling cascades, including the FAK-paxillin/MMP2/MMP9 pathway.[13][14] This leads to a reduction in cancer cell invasion and metastasis.

Conclusion

This compound, a prominent alkaloid from Stephania tetrandra, presents a compelling subject for research and drug development due to its significant biological activities. The methodologies for its isolation and purification are well-established, enabling the production of high-purity material for further investigation. A thorough understanding of its interactions with key signaling pathways, such as PI3K/Akt, NF-κB, and FAK, is crucial for elucidating its therapeutic potential and for the rational design of novel therapeutics. This guide provides a foundational resource for scientists and researchers dedicated to advancing the study of this promising natural product.

References

Fangchinoline: A Technical Guide to its Modulation of Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fangchinoline is a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra. It has garnered significant attention in the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and potent anti-cancer activities.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's therapeutic potential, with a focus on its modulation of key cellular signaling pathways. We will delve into the specific pathways affected, present quantitative data from various studies, detail common experimental protocols for investigating its effects, and provide visual representations of these complex interactions.

Core Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by targeting multiple critical signaling cascades involved in cell proliferation, survival, apoptosis, autophagy, inflammation, and metastasis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and motility. Its aberrant activation is a common feature in many cancers.[5]

This compound has been shown to be a potent inhibitor of this pathway. It directly targets and reduces the expression of PI3K, leading to a decrease in the phosphorylation and activation of its primary downstream effector, Akt.[5][6] The inhibition of Akt, in turn, affects a multitude of downstream targets:

  • Cell Cycle Progression: this compound's suppression of Akt leads to the downregulation of Cyclin D1, a key regulator of the G1 phase of the cell cycle, resulting in G1 arrest.[6][7]

  • Apoptosis: The compound promotes apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[6][7][8]

  • Invasion and Metastasis: this compound inhibits the invasive potential of cancer cells by downregulating matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are downstream of the PI3K/Akt pathway.[1][5][6]

  • Anti-apoptotic Proteins: It has also been shown to inhibit the X-linked inhibitor of apoptosis protein (XIAP), further promoting programmed cell death.[2][8]

In colon adenocarcinoma, this compound has been observed to suppress the Epidermal Growth Factor Receptor (EGFR)-PI3K/Akt signaling pathway.[4][9]

PI3K_Akt_Pathway This compound This compound EGFR EGFR This compound->EGFR PI3K PI3K This compound->PI3K EGFR->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b MMPs MMP-2/MMP-9 Akt->MMPs XIAP XIAP Akt->XIAP CyclinD1 Cyclin D1 GSK3b->CyclinD1 G1Arrest G1 Cell Cycle Arrest CyclinD1->G1Arrest Proliferation Cell Proliferation & Invasion MMPs->Proliferation Apoptosis Apoptosis XIAP->Apoptosis NFkB_AP1_Pathway This compound This compound IKK IKK This compound->IKK NFkB NF-κB (p65/p50) This compound->NFkB Inhibits p65 phosphorylation AP1 AP-1 This compound->AP1 Apoptosis Apoptosis This compound->Apoptosis Enhances Cytokines Cytokines (e.g., TNFα) Cytokines->IKK IkBa IκBα IKK->IkBa P IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation AP1->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Transcription Gene_Transcription->Apoptosis Autophagy_Pathways This compound This compound p53 p53 This compound->p53 Nuclear Translocation AMPK AMPK This compound->AMPK Autophagosome Autophagosome Accumulation This compound->Autophagosome Inhibits fusion TFEB TFEB This compound->TFEB Nuclear Translocation Sestrin2 Sestrin2 p53->Sestrin2 Sestrin2->AMPK mTOR mTOR AMPK->mTOR ULK1 ULK1 mTOR->ULK1 Autophagy Autophagic Cell Death ULK1->Autophagy Lysosome Lysosome Autophagosome->Lysosome TFEB->Lysosome Biogenesis Experimental_Workflow Start Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with This compound (Dose- and Time-response) Start->Treatment Harvest Cell Harvesting Treatment->Harvest Analysis Downstream Analysis Harvest->Analysis Viability Cell Viability (MTT Assay) Analysis->Viability Apoptosis Apoptosis Assay (Flow Cytometry, Staining) Analysis->Apoptosis Protein Protein Analysis (Western Blot) Analysis->Protein Autophagy Autophagy Assay (LC3-II, p62 levels) Analysis->Autophagy

References

An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability of Fangchinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fangchinoline is a bisbenzylisoquinoline alkaloid predominantly isolated from the root of Stephania tetrandra (Fen Fang Ji). It has garnered significant interest within the scientific community for its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antihypertensive effects. A thorough understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound, detailing experimental methodologies and presenting quantitative data to support further research and drug development endeavors.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound are characterized by poor oral absorption, high plasma protein binding, and significant interaction with efflux transporters like P-glycoprotein (P-gp). These factors collectively influence its systemic exposure and therapeutic efficacy.

Absorption

Current research, primarily conducted in rats, indicates that this compound exhibits poor and variable absorption following oral administration. A review of bisbenzylisoquinoline (BBIQ) alkaloids suggests that this class of compounds generally has low oral absorption.[1]

One study investigating the pharmacokinetics of this compound in rats, both as a single compound and as part of the Xiaoxuming decoction, revealed that co-administered herbal components can delay its absorption rate. This was evidenced by a longer time to reach maximum plasma concentration (Tmax) when administered in the decoction compared to the pure compound. However, the overall bioavailability was reported to be similar in both scenarios.[2]

Table 1: Oral Pharmacokinetic Parameters of this compound in Rats

FormulationDoseTmax (h)Cmax (ng/mL)AUC(0-t) (ng·h/mL)Reference
Fangji Huangqi Decoction18.1 g/kg (crude drug)1.33 ± 0.4710.89 ± 2.0146.12 ± 11.23[3]

Note: Data presented as mean ± standard deviation.

A critical factor governing the absorption of this compound is its interaction with the efflux transporter P-glycoprotein (P-gp), which is highly expressed in the intestinal epithelium. This compound has been identified as a potent inhibitor of P-gp.[4][5] This inhibition can lead to complex drug-drug interactions. While this compound itself may be a substrate for P-gp, leading to its efflux back into the intestinal lumen and thus limiting its own absorption, its inhibitory action on P-gp can increase the absorption of co-administered drugs that are P-gp substrates.

Distribution

Bisbenzylisoquinoline alkaloids, including this compound, are known to exhibit high plasma protein binding.[1] This extensive binding can limit the fraction of free drug available to distribute into tissues and exert pharmacological effects. Specific quantitative data on the tissue distribution of this compound remains limited in the currently available literature.

Metabolism

The metabolism of bisbenzylisoquinoline alkaloids can be complex and may involve the formation of quinone methide intermediates, which have been associated with potential renal and liver toxicity.[1] However, detailed studies identifying the specific metabolic pathways and major metabolites of this compound are not yet widely available. In vitro studies using human liver microsomes would be instrumental in elucidating its metabolic fate.

Excretion

The primary routes of excretion for this compound and its metabolites have not been fully characterized. Further research is needed to determine the relative contributions of renal and biliary excretion to its elimination.

Experimental Protocols

A crucial aspect of pharmacokinetic research is the use of robust and validated analytical methods. The following sections detail the methodologies employed in the study of this compound pharmacokinetics.

Animal Studies
  • Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies of this compound.

  • Drug Administration: For oral administration studies, this compound, either as a pure compound or as part of a decoction, is typically administered via oral gavage.

  • Sample Collection: Blood samples are collected at predetermined time points post-administration from the tail vein or other appropriate sites into heparinized tubes. Plasma is then separated by centrifugation and stored at -80°C until analysis.

Analytical Methodology: UHPLC-MS/MS

A sensitive and specific ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the quantification of this compound in rat plasma.[3]

  • Sample Preparation: Plasma samples are typically prepared using a protein precipitation method. Acetonitrile is added to the plasma samples to precipitate proteins. After vortexing and centrifugation, the supernatant is collected for analysis.[3]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., Shim-pack XR-ODS C18) is commonly used.[3]

    • Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% aqueous formic acid and acetonitrile is often employed.[3]

    • Flow Rate: A typical flow rate is 0.4 mL/min.[3]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • Mass Transitions: The optimized mass transition for this compound is m/z 609.3 → 367.3. An internal standard, such as diphenhydramine hydrochloride (m/z 256.2 → 167.1), is used for quantification.[3]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

ADME_Pathway cluster_absorption Absorption (Oral) cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Intestine Intestinal Lumen Enterocyte Enterocyte Intestine->Enterocyte Passive Diffusion Enterocyte->Intestine P-gp Efflux PortalVein Portal Vein Enterocyte->PortalVein Absorption Blood Systemic Circulation PortalVein->Blood Tissues Tissues Blood->Tissues Distribution Liver Liver Blood->Liver Kidney Kidney Blood->Kidney Tissues->Blood Redistribution Metabolites Metabolites Liver->Metabolites Phase I & II Metabolism Bile Bile Liver->Bile Urine Urine Kidney->Urine Feces Feces Bile->Feces

Figure 1: Overview of this compound ADME Pathway.

Pgp_Interaction cluster_enterocyte Intestinal Enterocyte Pgp P-glycoprotein (P-gp) Drug_in Drug (Apical Side) Pgp->Drug_in Efflux Drug_in->Pgp Substrate Binding Drug_out Drug (Basolateral Side) This compound This compound This compound->Pgp Inhibition

Figure 2: this compound's Inhibition of P-glycoprotein.

UHPLC_MSMS_Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant UHPLC UHPLC Separation (C18 Column) Supernatant->UHPLC MSMS MS/MS Detection (MRM Mode) UHPLC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis

Figure 3: Analytical Workflow for this compound Quantification.

Conclusion and Future Directions

The current body of research provides a foundational understanding of the pharmacokinetics of this compound, highlighting its poor oral absorption and significant interaction with P-glycoprotein. However, to advance its potential clinical application, several key areas require further investigation:

  • Absolute Bioavailability: Studies determining the absolute oral bioavailability of this compound are crucial for accurate dosing and formulation development.

  • Tissue Distribution: Detailed tissue distribution studies are needed to understand its accumulation in target organs and potential off-target effects.

  • Metabolism and Excretion: Comprehensive metabolism and excretion studies are necessary to identify major metabolites, metabolic pathways, and primary routes of elimination. This will also help in assessing the potential for drug-drug interactions and toxicity.

  • Human Pharmacokinetics: Ultimately, pharmacokinetic studies in humans are essential to translate the preclinical findings and establish a safe and effective dosing regimen.

  • Caco-2 Permeability: Quantitative data from Caco-2 cell permeability assays would provide valuable insights into its intestinal absorption mechanism and the extent of P-gp-mediated efflux.

Addressing these knowledge gaps will be instrumental in unlocking the full therapeutic potential of this compound and paving the way for its successful clinical development.

References

Fangchinoline: A Comprehensive Technical Review for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Pharmacological Properties and Therapeutic Potential of a Bisbenzylisoquinoline Alkaloid

Introduction

Fangchinoline, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[1][2] Traditionally used in Chinese medicine, modern research has begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing its potential as a lead compound for the development of novel therapeutics.[2] This technical guide provides an in-depth review of the current state of this compound research, focusing on its anticancer, anti-inflammatory, neuroprotective, and cardiovascular effects. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, primarily attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Anticancer Activity

This compound has demonstrated significant anticancer effects across a variety of cancer cell lines and in preclinical animal models.[1][2] Its primary mechanisms of action in cancer include the inhibition of tumor cell proliferation, induction of apoptosis and autophagy, and suppression of metastasis.[1]

Inhibition of Cell Proliferation and Induction of Cell Cycle Arrest:

This compound effectively inhibits the proliferation of various cancer cells by inducing cell cycle arrest, predominantly at the G0/G1 phase.[3] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDK4 and CDK6) and cyclin D1.[3] The subsequent hypophosphorylation of the retinoblastoma protein (pRb) suppresses the activity of the E2F-1 transcription factor, a critical regulator of G1/S phase transition.[3]

Induction of Apoptosis:

A primary mechanism of this compound's anticancer activity is the induction of programmed cell death, or apoptosis.[4] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. In some cancer cells, this compound has been shown to upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins.[4]

Modulation of Key Signaling Pathways:

This compound's pleiotropic anticancer effects are a result of its ability to interfere with multiple oncogenic signaling pathways.[1][2]

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is often hyperactivated in cancer. This compound has been shown to inhibit the PI3K/Akt signaling cascade, leading to decreased cell viability and induction of apoptosis in various cancer types, including gastric and gallbladder cancer.[4][5]

  • FAK Signaling: Focal Adhesion Kinase (FAK) is a key mediator of cell migration, invasion, and survival. This compound can suppress the phosphorylation of FAK, thereby inhibiting cancer cell metastasis.[6]

  • NF-κB and AP-1 Pathways: Nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) are transcription factors that regulate genes involved in inflammation, cell survival, and proliferation. This compound has been shown to suppress the activation of both NF-κB and AP-1, contributing to its anti-inflammatory and anticancer properties.

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is an oncogenic transcription factor that is constitutively activated in many cancers. This compound can diminish STAT3 activation, leading to the suppression of tumor growth.[7]

  • AMPK/mTOR/ULK1 Pathway: In some contexts, such as colorectal cancer, this compound can induce autophagy through the activation of the AMPK/mTOR/ULK1 signaling pathway.[3]

Reversal of Multidrug Resistance (MDR):

A significant aspect of this compound's therapeutic potential is its ability to reverse multidrug resistance in cancer cells.[8][9] It achieves this by inhibiting the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells.[8][9] By blocking P-gp, this compound increases the intracellular accumulation and enhances the cytotoxicity of co-administered anticancer drugs.[8]

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[4][10] It has been shown to reduce the levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and matrix metalloproteinase-3 (MMP-3).[4][11] Additionally, it can inhibit cyclooxygenase activity, further contributing to its anti-inflammatory profile.[10] In experimental models of rheumatoid arthritis, this compound treatment has been shown to attenuate inflammatory markers and reduce oxidative stress.[4][11]

Neuroprotective Effects

This compound has demonstrated neuroprotective effects in various models of neuronal damage.[3] It can protect against oxidative stress-induced neuronal cell death by scavenging free radicals and enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD).[3] In models of Alzheimer's disease, this compound has been shown to alleviate cognitive impairments by enhancing autophagy and mitigating oxidative stress.[9][12] It can also protect against cerebral ischemia-induced neuronal injury.[10]

Cardiovascular Effects

This compound has shown potential in the management of cardiovascular conditions. It can attenuate cardiac dysfunction in endotoxemia by inhibiting the ERK1/2 and NF-κB p65 phosphorylation pathways.[5][8] This leads to a reduction in myocardial inflammation and apoptosis.[5][8]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound from various studies.

Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
SPC-A-1Lung Cancer~5-10[3]
HET-1ANormal Esophageal Epithelial8.93[13]
EC1Esophageal Squamous Cell Carcinoma3.042[13]
ECA109Esophageal Squamous Cell Carcinoma1.294[13]
Kyse450Esophageal Squamous Cell Carcinoma2.471[13]
Kyse150Esophageal Squamous Cell Carcinoma2.22[13]
CM-AS16Conjunctival MelanomaNot specified[1]
OVCAR-3Ovarian CancerNot specified[1]
CCL-244Colorectal CancerNot specified[1]
SW480Colorectal CancerNot specified[1]

Table 2: Anti-inflammatory Activity of this compound

AssayModelEffectConcentration/DoseReference
Cyclooxygenase InhibitionIn vitro35% inhibition100 µM[10][14]
hIL-6 InhibitionIn vitro63% inhibition4 µM[10][14]
TNF-α ReductionRheumatoid Arthritis Rats17.8% and 40.8% reduction2 µM and 4 µM[4][11]
IL-6 ReductionRheumatoid Arthritis Rats23.2% and 45% reduction2 µM and 4 µM[4][11]
MMP-3 ReductionRheumatoid Arthritis Rats23.1% and 65.1% reduction2 µM and 4 µM[4][11]
PGE2 ReductionRheumatoid Arthritis Rats31.8% and 63.8% reduction2 µM and 4 µM[4][11]
Chondrocyte ProliferationIn vitroReduced to 73.3%, 51.3%, and 42.4%2 µM, 4 µM, and 6 µM[4][11]

Table 3: Neuroprotective and Cardiovascular Effects of this compound

EffectModelQuantitative DataConcentration/DoseReference
DPPH ScavengingIn vitroEC50 = 26.70 ± 1.37 μMN/A[3]
Attenuation of Cardiac DysfunctionEndotoxemia in RatsSignificant attenuation of myocardial tissue injury30 or 60 mg/kg[5][8]
Reduction of Brain InjuryCerebral Ischemia in Neonatal RatsSignificant reduction in brain injury percentage3, 10, and 30 mg/kg[10]

Table 4: Reversal of Multidrug Resistance by this compound

Cell LineCo-administered DrugFold Reduction in EC50This compound ConcentrationReference
HCT15 (P-gp-positive)Paclitaxel~1900-fold3.0 µM[8]
HCT15 (P-gp-positive)Actinomycin D~45.9-fold3.0 µM[8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in this compound research.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to semi-quantitatively measure their expression levels.

Materials:

  • Cells or tissue samples

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the proteins of interest

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound for the desired time and at the indicated concentrations. Wash the cells with ice-cold PBS and then lyse them with lysis buffer on ice. Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells of interest

  • Culture medium

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat them with different concentrations of this compound for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash them with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature. The RNase A in the solution will degrade RNA, ensuring that only DNA is stained.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

Materials:

  • Cancer cells

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Matrigel (optional)

  • This compound solution for injection

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the desired cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a sterile solution (e.g., PBS or culture medium), sometimes mixed with Matrigel to promote tumor formation.

  • Tumor Cell Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, measure their dimensions using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Drug Administration: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer this compound (at a predetermined dose, e.g., 50 mg/kg/day) or a vehicle control to the mice via a suitable route (e.g., intraperitoneal injection or oral gavage) for a specified period.[1]

  • Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. The tumors can be further processed for histological or molecular analysis.

  • Data Analysis: Compare the tumor growth, final tumor volume, and weight between the control and this compound-treated groups to assess the antitumor efficacy.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound and a general experimental workflow for its investigation.

Signaling Pathway Diagrams

fangchinoline_pi3k_akt_pathway This compound This compound pi3k PI3K This compound->pi3k akt Akt pi3k->akt downstream Downstream Effectors (e.g., Bad, GSK3β, MMPs) akt->downstream proliferation Cell Proliferation & Survival downstream->proliferation apoptosis Apoptosis downstream->apoptosis

Caption: this compound inhibits the PI3K/Akt signaling pathway.

fangchinoline_fak_pathway This compound This compound fak FAK Phosphorylation This compound->fak paxillin Paxillin fak->paxillin mmp MMP-2/9 fak->mmp metastasis Metastasis & Migration paxillin->metastasis mmp->metastasis

Caption: this compound suppresses FAK-mediated signaling.

fangchinoline_ampk_mtor_pathway This compound This compound ampk AMPK Phosphorylation This compound->ampk mtor mTOR Phosphorylation ampk->mtor ulk1 ULK1 Phosphorylation mtor->ulk1 autophagy Autophagy Induction ulk1->autophagy

Caption: this compound induces autophagy via the AMPK/mTOR/ULK1 pathway.

Experimental Workflow Diagram

fangchinoline_research_workflow start Hypothesis: This compound has therapeutic potential invitro In Vitro Studies start->invitro viability Cell Viability (MTT Assay) invitro->viability apoptosis Apoptosis/Cell Cycle (Flow Cytometry) invitro->apoptosis mechanism Mechanism of Action (Western Blot) invitro->mechanism invivo In Vivo Studies invitro->invivo data Data Analysis & Interpretation viability->data apoptosis->data mechanism->data xenograft Xenograft Model invivo->xenograft toxicity Toxicity Assessment invivo->toxicity xenograft->data toxicity->data conclusion Conclusion & Future Directions data->conclusion

Caption: General experimental workflow for this compound research.

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted pharmacological activities, particularly in the realm of oncology. Its ability to modulate key signaling pathways, induce apoptosis and autophagy, and reverse multidrug resistance highlights its potential as a therapeutic agent. The comprehensive data and protocols presented in this guide are intended to facilitate further research and development of this compound and its derivatives.

Future research should focus on several key areas:

  • Clinical Trials: To date, the majority of research has been preclinical. Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human patients.

  • Pharmacokinetics and Bioavailability: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for optimizing its therapeutic application.

  • Derivative Synthesis: The synthesis and evaluation of novel this compound derivatives may lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

  • Combination Therapies: Further investigation into the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective cancer treatment strategies with reduced side effects.

By continuing to explore the therapeutic potential of this remarkable natural product, the scientific community can pave the way for the development of new and effective treatments for a range of diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Synthesis of Novel Fangchinoline Derivatives

This technical guide provides a comprehensive overview of the synthesis of novel derivatives of this compound, a bisbenzylisoquinoline alkaloid with a range of documented biological activities. The focus is on synthetic strategies, experimental protocols, and the biological evaluation of these new chemical entities. All quantitative data are presented in structured tables for comparative analysis, and key processes are illustrated with diagrams generated using the DOT language.

Introduction to this compound

This compound is a natural alkaloid extracted from the root of Stephania tetrandra S. Moore. It has demonstrated a variety of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] The core structure of this compound presents multiple sites for chemical modification, offering the potential to develop novel derivatives with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles. This guide delves into the synthetic methodologies for creating these derivatives and summarizes their biological activities.

Synthetic Strategies and Core Reactions

The synthesis of novel this compound derivatives primarily involves the modification of its core structure. The most commonly targeted functional group is the 7-phenolic hydroxyl group, but other positions on the aromatic rings are also amenable to substitution.

Key synthetic transformations include:

  • Etherification and Acylation at the 7-OH position: The phenolic hydroxyl group is a versatile handle for introducing a wide variety of substituents.

  • Nitration of the Aromatic Ring: Introduction of a nitro group, for example at the 14-position, has been shown to enhance biological activity.[4][5][6]

  • Carbamate Formation: The phenolic hydroxyl can react with isocyanates to form carbamate derivatives.[7]

  • Gabriel Synthesis for Amination: A multi-step process to introduce a primary amine, which can then be further functionalized.[8]

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the in vitro biological activities of various synthesized this compound derivatives against different cell lines and pathogens.

Anticancer Activity

A number of studies have focused on synthesizing this compound derivatives as potential anticancer agents.[5][9][10] These derivatives have been evaluated against a range of human cancer cell lines.

CompoundModificationCancer Cell LineIC50 (µM)Reference
This compound Parent CompoundVarious-[6][9]
2a -HL7702 (Normal)5.60[6]
3g -HL7702 (Normal)17.26[6]
3i -A5490.61[9]
3i -HL-7702 (Normal)27.53[9]
4g 7-benzoyl, 14-nitroWM9 (Melanoma)1.07[4][5][6]
4g 7-benzoyl, 14-nitroHL7702 (Normal)5.00[6]
5d -HepG2-[10]
5d -MCF-7-[10]
3e -HEL (Leukemia)-[1]

Note: Some IC50 values were not explicitly stated in the abstracts but the compounds were highlighted for their potent activity.

Anti-Inflammatory Activity

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit inflammation, particularly through the inactivation of the NLRP3 inflammasome.[8][11]

CompoundModificationAssayIC50 (µM)Reference
6 7-O-(N-phthalimidopropyl)IL-1β Release Inhibition3.7[8]
3b 7-O-propylIL-1β Release Inhibition- (71.8% inhibition at 5 µM)[8]
Fungicidal Activity

The fungicidal properties of this compound derivatives containing a carbamate moiety have also been investigated.[7]

CompoundModificationFungal PathogenActivityReference
1f CarbamateG. zeae, Pp. adianticolaBetter than Azoxystrobin[7]
1g CarbamateG. zeae, Pp. adianticolaBetter than Azoxystrobin[7]
1h CarbamateG. zeae, Pp. adianticolaBetter than Azoxystrobin[7]
1k CarbamateG. zeae, Pp. adianticola, P. theaeHigh fungicidal activity[7]

Experimental Protocols

The following are generalized protocols for the synthesis of various this compound derivatives based on published methods.[8]

General Procedure for 7-O-Alkylation
  • To a solution of this compound in anhydrous N,N-Dimethylformamide (DMF), add sodium hydride (NaH) in portions at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or aromatic halide to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-O-alkylated this compound derivative.

General Procedure for 7-O-Acylation
  • Dissolve this compound in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (TEA) or pyridine, to the solution.

  • Cool the mixture to 0 °C.

  • Add the desired acyl chloride or acid anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the pure 7-O-acylated product.

Synthesis of 7-O-(aminoalkyl) this compound Derivatives via Gabriel Synthesis[8]
  • Step 1: Phthalimide Alkylation: React this compound with an N-(bromoalkyl)phthalimide in the presence of NaH in DMF, similar to the 7-O-alkylation protocol, to yield the phthalimide intermediate.

  • Step 2: Hydrazinolysis: Dissolve the phthalimide intermediate in ethanol or a similar solvent.

  • Add hydrazine hydrate and reflux the mixture.

  • After cooling, the phthalhydrazide byproduct precipitates and can be removed by filtration.

  • Work up the filtrate to isolate the primary amine derivative.

  • Step 3: Acylation/Sulfonylation of the Amine: The resulting primary amine can be further functionalized by reacting it with various acyl chlorides or sulfonyl chlorides to produce the final amide or sulfonamide derivatives.

Visualizations of Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for creating a variety of this compound derivatives from the parent compound.

G cluster_alkylation 7-O-Alkylation cluster_acylation 7-O-Acylation cluster_nitration Nitration cluster_carbamate Carbamate Formation This compound This compound alkylation_reagents Alkyl Halide, NaH, DMF This compound->alkylation_reagents acylation_reagents Acyl Chloride, Base, CH2Cl2 This compound->acylation_reagents nitration_reagents HNO3, H2SO4 This compound->nitration_reagents carbamate_reagents Isocyanate This compound->carbamate_reagents ether_derivatives 7-O-Alkyl/Aryl Ether Derivatives alkylation_reagents->ether_derivatives ester_derivatives 7-O-Acyl (Ester) Derivatives acylation_reagents->ester_derivatives nitro_derivatives 14-Nitro Derivatives nitration_reagents->nitro_derivatives carbamate_derivatives Carbamate Derivatives carbamate_reagents->carbamate_derivatives

Caption: General synthetic routes for novel this compound derivatives.

Signaling Pathway: PI3K/AKT Inhibition

Several this compound derivatives exert their anticancer effects by inducing apoptosis through the suppression of key survival pathways like the PI3K/AKT pathway.[1]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Bad Bad AKT->Bad inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Fang_Deriv This compound Derivative (e.g., 3e) Fang_Deriv->PI3K suppresses Fang_Deriv->AKT suppresses

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound derivatives.

Signaling Pathway: NLRP3 Inflammasome Inhibition

Certain this compound derivatives have been identified as inhibitors of the NLRP3 inflammasome, a key component of the inflammatory response.[8]

G cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., Nigericin) cluster_inflammasome Inflammasome Assembly LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive transcription NIG Nigericin K_efflux K+ Efflux NIG->K_efflux NLRP3_active NLRP3 (active) K_efflux->NLRP3_active ASC ASC NLRP3_active->ASC recruits pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 recruits Casp1 Caspase-1 pro_Casp1->Casp1 autocleavage IL1b IL-1β (active) Casp1->IL1b cleaves pro-IL-1β to Fang_Deriv This compound Derivative (e.g., 6) Fang_Deriv->NLRP3_active targets

Caption: Inhibition of NLRP3 inflammasome activation by this compound derivatives.

References

The Role of Fangchinoline in Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Bioactive Alkaloid from Stephania tetrandra

Introduction

Fangchinoline is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore, a plant known in Traditional Chinese Medicine (TCM) as "Fen Fang Ji".[1] For centuries, this herb has been utilized in TCM formulations to treat a variety of ailments, including rheumatism, arthralgia, fever, and edema.[2][3] Modern scientific investigation has begun to elucidate the molecular mechanisms behind these traditional uses, revealing this compound as a potent bioactive compound with a wide spectrum of pharmacological activities. These include significant anticancer, anti-inflammatory, neuroprotective, and cardioprotective effects.[1][4][5][6] This technical guide provides a comprehensive overview of the current research on this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate its therapeutic potential, aiming to serve as a resource for researchers and professionals in drug development.

Pharmacological Activities and Quantitative Data

This compound exhibits a multitude of biological activities across various disease models. The following tables summarize the key quantitative data from in vitro and in vivo studies, demonstrating its efficacy.

Anticancer Activity

This compound has demonstrated potent cytotoxic and anti-proliferative effects against a wide range of human cancer cell lines. Its mechanisms include the induction of apoptosis, autophagy, and cell cycle arrest.[1][7]

Table 1: In Vitro Anticancer Efficacy of this compound

Cell Line Cancer Type Efficacy Metric Value Reference
Jurkat T cells Leukemia IC50 2.49 µM [8]
SGC7901 Gastric Cancer IC50 ~20 µM (Significant inhibition) [9]
DLD-1 Colon Adenocarcinoma IC50 (48h) 4.53 µM [6]
LoVo Colon Adenocarcinoma IC50 (48h) 5.17 µM [6]
A549 Lung Cancer IC50 Not specified, effective at 10-40 µmol/l [10]
A375 Melanoma IC50 12.41 µM [11]
A875 Melanoma IC50 16.20 µM [11]
AGS Gastric Cancer Adhesion Inhibition 41.5% at 4 µM; 85.6% at 8 µM [12]

| WM9 | Melanoma | Apoptosis (24h) | 8.8% early, 15.8% late at 2.5 µM (Derivative 4g) |[13] |

Anti-inflammatory Activity

Traditionally used for inflammatory conditions, this compound's efficacy is supported by modern studies showing its ability to modulate key inflammatory mediators and pathways.[14]

Table 2: Anti-inflammatory Effects of this compound

Assay/Model Target/Mediator Concentration Inhibition/Effect Reference
In vitro Cyclooxygenase (COX) 100 µM 35% inhibition [14]
In vitro Human Interleukin-6 (hIL-6) 4 µM 63% inhibition [14]
THP-1 cells IL-1β Release 5 µM 50.5% inhibition [15]

| Derivative 6 | IL-1β Release | IC50 | 3.7 µM |[15] |

Neuroprotective and Cardioprotective Activities

This compound has shown promise in protecting against neuronal damage and cardiac dysfunction in various experimental models.

Table 3: Neuroprotective and Other Activities of this compound

Model System Condition Effect Reference
HT22 cells Glutamate-induced oxidative damage Dose-dependent prevention of cell death [16]
Neonatal rats Cerebral ischemia Reduced brain injury at 3, 10, and 30 mg/kg (i.p.) [17]
N2AAPP cells Alzheimer's Disease Model Attenuated amyloidogenic processing of APP [18]
Rats Endotoxemia-induced cardiac dysfunction Attenuated myocardial injury at 30 or 60 mg/kg [5]

| MRC-5 cells | Human Coronavirus (HCoV-OC43) | CC50 | 12.40 µM |[19] |

Mechanisms of Action & Signaling Pathways

This compound exerts its diverse pharmacological effects by modulating multiple critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

A central pathway regulating cell survival, proliferation, and invasion is the PI3K/Akt pathway, which is frequently dysregulated in cancer. This compound has been shown to directly target and inhibit PI3K or suppress the phosphorylation of Akt.[9][20] This inhibition leads to the downstream suppression of pro-survival proteins (e.g., XIAP), cell cycle regulators (e.g., GSK3β/CDK2), and invasion-related enzymes (e.g., MMP2/MMP9).[20][21]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates XIAP XIAP Akt->XIAP activates MMPs MMP2 / MMP9 Akt->MMPs activates GSK3b GSK3β / CDK2 Akt->GSK3b activates Downstream Cell Survival Proliferation Invasion XIAP->Downstream MMPs->Downstream GSK3b->Downstream

This compound inhibits the PI3K/Akt signaling pathway.
NF-κB and AP-1 Signaling Pathways

The transcription factors NF-κB and AP-1 are key regulators of inflammation and carcinogenesis. This compound effectively suppresses both constitutive and induced NF-κB and AP-1 activation.[2][3] It achieves this by attenuating the phosphorylation of upstream kinases like IκB kinase (IKK) and the p65 subunit of NF-κB, thereby preventing their nuclear translocation and transcriptional activity.[2][22]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNFα) IKK IKK Stimuli->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB activates p65 IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription This compound This compound This compound->IKK inhibits

This compound suppresses NF-κB pathway activation.
FAK-Mediated Signaling Pathway

Focal Adhesion Kinase (FAK) is a critical mediator of cell migration, invasion, and survival. This compound acts as a kinase inhibitor targeting FAK, specifically suppressing its phosphorylation at Tyr397.[10][23] This action blocks several downstream cascades, including the FAK-Akt, FAK-MEK-ERK1/2, and FAK-paxillin/MMP pathways, thereby inhibiting the proliferation and invasive potential of cancer cells.[10][23]

FAK_Pathway This compound This compound pFAK p-FAK (Tyr397) This compound->pFAK inhibits FAK FAK FAK->pFAK autophosphorylation Akt_path Akt Pathway pFAK->Akt_path ERK_path MEK-ERK1/2 Pathway pFAK->ERK_path MMP_path Paxillin/MMP Pathway pFAK->MMP_path Proliferation Proliferation Survival Akt_path->Proliferation ERK_path->Proliferation Invasion Invasion Metastasis MMP_path->Invasion

This compound targets FAK and its downstream pathways.
Autophagy via AMPK/mTOR/ULK1 Pathway

This compound is a potent inducer of autophagy, a cellular degradation process that can lead to cell death in cancer. It activates this process by increasing the phosphorylation of AMP-activated protein kinase (AMPK).[24][25] Activated AMPK then inhibits the mammalian target of rapamycin (mTOR) and Unc-51 like autophagy activating kinase 1 (ULK1), key negative regulators of autophagy, leading to the formation of autophagosomes and subsequent cell death.[24][25] Some studies also suggest an mTOR-independent mechanism.[7][26]

Autophagy_Pathway This compound This compound AMPK AMPK This compound->AMPK activates mTOR mTOR AMPK->mTOR inhibits ULK1 ULK1 mTOR->ULK1 inhibits Autophagy Autophagy ULK1->Autophagy initiates

This compound induces autophagy via the AMPK/mTOR pathway.
Keap1-Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus to activate antioxidant gene expression. This compound has been shown to exert neuroprotective effects by modulating this pathway. It down-regulates the expression of Kelch-like ECH-associated protein 1 (Keap1), the negative regulator of Nrf2.[16] This leads to the stabilization and nuclear accumulation of Nrf2, up-regulating protective enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), thereby protecting cells from oxidative damage.[16][17]

Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 down-regulates Nrf2 Nrf2 Keap1->Nrf2 binds and promotes degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Genes HO-1, SOD, etc. ARE->Genes

This compound activates the Keap1-Nrf2 antioxidant pathway.

Experimental Protocols

The following sections detail standardized methodologies for key experiments cited in this compound research.

Isolation and Purification
  • Source Material: Dried roots of Stephania tetrandra S. Moore (Radix Stephaniae Tetrandrae).[27][28]

  • Extraction: The powdered root material is typically extracted with an organic solvent like ethanol.[29] An acid-dissolving and alkali-precipitation step can be used for pre-separation of total alkaloids.[29]

  • Purification Protocol (Reversed-Phase Flash Chromatography): [27][28][30]

    • Column: Manually packed C18 column.

    • Sample Loading: Approximately 100 mg of the crude extract is loaded onto the column.

    • Elution: A suitable mobile phase is used to separate the compounds. Fractions are collected and monitored by HPLC.

    • Concentration: Fractions containing pure this compound are combined and concentrated under reduced pressure.

    • Recrystallization: The concentrated product is recrystallized using acetone to yield high-purity this compound (typically >98%).

    • Characterization: The final structure is confirmed using UV, IR, MS, and NMR analysis.[27][30]

In Vitro Cell-Based Assays
  • Cell Viability (MTT Assay): [6][31]

    • Cell Seeding: Cancer cells are seeded into 96-well plates (e.g., 5×10³ cells/well) and incubated overnight.

    • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0–20 µM) and incubated for a specified period (e.g., 24-48 hours).

    • MTT Addition: MTT solution (e.g., 0.5 mg/ml) is added to each well, and plates are incubated for 3-4 hours at 37°C.

    • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 490 nm. Cell viability is calculated relative to the untreated control.

  • Apoptosis Assay (Annexin V-FITC/PI Staining): [13]

    • Cell Treatment: Cells are treated with this compound for the desired time (e.g., 24 hours).

    • Harvesting: Both floating and adherent cells are collected, washed with cold PBS.

    • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark.

    • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

  • Cell Invasion (Transwell Assay): [12]

    • Chamber Preparation: The upper chamber of a Transwell insert is coated with Matrigel and allowed to solidify.

    • Cell Seeding: Cancer cells, pre-starved in serum-free medium, are seeded into the upper chamber.

    • Treatment: this compound is added to the upper chamber. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).

    • Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.

    • Fixing and Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invaded cells on the lower surface are fixed with methanol and stained with crystal violet.

    • Quantification: The number of invaded cells is counted in several random fields under a microscope.

In Vivo Animal Models
  • Tumor Xenograft Model: [6]

    • Animal Model: Female BALB/C nude mice (5–6 weeks old) are typically used.

    • Cell Implantation: A suspension of cancer cells (e.g., 1×10⁷ cells in 0.1 ml medium) is injected subcutaneously into the flank of each mouse.

    • Tumor Growth: Tumors are allowed to grow to a palpable size.

    • Grouping and Treatment: Mice are randomly divided into control and treatment groups. The treatment group receives this compound (e.g., via intraperitoneal injection), while the control group receives the vehicle.

    • Monitoring: Tumor size is measured regularly (e.g., with calipers), and animal body weight and health are monitored.

    • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., A549, SGC7901) Treatment This compound Treatment (Dose/Time Course) Cell_Culture->Treatment Viability Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Invasion Invasion Assay (Transwell) Treatment->Invasion WB Mechanism Study (Western Blot) Treatment->WB Xenograft Tumor Xenograft Model (Nude Mice) In_Vivo_Treatment This compound Admin (i.p. injection) Xenograft->In_Vivo_Treatment Monitoring Tumor Volume & Body Weight Monitoring In_Vivo_Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Excision) Monitoring->Endpoint

General experimental workflow for evaluating this compound.

Conclusion and Future Perspectives

This compound, a key bioactive compound from Stephania tetrandra, stands as a compelling example of a traditional remedy validated by modern scientific inquiry. Its multifaceted pharmacological profile, underpinned by the modulation of critical signaling pathways such as PI3K/Akt, NF-κB, and FAK, highlights its significant therapeutic potential. The robust data from in vitro and in vivo studies demonstrate its efficacy as an anticancer, anti-inflammatory, and neuroprotective agent.

For drug development professionals, this compound offers a promising scaffold. Future research should focus on optimizing its pharmacokinetic properties, exploring novel delivery systems to enhance bioavailability and target specificity, and conducting further preclinical studies in more complex disease models. The synthesis of novel derivatives has already shown promise in enhancing potency and reducing toxicity, representing a fruitful avenue for further investigation.[8][13] A thorough understanding of its polypharmacological nature will be crucial in positioning this compound and its analogues as next-generation therapeutics for a range of challenging diseases.

References

Fangchinoline and Its Effect on Cellular Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Fangchinoline, a bisbenzylisoquinoline alkaloid derived from Stephania tetrandra, has demonstrated significant anti-neoplastic properties across a spectrum of cancer cell lines and preclinical models.[1][2] A primary mechanism underlying its anti-tumor efficacy is the induction of cellular apoptosis, or programmed cell death. This document provides an in-depth technical overview of the molecular pathways this compound modulates to trigger apoptosis, summarizes key quantitative data, and details common experimental protocols used in its study. The evidence indicates that this compound orchestrates apoptosis through multiple, often interconnected, signaling cascades, including the inhibition of pro-survival pathways like PI3K/Akt and the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3][4][5]

Core Signaling Pathways in this compound-Induced Apoptosis

This compound's pro-apoptotic effects are not mediated by a single mechanism but rather by its ability to intervene at several critical nodes within cellular signaling networks.

Inhibition of the PI3K/Akt Survival Pathway

A predominant mechanism reported in various cancers, including gallbladder, gastric, and breast cancer, is the suppression of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[3][6][7] This pathway is a central mediator of cell survival, proliferation, and growth.[6] this compound treatment has been shown to decrease the phosphorylation and activation of Akt, leading to the downstream modulation of numerous apoptosis-related proteins.[2][7] In gallbladder cancer cells, this inhibition extends to the downstream X-linked inhibitor of apoptosis protein (XIAP), a potent anti-apoptotic protein.[3][8] In breast cancer cells, Akt suppression leads to reduced phosphorylation of GSK-3β, affecting cyclin D1 levels and cell cycle progression.[7] Similarly, in gastric cancer, this compound-mediated PI3K/Akt inhibition affects downstream targets including Bad, Gsk3β, and MMPs.[6]

G cluster_0 PI3K/Akt Signaling This compound This compound PI3K PI3K This compound->PI3K Akt Akt (p-Akt) PI3K->Akt PI3K->Akt XIAP XIAP Akt->XIAP Akt->XIAP GSK3b GSK-3β (p-GSK-3β) Akt->GSK3b Akt->GSK3b Bad Bad Akt->Bad Apoptosis Apoptosis XIAP->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation GSK3b->CellSurvival Regulates Bad->Apoptosis Promotes

Caption: this compound inhibition of the PI3K/Akt survival pathway.
Activation of the Mitochondrial (Intrinsic) Apoptotic Pathway

This compound is a potent activator of the mitochondrial pathway of apoptosis in gastric and breast cancer cells.[4][7] This pathway is controlled by the Bcl-2 family of proteins. Treatment with this compound leads to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2.[4][7] This shift disrupts the mitochondrial outer membrane potential, causing the release of cytochrome c from the mitochondria into the cytoplasm.[4] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently leading to the cleavage and activation of the executioner caspase-3.[6][7]

G cluster_0 Mitochondrial (Intrinsic) Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Cleaved) CytoC->Casp9 Casp3 Caspase-3 (Cleaved) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Activation of the intrinsic apoptotic pathway by this compound.
Dual Regulation of NF-κB and AP-1 Pathways

In human chronic myeloid leukemia (KBM5) and multiple myeloma (U266) cells, this compound has been shown to potentiate TNFα-induced apoptosis by dually regulating the NF-κB and AP-1 signaling pathways.[1] It represses both NF-κB and AP-1 activation by attenuating the phosphorylation of upstream kinases like IκB kinase (IKK) and the p65 subunit of NF-κB.[1] Since NF-κB and AP-1 are key transcription factors that control pro-survival genes, their inhibition by this compound sensitizes cancer cells to apoptosis induced by cytokines like TNFα.[1] This action is linked to the activation of caspase-3 and subsequent PARP cleavage.[1]

G TNFa TNFα IKK IKK TNFa->IKK AP1 AP-1 Activation TNFa->AP1 This compound This compound This compound->IKK p65 p65 This compound->p65 This compound->AP1 IKK->p65 NFkB NF-κB Activation p65->NFkB SurvivalGenes Pro-Survival Genes NFkB->SurvivalGenes AP1->SurvivalGenes Apoptosis TNFα-Induced Apoptosis SurvivalGenes->Apoptosis

Caption: this compound's dual regulation of NF-κB and AP-1 pathways.
Triggering of Extrinsic and Intrinsic Apoptosis in ESCC

In esophageal squamous cell carcinoma (ESCC), this compound uniquely triggers both the intrinsic and extrinsic apoptotic pathways through the transactivation of Activating Transcription Factor 4 (ATF4).[5] This leads to the upregulation of the pro-apoptotic protein Noxa, which initiates the intrinsic pathway, and Death Receptor 5 (DR5), which initiates the extrinsic pathway. The extrinsic pathway activation leads to the cleavage of caspase-8, while the intrinsic pathway activates caspase-9. Both pathways converge on the activation of caspase-3, leading to apoptosis.[5]

Quantitative Data Presentation

The efficacy of this compound varies across different cancer cell types. The following tables summarize key quantitative findings from multiple studies.

Table 1: In Vitro Cytotoxicity (IC50) of this compound

Cell Line Cancer Type IC50 (µM) Duration (h) Citation
HET-1A Normal Esophageal Epithelial 8.93 Not Specified [5]
EC1 Esophageal Squamous Cell 3.042 Not Specified [5]
ECA109 Esophageal Squamous Cell 1.294 Not Specified [5]
Kyse450 Esophageal Squamous Cell 2.471 Not Specified [5]

| Kyse150 | Esophageal Squamous Cell | 2.22 | Not Specified |[5] |

Table 2: Induction of Apoptosis by this compound in KBM5 Cells

Treatment Early Apoptosis (%) Late Apoptosis (%) Citation
Control 0.4 1.0 [1]
This compound 24.0 28.0 [1]
TNFα 5.0 10.0 [1]
This compound + TNFα 35.0 52.0 [1]

Data derived from Annexin V assay analysis.[1]

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models

Model Treatment Group Tumor Volume (mm³) (Mean ± SD) Tumor Weight (g) (Mean ± SD) Citation
GBC-SD Xenograft DMSO (Control) 758.14 ± 293.18 1.07 ± 0.26 [8]
GBC-SD Xenograft This compound (5mg/kg) 256.89 ± 250.61 0.50 ± 0.24 [8]

| PC-3 Xenograft | Not Specified | Dose- and time-dependent inhibition of tumor growth observed. | Not Specified |[2] |

Experimental Protocols & Workflows

The following are generalized methodologies for key experiments used to evaluate this compound-induced apoptosis, based on protocols described in the cited literature.

General Experimental Workflow

The investigation of this compound's pro-apoptotic effects typically follows a structured workflow, starting from in vitro cytotoxicity screening to in-depth mechanistic studies and finally to in vivo validation.

G A Cell Culture (e.g., SGC-7901, GBC-SD, K562) B This compound Treatment (Dose- & Time-course) A->B C Cytotoxicity Assay (e.g., MTT) B->C D Apoptosis Confirmation B->D E Mechanism Investigation B->E D_sub1 Annexin V / PI Staining (Flow Cytometry) D->D_sub1 D_sub2 TUNEL Assay D->D_sub2 D_sub3 Hoechst Staining D->D_sub3 D_sub4 Caspase Activation (Western Blot) D->D_sub4 F In Vivo Validation (Xenograft Model) E->F E_sub1 Protein Expression (Western Blot for PI3K, Akt, Bcl-2, Bax, etc.) E->E_sub1 E_sub2 Cell Cycle Analysis (PI Staining) E->E_sub2 E_sub3 Gene Expression (RT-qPCR) E->E_sub3

Caption: Generalized workflow for investigating this compound-induced apoptosis.
Apoptosis Analysis by Annexin V-FITC/PI Staining

This flow cytometry-based method quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Seed cells (e.g., GBC-SD, SGC7901) and incubate with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).[3][4]

  • Cell Collection: Harvest cells using EDTA-free trypsin, wash with PBS, and collect by centrifugation.[3]

  • Resuspension: Resuspend the cell pellet in 1x Binding Buffer.[3]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark according to the manufacturer's instructions.[3][4]

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[4][6]

Western Blotting for Protein Expression

This technique is used to detect changes in the expression levels of key proteins in apoptotic pathways.

  • Protein Extraction: After treatment with this compound, lyse cells in an appropriate buffer (e.g., western blot buffer) to extract total protein.[4] For mitochondrial proteins, use a specialized kit for cytosol/mitochondria fractionation.[4]

  • Quantification: Determine protein concentration using a BCA protein assay kit.[3]

  • Electrophoresis: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[3]

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[3]

  • Blocking & Incubation: Block the membrane to prevent non-specific binding, then incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, Bax, Bcl-2, Caspase-3, XIAP, β-Actin) overnight.[3][4] Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]

  • Visualization: Visualize immunoreactive bands using a chemiluminescence solution. Use a loading control like β-Actin to ensure equal protein loading.[3][4]

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and quantifies the sub-G1 peak, which is indicative of apoptotic cells.

  • Cell Treatment & Fixation: Treat cells with this compound for 24 hours.[1] Harvest the cells, wash with PBS, and fix in 100% ethanol overnight at 4°C.[1]

  • RNase Treatment: Resuspend the fixed cells in fresh PBS and treat with RNase A (e.g., 1 µg/mL) at 37°C for 1 hour to degrade RNA.[1]

  • Staining: Stain the cells with propidium iodide (PI).[1]

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the cell cycle distribution.[1][4]

Xenograft Animal Studies

In vivo models are crucial for validating the anti-tumor effects of this compound.

  • Model Establishment: Subcutaneously inject cancer cells (e.g., 2x10⁶ GBC-SD cells) into the backs of six-week-old male athymic nude mice.[3]

  • Treatment: Once tumors are established, randomly divide mice into control and treatment groups (n=7 per group).[3] Intraperitoneally inject the treatment group with this compound (e.g., 5 mg/kg dissolved in 20% DMSO) every other day for a specified period (e.g., 3 weeks). The control group receives the vehicle (e.g., 0.9% normal saline with 20% DMSO).[3]

  • Monitoring: Measure tumor volume (calculated as length × width²/2) and mouse body weight regularly throughout the experiment.[3][5]

  • Endpoint Analysis: At the end of the study, sacrifice the mice, and harvest the tumors. Measure the final tumor weight and volume.[3][8]

A Note on Cell-Type Specificity: Autophagy vs. Apoptosis

While this compound is a potent inducer of apoptosis in many cancer types, its mechanism can be cell-context dependent. In human hepatocellular carcinoma cells (HepG2 and PLC/PRF/5), this compound was found to induce autophagic cell death, not apoptosis.[9] In these cells, this compound treatment did not result in an increase in Annexin V staining or PARP cleavage.[9] Interestingly, when autophagy was inhibited in these cells, this compound treatment then initiated apoptosis.[9] This highlights that apoptosis may serve as an alternative death pathway when autophagy is blocked, underscoring the complexity of this compound's mechanism of action and the importance of considering the specific genetic and molecular background of the target cancer.

Conclusion

This compound is a promising natural compound that exerts potent anti-cancer effects by inducing cellular apoptosis through a multi-pronged approach. Its ability to suppress critical survival pathways like PI3K/Akt, while simultaneously activating both the intrinsic and extrinsic apoptotic cascades, makes it an attractive candidate for further drug development. The comprehensive data summarized herein underscore the compound's efficacy and provide a foundational guide for researchers exploring its therapeutic potential. Future investigations should continue to delineate the cell-type specific responses to this compound to optimize its clinical application against various malignancies.

References

Neuroprotective Effects of Fangchinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fangchinoline, a bisbenzylisoquinoline alkaloid derived from the medicinal plant Stephania tetrandra, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Emerging evidence robustly indicates its neuroprotective potential, positioning it as a promising therapeutic candidate for a spectrum of neurodegenerative disorders. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's neuroprotective effects, supported by quantitative data from key preclinical studies. It details experimental protocols and visualizes critical signaling pathways to facilitate further research and development in this area.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, reducing inflammation, inhibiting apoptosis, and promoting autophagy.

Attenuation of Oxidative Stress via Keap1-Nrf2 Pathway

A primary mechanism of this compound's neuroprotective action is its ability to combat oxidative stress, a key pathological factor in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][4] this compound effectively upregulates the endogenous antioxidant defense system through the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4]

Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. This compound intervenes by down-regulating Keap1 at both the mRNA and protein levels.[3] This action liberates Nrf2, allowing it to translocate to the nucleus.[3] Once in the nucleus, Nrf2 binds to the antioxidant responsive element (ARE), initiating the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[1][3] The upregulation of these antioxidant enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby protecting neurons from glutamate-induced oxidative damage.[3][4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAN This compound Keap1 Keap1 FAN->Keap1 Downregulates (mRNA & Protein) Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2_bound Nrf2 Nrf2_bound->Keap1_Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ROS Oxidative Stress (e.g., Glutamate, H₂O₂) ROS->Keap1_Nrf2 Induces ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, SOD) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Genes->ROS Neutralizes

Caption: this compound activates the Keap1-Nrf2 antioxidant pathway.
Anti-Inflammatory Activity

Neuroinflammation is a critical component in the progression of neurodegenerative diseases. This compound demonstrates significant anti-inflammatory effects by modulating key inflammatory mediators.[5] In a neonatal rat model of cerebral ischemia, treatment with this compound attenuated the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in cerebral tissue.[5] It also reduces the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the production of nitric oxide, which can be neurotoxic at high concentrations.[1][6]

Regulation of Autophagy and Apoptosis

This compound has been shown to modulate cellular degradation and survival pathways, which are often dysregulated in neurodegenerative conditions.

  • Autophagy Induction: In models of Alzheimer's disease, this compound promotes autophagy, a cellular process for clearing damaged organelles and aggregated proteins.[1][7] It enhances the degradation of BACE1 (beta-secretase 1), a key enzyme in the production of amyloid-β (Aβ) peptides, by augmenting autophagy and subsequent lysosomal degradation.[1][8] This is evidenced by an increase in autophagy markers like Beclin-1 and LC3-II, and a decrease in P62 levels.[1]

  • Inhibition of Apoptosis: this compound protects neurons from programmed cell death (apoptosis). In Alzheimer's models, it leads to a reduction in the apoptosis marker, cleaved caspase-3.[1][8] It has also been shown to inhibit the PI3K/Akt signaling pathway in some cancer cell lines, which can be involved in apoptosis regulation.[2][9] Furthermore, by preventing the elevation of cytosolic free Ca²⁺ and subsequent glutamate release induced by oxidative stress, this compound indirectly inhibits the apoptotic cascade.[10]

G FAN This compound Autophagy Autophagy FAN->Autophagy Promotes Beclin1 Beclin-1 ↑ Autophagy->Beclin1 LC3II LC3-II ↑ Autophagy->LC3II P62 P62 ↓ Autophagy->P62 BACE1 BACE1 Autophagy->BACE1 Lysosomal Degradation Abeta Amyloid-β (Aβ) Deposition BACE1->Abeta Cleaves APP to produce Aβ Cognitive_Impairment Cognitive Impairment BACE1->Cognitive_Impairment Reduces Aβ Burden APP APP Abeta->Cognitive_Impairment

Caption: this compound's role in promoting autophagy for BACE1 degradation.

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of this compound has been quantified in various in vitro and in vivo models.

Table 1: In Vitro Neuroprotective Effects of this compound
Cell LineInsultThis compound Conc.Key FindingsReference
HT22Glutamate0.3 - 5 µMDose-dependently prevented cell death; 5 µM significantly attenuated ROS production and reversed the reduction of SOD activity.[3][4]
N2AAPPEndogenous Aβ0 - 20 µMNo effect on cell viability up to 10 µM; 2.5 µM decreased protein levels of BACE1, C99, and C89.[1][8]
Rat Cerebellar Granule NeuronsH₂O₂0.1 - 10 µMSignificantly decreased H₂O₂-induced neuronal cell death, glutamate release, cytosolic Ca²⁺ elevation, and ROS generation.[10]
Table 2: In Vivo Neuroprotective Effects of this compound
Animal ModelTreatment ProtocolKey FindingsReference
Neonatal Rats (Cerebral Ischemia)3, 10, 30 mg/kg, i.p. for 3 daysSignificantly reduced brain injury percentage; Attenuated levels of IL-1β, TNF-α, and iNOS; Enhanced Nrf2 expression.[5][6]
Aβ₁₋₄₂-induced AD Mouse Model10 mg/kg, i.p. dailyAmeliorated cognitive impairment; Increased brain levels of antioxidants (GR, T-AOC, Nrf2, HO-1, SOD-1); Decreased pro-oxidants (H₂O₂, i-NOS) and cleaved caspase-3.[1][8]

Key Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the neuroprotective effects of this compound.

In Vitro Model: Glutamate-Induced Oxidative Toxicity in HT22 Cells
  • Cell Culture: Murine hippocampal HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO₂.[3]

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.3, 1, 5 µM) for 2 hours. Subsequently, cells are exposed to 5 mM glutamate for 6-24 hours to induce oxidative toxicity.[3]

  • Cell Viability Assay (MTT): Cell viability is assessed using the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl-tetrazolium bromide (MTT) assay. After treatment, MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm).[10]

  • ROS Measurement: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA). After treatment, cells are incubated with H₂DCF-DA, and fluorescence intensity is measured to quantify ROS levels.[3]

  • Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against Nrf2, Keap1, HO-1, and a loading control (e.g., β-actin). Membranes are then incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) kit.[1][3]

In Vivo Model: Aβ₁₋₄₂-Induced Alzheimer's Disease in Mice
  • Animal Model Creation: An Alzheimer's disease model is established by microinjecting Aβ₁₋₄₂ peptides into the lateral ventricles of C57BL/6 mice.[1][11]

  • Drug Administration: Mice receive daily intraperitoneal (i.p.) injections of this compound (e.g., 10 mg/kg) or a vehicle control (e.g., PBS) for a specified period, often starting before the Aβ₁₋₄₂ microinjection and continuing until the end of behavioral testing.[8]

  • Behavioral Assessments: Cognitive function is evaluated using standard behavioral tests such as the Morris Water Maze (to assess spatial learning and memory) and the Novel Object Recognition test.[1]

  • Biochemical Analysis of Brain Tissue: Following behavioral tests, mice are euthanized, and brain tissues (e.g., hippocampus, cortex) are collected. Tissues are homogenized and used for:

    • ELISA: To quantify levels of pro-inflammatory mediators (IL-1β, TNF-α) and oxidative stress markers.[5]

    • Commercial Kits: To measure the activity of antioxidant enzymes (SOD, GR) and levels of pro-oxidants (H₂O₂, i-NOS).[1]

    • Western Blotting: To determine the protein levels of key signaling molecules (Nrf2, HO-1, Beclin-1, LC3, cleaved caspase-3).[1]

G start C57BL/6 Mice acclimatization Acclimatization & Baseline Training start->acclimatization grouping Random Group Assignment (Sham, Aβ, Aβ+Fan) acclimatization->grouping treatment Daily i.p. Injection (Vehicle or 10 mg/kg Fan) Starts 1 week pre-surgery grouping->treatment surgery Stereotaxic Microinjection (Aβ₁₋₄₂ into lateral ventricle) treatment->surgery 1 week post_op Post-operative Recovery (Continue daily injections) surgery->post_op behavioral Behavioral Testing (e.g., Morris Water Maze) post_op->behavioral euthanasia Euthanasia & Brain Tissue Collection behavioral->euthanasia analysis Biochemical Analysis (Western Blot, ELISA, etc.) euthanasia->analysis end Data Analysis & Conclusion analysis->end

Caption: Experimental workflow for an in vivo Alzheimer's disease study.

Conclusion and Future Directions

The evidence strongly supports the neuroprotective properties of this compound, mediated through its potent antioxidant, anti-inflammatory, anti-apoptotic, and autophagy-regulating activities. Its ability to modulate the Keap1-Nrf2 pathway is a particularly compelling mechanism for combating the oxidative stress central to many neurodegenerative diseases.

For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:

  • Pharmacokinetics and Blood-Brain Barrier Permeability: While preclinical studies are promising, rigorous investigation into this compound's ability to cross the blood-brain barrier in effective concentrations is critical.[12][13][14]

  • Structure-Activity Relationship (SAR) Studies: Synthesis and screening of this compound derivatives may yield compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[9]

  • Long-term Efficacy and Safety: Chronic dosing studies in relevant animal models are necessary to establish long-term safety and efficacy.[15]

  • Clinical Trials: Given the robust preclinical data, well-designed clinical trials are the logical next step to evaluate the therapeutic potential of this compound in patients with neurodegenerative diseases.[16]

References

Methodological & Application

Fangchinoline: In Vitro Cytotoxicity Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro cytotoxic effects of fangchinoline, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra. The following sections detail the methodologies for assessing its anti-cancer activity, summarize its efficacy across various cancer cell lines, and elucidate the key signaling pathways involved in its mechanism of action.

Quantitative Data Summary

This compound has demonstrated significant cytotoxic and anti-proliferative effects against a diverse range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary depending on the cell line and the duration of exposure. The data presented below is a summary from multiple studies.

Cancer TypeCell LineIC50 Value (µM)AssayReference
Esophageal Squamous Cell CarcinomaEC13.042ATPlite[1]
Esophageal Squamous Cell CarcinomaECA1091.294ATPlite[1]
Esophageal Squamous Cell CarcinomaKyse4502.471ATPlite[1]
Esophageal Squamous Cell CarcinomaKyse1502.22ATPlite[1]
Breast CancerMDA-MB-231Not specifiedMTT Assay[2]
Gastric CancerSGC7901Concentration-dependent inhibitionNot specified[3]
Colorectal CancerCCL-244Dose-dependent inhibitionMTT Assay[4]
Colorectal CancerSW480Dose-dependent inhibitionMTT Assay[4]
Hepatocellular CarcinomaHepG2Not specifiedNot specified[2]
Hepatocellular CarcinomaPLC/PRF/5Not specifiedNot specified[2]
Prostate CancerPC3Not specifiedNot specified[2]
Bladder CancerT24Concentration-dependent apoptosisNot specified[2]
Bladder Cancer5637Concentration-dependent apoptosisNot specified[2]
GlioblastomaU118Not specifiedHoechst 33258, Annexin V[2]
GlioblastomaU87 MGNot specifiedHoechst 33258, Annexin V[2]
OsteosarcomaMG63Not specifiedMTT Assay[2]
OsteosarcomaU20SNot specifiedMTT Assay[2]
Lung AdenocarcinomaSPC-A-1Not specifiedMTT Assay[2]

Experimental Protocols

A standard method to determine the in vitro cytotoxicity of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.

MTT Assay Protocol for this compound Cytotoxicity

1. Materials and Reagents:

  • This compound (stock solution prepared in DMSO, then diluted in culture medium)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

2. Cell Seeding:

  • Culture the selected cancer cells in a T-75 flask until they reach 80-90% confluency.

  • Trypsinize the cells, resuspend them in complete medium, and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

3. This compound Treatment:

  • Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test would be 0.1, 1, 5, 10, 25, 50, and 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells. Include wells with untreated cells as a positive control for viability.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

4. MTT Assay:

  • After the incubation period, remove the medium containing this compound.

  • Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes on a plate shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth, from the dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture seeding 2. Seed Cells in 96-well Plate cell_culture->seeding treatment 3. Add this compound Dilutions seeding->treatment incubation 4. Incubate (24-72h) treatment->incubation add_mtt 5. Add MTT Reagent incubation->add_mtt formazan_incubation 6. Incubate (4h) add_mtt->formazan_incubation dissolve 7. Dissolve Formazan with DMSO formazan_incubation->dissolve read_absorbance 8. Read Absorbance (570nm) dissolve->read_absorbance calculate_viability 9. Calculate % Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the in vitro cytotoxicity MTT assay for this compound.

Signaling Pathways

This compound exerts its cytotoxic effects through the modulation of several key signaling pathways, ultimately leading to cell cycle arrest, apoptosis, and autophagy.

G cluster_pi3k PI3K/Akt Pathway cluster_ampk AMPK/mTOR Pathway cluster_er ER Stress Pathway cluster_outcomes Cellular Outcomes This compound This compound pi3k PI3K This compound->pi3k Inhibits ampk AMPK This compound->ampk Activates er_stress ER Stress This compound->er_stress Induces akt Akt pi3k->akt gsk3b GSK-3β akt->gsk3b cell_cycle_arrest G1/G0 Cell Cycle Arrest gsk3b->cell_cycle_arrest mtor mTOR ampk->mtor ulk1 ULK1 mtor->ulk1 autophagy Autophagy ulk1->autophagy atf4 ATF4 er_stress->atf4 chop CHOP atf4->chop dr5 DR5 atf4->dr5 noxa Noxa atf4->noxa apoptosis Apoptosis chop->apoptosis dr5->apoptosis noxa->apoptosis

Caption: Key signaling pathways modulated by this compound leading to cytotoxicity.

Disclaimer: This protocol is intended as a general guideline. Researchers should optimize the conditions for their specific cell lines and experimental setup. Appropriate controls should be included in all experiments.

References

Dissolving Fangchinoline for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the solubilization and use of fangchinoline in cell culture experiments. This compound is a bisbenzylisoquinoline alkaloid with demonstrated anti-tumor, anti-inflammatory, and neuroprotective properties.[1] Proper dissolution and handling are critical for obtaining reproducible and accurate experimental results.

Solubility and Stock Solution Preparation

This compound is practically insoluble in water, requiring an organic solvent for the preparation of stock solutions suitable for cell culture applications. Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent.[2][3][4]

Key Considerations:

  • Solvent Purity: Always use sterile, cell culture-grade DMSO. The use of fresh DMSO is recommended as absorbed moisture can reduce the solubility of this compound.[2][5]

  • Storage: this compound powder should be stored at 2-8°C.[6] Prepared stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[3][7]

Table 1: Solubility of this compound
SolventSolubilityMolar Concentration (Approx.)Reference
DMSO 40 - 100 mg/mL ~65.7 mM - 164.3 mM [2][5][8]
Ethanol3 - 4 mg/mL~4.9 mM - 6.6 mM[2][5][8]
WaterInsolubleN/A[2][5][8]
Protocol 1: Preparation of a 20 mM this compound Stock Solution

This protocol describes the preparation of a 20 mM stock solution in DMSO, a concentration commonly cited in literature.[3][7]

Materials:

  • This compound powder (Purity >98%)

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated balance and appropriate personal protective equipment (PPE)

Procedure:

  • Calculate Mass: Determine the mass of this compound required. The molecular weight of this compound is approximately 608.7 g/mol .[1]

    • Mass (mg) = Desired Volume (mL) x 20 mmol/L x 608.7 g/mol / 1000

    • Example for 1 mL: 1 mL x 20 x 0.6087 = 12.17 mg

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound powder and place it into a sterile tube.

  • Dissolution: Add the desired volume of sterile DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional): If needed, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. Store the aliquots at -80°C.[3][7]

Application in Cell Culture

The stock solution must be diluted to a final working concentration in cell culture medium before treating cells. The final concentration will vary depending on the cell line and the specific experimental goals.

Table 2: Exemplary Working Concentrations of this compound
Cell Line(s)Experimental ContextWorking Concentration RangeReference
SGC7901 (Gastric Cancer)Proliferation, Apoptosis, Invasion10 - 30 µM[9]
SPC-A-1 (Lung Cancer)Proliferation, Cell Cycle1.25 - 40 µM[4]
HT29, HCT116 (Colorectal)Autophagy, ApoptosisNot specified, dose-dependent[10]
MG63, U20S (Osteosarcoma)Proliferation, Apoptosis, InvasionNot specified, dose-dependent[11]
MT-4, PM1Antiviral (HIV-1)0.8 - 1.7 µM[2]
MRC-5 (Lung Fibroblast)Antiviral (HCoV-OC43)IC₅₀ ≈ 1.01 µM[7]
Protocol 2: Preparation of Working Solution and Cell Treatment

Procedure:

  • Thaw Stock: Thaw one aliquot of the this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your culture medium.

    • Volume of Stock (µL) = (Final Concentration (µM) x Final Volume (mL)) / Stock Concentration (mM)

    • Note: 1 mM = 1000 µM

    • Example: To make 10 mL of medium with a final concentration of 10 µM from a 20 mM stock:

    • (10 µM x 10 mL) / 20,000 µM = 0.005 mL = 5 µL

  • Prepare Working Solution: Directly add the calculated volume of the stock solution to the pre-warmed cell culture medium. Mix immediately and thoroughly by gentle inversion or pipetting to prevent precipitation.

  • Control Group: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of culture medium. The final DMSO concentration in the experimental and control wells should be identical and kept to a minimum (ideally ≤0.1%).[3]

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[4][9][12]

Visualized Workflows and Signaling Pathways

Experimental Workflow

The following diagram outlines the general workflow from compound dissolution to cell treatment.

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment A Weigh this compound Powder B Dissolve in 100% DMSO A->B C Vortex to Mix B->C D Store Aliquots at -80°C C->D E Thaw Stock Solution D->E F Dilute in Culture Medium to Working Conc. E->F H Treat Cells F->H G Prepare Vehicle Control (DMSO) G->H I Incubate for Experiment Duration H->I

Workflow for preparing and using this compound.
Key Signaling Pathways Modulated by this compound

This compound has been shown to exert its effects by modulating several key cellular signaling pathways.

1. PI3K/Akt Signaling Pathway

This compound inhibits the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and invasion.[9][11] This inhibition leads to cell cycle arrest and apoptosis.[9][11]

G Fang This compound PI3K PI3K Fang->PI3K Akt Akt PI3K->Akt Prolif Cell Proliferation & Survival Akt->Prolif Invasion Invasion (MMP2/9) Akt->Invasion Apoptosis Apoptosis (Caspase-3/8) Akt->Apoptosis

Inhibition of the PI3K/Akt pathway by this compound.

2. Autophagy Signaling Pathway

In some cancer cells, this compound induces autophagic cell death by activating the AMPK signaling pathway.[10][13]

G Fang This compound p53 p53 Fang->p53 Sestrin2 Sestrin2 p53->Sestrin2 AMPK AMPK Sestrin2->AMPK Autophagy Autophagic Cell Death AMPK->Autophagy

Induction of autophagy by this compound via AMPK.

3. NF-κB and AP-1 Pathways

This compound can also suppress tumor growth by attenuating the pro-survival NF-κB and AP-1 signaling pathways, making cancer cells more susceptible to apoptosis.[14][15]

G Fang This compound IKK IKK Fang->IKK AP1 AP-1 Fang->AP1 Apoptosis TNFα-driven Apoptosis Fang->Apoptosis NFkB NF-κB IKK->NFkB Survival Pro-Survival Signaling NFkB->Survival AP1->Survival

Dual regulation of NF-κB and AP-1 by this compound.

References

Application Note: Quantification of Fangchinoline in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fangchinoline is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra. It has demonstrated a wide range of pharmacological activities, making it a compound of interest in drug development. To support pharmacokinetic and toxicokinetic studies, a reliable and robust analytical method for the quantification of this compound in biological matrices is essential. This application note details a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in human plasma.

Principle

This method employs a protein precipitation technique for the extraction of this compound and an internal standard (IS), Tetrahydropalmatine, from human plasma.[1] The separation of the analyte and the IS is achieved on a C18 reversed-phase column with an isocratic mobile phase, followed by quantification using a UV detector. The use of an internal standard enhances the accuracy and precision of the method by correcting for potential variations during sample preparation and injection.[2]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Tetrahydropalmatine (Internal Standard, ≥98% purity)

  • Acetonitrile (HPLC grade)[3][4][5]

  • Methanol (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Water, purified (18.2 MΩ·cm)

  • Human plasma (drug-free, with anticoagulant)

Instrumentation
  • Agilent 1200 series HPLC system or equivalent, equipped with:

    • Quaternary pump

    • Autosampler

    • Column compartment

    • UV-Vis Detector[6]

  • Analytical column: C18 column (e.g., WondaSil C18-WR, 4.6 mm × 250 mm, 5 µm)[7]

  • Data acquisition and processing software

  • Microcentrifuge

  • Vortex mixer

Preparation of Solutions
  • Mobile Phase: Prepare a solution of acetonitrile and 40 mM ammonium acetate buffer (pH 6.5) in a 32:68 (v/v) ratio.[7] Filter through a 0.45 µm membrane filter and degas prior to use.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of tetrahydropalmatine and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create calibration standards ranging from 15 ng/mL to 1000 ng/mL.[1]

  • Internal Standard Working Solution (500 ng/mL): Dilute the IS stock solution with methanol.

Sample Preparation Protocol
  • Thaw frozen plasma samples at room temperature.

  • Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (500 ng/mL) and vortex briefly.

  • Add 600 µL of acetonitrile to precipitate plasma proteins.[5]

  • Vortex mix the tube for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an HPLC vial for analysis.

Experimental Workflow

The overall experimental process from sample receipt to final data analysis is illustrated below.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma 1. Plasma Sample (200 µL) add_is 2. Add Internal Standard plasma->add_is precipitate 3. Add Acetonitrile for Protein Precipitation add_is->precipitate vortex_centrifuge 4. Vortex & Centrifuge precipitate->vortex_centrifuge supernatant 5. Transfer Supernatant vortex_centrifuge->supernatant reconstitute 6. Evaporate & Reconstitute supernatant->reconstitute hplc_injection 7. Inject into HPLC System reconstitute->hplc_injection separation 8. Chromatographic Separation on C18 Column hplc_injection->separation detection 9. UV Detection at 280 nm separation->detection integration 10. Peak Integration detection->integration quantification 11. Quantification using Calibration Curve integration->quantification

Caption: Workflow for this compound Quantification in Plasma.

Data Presentation

Chromatographic Conditions
ParameterCondition
Instrument HPLC with UV Detector
Column C18, 4.6 mm × 250 mm, 5 µm[7]
Mobile Phase Acetonitrile : 40 mM Ammonium Acetate (pH 6.5) (32:68, v/v)[7]
Flow Rate 0.5 mL/min[7]
Injection Volume 20 µL
Column Temp. Ambient (25°C)
Detection UV at 280 nm[6]
Run Time 14 minutes[6][8]
Method Validation Summary

The method was validated for linearity, sensitivity, precision, and accuracy.

Validation ParameterResult
Linearity Range 15 - 1000 ng/mL[1]
Correlation Coefficient (r) > 0.999[6]
Limit of Detection (LOD) 3.0 ng/mL[1]
Limit of Quantification (LOQ) 10 ng/mL (Calculated as S/N ≥ 10)[6]
Precision and Accuracy

The precision (as relative standard deviation, RSD) and accuracy of the method were determined by analyzing quality control (QC) samples at three concentration levels.

Concentration LevelSpiked Conc. (ng/mL)Intra-day Precision (%RSD) (n=6)Inter-day Precision (%RSD) (n=18)Accuracy (%)
Low QC 30< 2.0%< 2.5%95 - 105%
Medium QC 300< 1.5%< 2.0%96 - 104%
High QC 800< 1.0%< 1.5%97 - 103%

Note: The values presented in the precision and accuracy table are representative targets based on typical bioanalytical method validation guidelines. Actual results may vary.

Conclusion

The described HPLC-UV method provides a simple, accurate, and reliable approach for the quantification of this compound in human plasma. The protein precipitation sample preparation is straightforward and efficient.[5] The method demonstrates good linearity, sensitivity, precision, and accuracy over the specified concentration range, making it suitable for application in pharmacokinetic studies and other research requiring the measurement of this compound in a biological matrix.

References

Application Notes and Protocols: Western Blot Analysis of Fangchinoline-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fangchinoline, a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, has demonstrated significant anti-tumor effects across a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways that regulate cell proliferation, apoptosis, autophagy, and cell cycle progression. Western blot analysis is a critical technique to elucidate these molecular mechanisms by detecting changes in the expression and phosphorylation status of key proteins within these pathways upon this compound treatment. These application notes provide a comprehensive overview of the signaling pathways affected by this compound and detailed protocols for performing Western blot analysis in this context.

Key Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-cancer effects by targeting several interconnected signaling pathways:

  • PI3K/Akt Signaling Pathway: A central pathway in cell survival and proliferation, the PI3K/Akt pathway is frequently dysregulated in cancer. This compound has been observed to inhibit this pathway by downregulating the expression and phosphorylation of key components such as PI3K and Akt.[1][2][3] This inhibition can lead to decreased cell proliferation and induction of apoptosis.[1][2][3][4][5]

  • Apoptosis Pathway: this compound is a potent inducer of apoptosis in various cancer cells.[1][3][4][5][6] Western blot analysis has revealed that this compound treatment leads to the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, -8, and -9, and the downregulation of anti-apoptotic proteins such as Bcl-2 and XIAP.[1][4][5][6]

  • Autophagy Pathway: Autophagy is a cellular process of self-digestion that can either promote cell survival or cell death. This compound has been shown to induce autophagy in several cancer cell types.[7][8][9][10][11] This is often evidenced by an increase in the conversion of LC3-I to LC3-II and changes in the expression of p62 and Beclin-1. The AMPK/mTOR/ULK1 pathway is a key regulator of this compound-induced autophagy.[7]

  • Cell Cycle Regulation: this compound can arrest the cell cycle at the G0/G1 or G1 phase.[2][12][13][14][15] This is associated with the downregulation of key cell cycle proteins such as cyclin D1, CDK4, and CDK6, and a decrease in the phosphorylation of the retinoblastoma protein (pRb).[4][12]

  • NF-κB and AP-1 Pathways: In certain cancer models, this compound has been found to suppress the activation of the transcription factors NF-κB and AP-1, which are critical for regulating inflammation, cell survival, and proliferation.[6]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade involved in cell proliferation and survival that can be suppressed by this compound derivatives.[13]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on the expression of key proteins in various cancer cell lines, as determined by Western blot analysis.

Table 1: Effect of this compound on PI3K/Akt Pathway Proteins

Cell LineProteinThis compound ConcentrationObserved EffectReference
GBC-SD, NOZPI3K, p-PI3K, Akt, p-AktDose-dependentDownregulation[1]
SGC7901PI3K, Aktp-Ser30810, 20, 30 µmol/lDownregulation[2]
MDA-MB-231p-AktNot specifiedDecreased levels[5]
DLD-1, LoVop-AktDose-dependentDownregulation[14][15]

Table 2: Effect of this compound on Apoptosis-Related Proteins

Cell LineProteinThis compound ConcentrationObserved EffectReference
GBC-SD, NOZXIAPDose-dependentDownregulation[1]
SGC7901Bcl-2, Caspase-3, Caspase-9Not specifiedBcl-2 downregulation, Caspase-3 & -9 upregulation[2]
U266PARP5, 15, 30 µMCleavage[6]
MDA-MB-231Bax, Bcl-2, active Caspase-3, Cytochrome-cNot specifiedBax, active Caspase-3, Cytochrome-c upregulation; Bcl-2 downregulation[4]
DLD-1, LoVoBcl-2, BaxDose-dependentBcl-2 downregulation, Bax upregulation[15]

Table 3: Effect of this compound on Autophagy-Related Proteins

Cell LineProteinThis compound ConcentrationObserved EffectReference
HT29, HCT116LC3-II, p62Not specifiedLC3-II upregulation, p62 degradation[7]
T24LC3-II/LC3-I, p62Not specifiedIncreased LC3-II/LC3-I ratio, decreased p62[10]
N2AAPPBeclin-1, LC3-II, p62Not specifiedBeclin-1 & LC3-II upregulation, p62 downregulation[11]

Table 4: Effect of this compound on Cell Cycle-Related Proteins

Cell LineProteinThis compound ConcentrationObserved EffectReference
SGC7901CDK2Not specifiedDownregulation[2]
MDA-MB-231Cyclin D1Not specifiedDownregulation[4]
SPC-A-1CDK4, CDK6, Cyclin D1, pRB, E2F-12.5, 5, 10 µMDownregulation[12]
DLD-1, LoVoCyclin D1Dose-dependentDownregulation[14][15]

Experimental Protocols

Cell Culture and this compound Treatment
  • Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in 6-well plates or 100 mm dishes and allow them to adhere and reach 70-80% confluency.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48 hours). An equivalent volume of DMSO should be added to the control group.

Protein Extraction
  • After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[16][17]

  • Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., Beyotime, cat. no. P0013B) containing a protease and phosphatase inhibitor cocktail (e.g., 1% PMSF, Beyotime, cat. no. ST506) to the cells.[1][16]

  • For adherent cells, use a cell scraper to detach the cells in the lysis buffer.[17] For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 15-30 minutes, with occasional vortexing.[16]

  • Centrifuge the lysate at 12,000-14,000 rpm for 15-20 minutes at 4°C to pellet the cell debris.[16]

  • Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of the supernatant using a BCA Protein Assay Kit (e.g., Beyotime, cat. no. P0010) according to the manufacturer's instructions.[1][16][18]

  • Use bovine serum albumin (BSA) to generate a standard curve.

  • Based on the protein concentration, normalize the samples to have equal amounts of protein for loading onto the gel (e.g., 30-80 µg per lane).[1][16]

SDS-PAGE and Western Blotting
  • Mix the protein samples with 4x or 5x SDS-PAGE loading buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[16][18]

  • Load the denatured protein samples and a pre-stained molecular weight marker into the wells of an SDS-polyacrylamide gel (e.g., 10% or 12%).[1][16]

  • Run the gel in 1x running buffer at a constant voltage (e.g., 110-180V) until the dye front reaches the bottom of the gel.[16][18]

  • Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[1][17]

  • After transfer, block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[19]

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.[16][18]

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[18]

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent (e.g., Pierce™ ECL Western Blotting Substrate) according to the manufacturer's protocol and visualize the bands using a chemiluminescence imaging system or X-ray film.[16][18]

  • Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.[12]

Visualizations

Signaling Pathway Diagrams

fangchinoline_pi3k_akt_pathway This compound This compound PI3K PI3K This compound->PI3K inhibits pAkt p-Akt This compound->pAkt inhibits Akt Akt PI3K->Akt Akt->pAkt phosphorylation XIAP XIAP pAkt->XIAP Proliferation Proliferation pAkt->Proliferation Apoptosis Apoptosis XIAP->Apoptosis inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

fangchinoline_apoptosis_pathway This compound This compound Bax Bax This compound->Bax upregulates Bcl2 Bcl-2 This compound->Bcl2 downregulates CytochromeC Cytochrome c release Bax->CytochromeC Bcl2->CytochromeC inhibits Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

fangchinoline_autophagy_pathway This compound This compound AMPK AMPK This compound->AMPK activates mTOR mTOR AMPK->mTOR inhibits ULK1 ULK1 mTOR->ULK1 inhibits Beclin1 Beclin-1 ULK1->Beclin1 activates LC3I LC3-I Beclin1->LC3I LC3II LC3-II LC3I->LC3II conversion Autophagosome Autophagosome Formation LC3II->Autophagosome

Caption: this compound induces autophagy via the AMPK/mTOR/ULK1 pathway.

Experimental Workflow Diagram

western_blot_workflow CellCulture 1. Cell Culture & This compound Treatment ProteinExtraction 2. Protein Extraction (Lysis) CellCulture->ProteinExtraction ProteinQuantification 3. Protein Quantification (BCA Assay) ProteinExtraction->ProteinQuantification SDSPAGE 4. SDS-PAGE ProteinQuantification->SDSPAGE Transfer 5. Protein Transfer (to PVDF membrane) SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 9. Detection (ECL) SecondaryAb->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: General workflow for Western blot analysis.

References

Investigating Fangchinoline's Effect on the PI3K/Akt Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of fangchinoline, a bisbenzylisoquinoline alkaloid, on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This compound has demonstrated significant anti-tumor activity in various cancer models by inhibiting this critical cell survival and proliferation pathway.

Introduction

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and motility. Aberrant activation of this pathway is a common feature in many types of cancer, making it a prime target for therapeutic intervention. This compound has emerged as a promising natural compound that exerts its anti-cancer effects by directly or indirectly suppressing the PI3K/Akt pathway.[1][2][3][4][5] This leads to the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis in cancer cells.[1][3][6][7][8][9][10][11]

Studies have shown that this compound can decrease the expression levels of PI3K and subsequently reduce the phosphorylation of its key downstream effector, Akt, at residues such as Serine 473 and Threonine 308.[1][9][11][12] This inactivation of the PI3K/Akt axis triggers a cascade of downstream events, including the modulation of apoptosis-related proteins like Bcl-2 and Bax, activation of caspases, and downregulation of survival proteins like X-linked inhibitor of apoptosis protein (XIAP).[6][9][11][12][13]

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cell lines.

Table 1: IC50 Values of this compound in Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines

Cell LineCell TypeIC50 (μM)
HET-1ANormal Human Esophageal Epithelial8.93
EC1Human ESCC3.042
ECA109Human ESCC1.294
Kyse450Human ESCC2.471
Kyse150Human ESCC2.22
Data sourced from a study on human esophageal cancer.[14]

Table 2: Effect of this compound on PI3K/Akt Pathway Proteins in Gastric Cancer Cells (SGC7901)

Treatment Concentration (μmol/L)PI3K ExpressionPhospho-Akt (Ser308) ExpressionTotal Akt Expression
0 (Control)HighHighUnchanged
10DecreasedDecreasedUnchanged
20Markedly DecreasedMarkedly DecreasedUnchanged
30Dramatically DecreasedDramatically DecreasedUnchanged
Summary of findings from Western blot analysis after 48h treatment.[1]

Table 3: Downstream Effects of this compound in Various Cancer Cell Lines

Cell Line(s)Cancer TypeObserved Effects
SGC7901Gastric CancerInhibition of proliferation, migration, and invasion; Induction of apoptosis.[1][2][10]
GBC-SD, NOZGallbladder CancerInhibition of proliferation and clone formation; Induction of apoptosis via PI3K/Akt/XIAP axis suppression.[6][7][13]
MDA-MB-231Breast CancerInhibition of proliferation; Induction of apoptosis via mitochondrial pathway and decreased p-Akt.[3][9]
DLD-1, LoVoColon AdenocarcinomaInhibition of proliferation, migration, invasion; Induction of apoptosis and G1 cell cycle arrest.[8][15]
HELLeukemiaInduction of G0/G1 cell cycle arrest and apoptosis.[5]

Mandatory Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in these application notes.

PI3K_Akt_Pathway_this compound GF Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Downstream Downstream Effectors (mTOR, GSK3β, XIAP) pAkt->Downstream Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits This compound This compound This compound->PI3K Inhibits Expression Proliferation Cell Proliferation & Survival Downstream->Proliferation Western_Blot_Workflow start Cancer Cell Culture treatment Treat with this compound (Dose-Response/Time-Course) start->treatment lysis Cell Lysis & Protein Quantification (BCA Assay) treatment->lysis sds SDS-PAGE lysis->sds transfer Protein Transfer (to PVDF membrane) sds->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt, anti-PI3K) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

References

Application Notes and Protocols: Utilizing Fangchinoline for Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neuroinflammation is a critical process in the central nervous system (CNS) initiated in response to various stimuli, including infection, injury, and toxins.[1] While acute neuroinflammation is a protective mechanism, chronic activation of inflammatory pathways is a key contributor to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] Fangchinoline, a bisbenzylisoquinoline alkaloid isolated from the plant Stephania tetrandra, has demonstrated significant anti-inflammatory, antioxidant, and neuroprotective properties.[3][4][5] These characteristics make it a valuable pharmacological tool for researchers studying the mechanisms of neuroinflammation and for professionals in drug development seeking novel therapeutic agents. This document provides a comprehensive overview of this compound's mechanism of action, a summary of its effects, and detailed protocols for its application in both in vitro and in vivo models of neuroinflammation.

Mechanism of Action

This compound exerts its anti-neuroinflammatory effects by modulating several key signaling pathways. Its primary mechanisms include the inhibition of the NF-κB pathway, suppression of the NLRP3 inflammasome, and activation of the Nrf2 antioxidant response.

  • Inhibition of NF-κB Signaling: In response to inflammatory stimuli like lipopolysaccharide (LPS), the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2).[6][7] this compound has been shown to inhibit the activation of IKKα and IKKβ, key kinases that phosphorylate the inhibitory protein IκBα.[8] This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the transcription of inflammatory genes.[8]

  • Suppression of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the cleavage of pro-caspase-1 into active caspase-1.[9] Caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[9] Studies indicate that this compound and its derivatives can block the assembly of the NLRP3 inflammasome by interfering with the interaction between NLRP3 and the adaptor protein ASC, ultimately reducing the secretion of IL-1β.[10]

  • Modulation of MAPK and Nrf2 Pathways: Mitogen-activated protein kinase (MAPK) pathways (including p38, ERK, and JNK) are crucial for the production of inflammatory mediators in microglia.[11][12] this compound has been reported to mitigate inflammation by inhibiting the p38 MAPK pathway.[5] Concurrently, it combats oxidative stress, a key component of neuroinflammation, by activating the Nrf2 signaling pathway.[3][13] Activation of Nrf2 upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), protecting neuronal cells from oxidative damage.[4][13]

Data Presentation: Quantitative Effects of this compound

The following table summarizes the quantitative data from key studies, illustrating the efficacy of this compound in various models of neuroinflammation.

Model SystemTreatment/StimulusThis compound Concentration/DoseKey Quantitative FindingsReference(s)
In Vitro
THP-1 CellsLPS/Nigericin5 µMInhibited IL-1β release by 50.5%.[10]
HT22 Neuronal CellsGlutamateDose-dependentPrevented cell death and significantly attenuated intracellular ROS production.[13]
N2AAPP Cells-1.25 - 10 µMNo significant effect on cell viability; 20 µM showed some toxicity.[14]
N2AAPP Cells-2.5 µMDid not affect BACE1 mRNA levels but promoted its degradation.[5]
In Vivo
Neonatal RatsCerebral Ischemia3, 10, 30 mg/kg, i.p.Significantly reduced brain injury percentage and attenuated levels of pro-inflammatory mediators and oxidative stress markers.[3][15]
Aβ1–42-induced MiceAβ1–42 injectionNot specifiedAmeliorated cognitive impairment, increased antioxidant levels (Nrf2, HO-1, SOD-1), and decreased pro-oxidants (H2O2, i-NOS).[4][5]
Visualizations: Signaling Pathways and Experimental Workflows

The diagrams below illustrate the molecular pathways targeted by this compound and provide standardized workflows for its experimental use.

G cluster_stimulus Inflammatory Stimulus & Oxidative Stress cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nlrp3 NLRP3 Inflammasome cluster_nrf2 Nrf2 Pathway cluster_nucleus Nucleus cluster_output Cellular Outcomes LPS LPS / Aβ TLR4 TLR4 LPS->TLR4 Binds NLRP3 NLRP3 LPS->NLRP3 Primes ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induces MAPK p38 MAPK TLR4->MAPK Activates IKK IKKα/β TLR4->IKK Activates Genes Gene Transcription MAPK->Genes IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65) IkBa->NFkB Releases NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocates ASC ASC NLRP3->ASC Recruits Casp1 Pro-Caspase-1 ASC->Casp1 Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Casp1->Cytokines Cleaves pro-IL-1β Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates NFkB_nuc->Genes Antioxidants Antioxidant Enzymes (HO-1, SOD) Nrf2_nuc->Antioxidants Upregulates Genes->Cytokines Upregulates Fang This compound Fang->MAPK Inhibits Fang->IKK Inhibits Fang->ASC Blocks Interaction Fang->Keap1 Downregulates

Caption: this compound's anti-neuroinflammatory mechanism of action.

G cluster_vitro In Vitro Experimental Workflow cluster_analysis_vitro Analysis Methods step1 1. Cell Culture (e.g., Microglia, HT22) step2 2. Inflammatory Stimulus (e.g., 1 µg/mL LPS for 24h) step1->step2 step3 3. This compound Treatment (Co- or Pre-treatment) step2->step3 step4 4. Sample Collection (Supernatant & Cell Lysate) step3->step4 step5 5. Downstream Analysis step4->step5 ELISA ELISA (Cytokines) step5->ELISA WB Western Blot (Signaling Proteins) step5->WB MTT MTT/CCK-8 (Cell Viability) step5->MTT ROS_Assay ROS Assay (Oxidative Stress) step5->ROS_Assay

Caption: A typical experimental workflow for in vitro studies.

G cluster_vivo In Vivo Experimental Workflow cluster_analysis_vivo Analysis Methods step1 1. Animal Model Induction (e.g., Cerebral Ischemia) step2 2. Animal Grouping (Sham, Model, this compound) step1->step2 step3 3. This compound Admin. (e.g., 3-30 mg/kg, i.p., 3 days) step2->step3 step4 4. Tissue Collection (Brain Homogenate) step3->step4 step5 5. Downstream Analysis step4->step5 ELISA ELISA (Cytokines, Oxidative Markers) step5->ELISA WB Western Blot (Signaling Proteins) step5->WB Histo Histopathology (Brain Injury, MBP Staining) step5->Histo

Caption: A generalized experimental workflow for in vivo studies.

Experimental Protocols

The following protocols are generalized from methodologies reported in the cited literature. Researchers should optimize these protocols for their specific cell lines, animal models, and experimental conditions.

Protocol 1: In Vitro Model of LPS-Induced Neuroinflammation in Microglia

This protocol describes how to induce an inflammatory response in microglial cells using LPS and to assess the anti-inflammatory effects of this compound.[1][2]

Materials:

  • Microglial cell line (e.g., BV-2, N9) or primary microglia

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO, sterile-filtered)

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

  • Phosphate-Buffered Saline (PBS), sterile

  • Reagents for downstream analysis (ELISA kits, Western blot reagents, etc.)

Procedure:

  • Cell Seeding: Plate microglial cells in appropriate culture plates (e.g., 6-well plates for Western blot, 96-well plates for viability/ELISA) at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.

  • This compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 µM). Include a vehicle control group (DMSO concentration matched to the highest this compound dose). Incubate for 2 hours.

  • LPS Stimulation: Add LPS directly to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plates for the desired time. For cytokine release, 24 hours is a common time point. For signaling pathway analysis (e.g., phosphorylation events), shorter time points (15-60 minutes) are required.

  • Sample Collection:

    • Supernatant: Carefully collect the culture supernatant, centrifuge to remove cell debris, and store at -80°C for cytokine analysis by ELISA.

    • Cell Lysate: Wash the cells twice with ice-cold PBS. Lyse the cells directly in the plate using an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells, collect the lysate, and centrifuge to pellet debris. Store the supernatant at -80°C for Western blot analysis.

  • Downstream Analysis: Perform ELISA to quantify levels of TNF-α, IL-6, and IL-1β in the supernatant. Perform Western blot on cell lysates to analyze the expression and phosphorylation status of proteins in the NF-κB and MAPK pathways.

Protocol 2: In Vivo Model of Cerebral Ischemia in Neonatal Rats

This protocol details a model of hypoxia-ischemia in neonatal rats to study the neuroprotective effects of this compound.[3][15]

Materials:

  • Postnatal day 5 (P5) neonatal rats

  • This compound solution for injection (in sterile saline with a solubilizing agent if necessary)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Suture material

Procedure:

  • Animal Grouping: Randomly divide the P5 pups into groups: (1) Sham, (2) Ischemia + Vehicle, (3) Ischemia + this compound (e.g., 3 mg/kg), (4) Ischemia + this compound (10 mg/kg), (5) Ischemia + this compound (30 mg/kg).

  • Surgical Procedure (Ischemia Induction):

    • Anesthetize the P5 pup.

    • Make a midline cervical incision to expose the right common carotid artery.

    • Carefully separate the artery from the vagus nerve.

    • Permanently ligate the artery with a suture. Suture the incision.

    • Allow the pup to recover before returning to the dam.

    • For the sham group, perform the same surgery but do not ligate the artery.

  • This compound Administration: Starting on the day of the surgery, administer this compound or vehicle via intraperitoneal (i.p.) injection once daily for 3 consecutive days.[15]

  • Tissue Collection: At the end of the study period (e.g., P21), sacrifice the animals by an approved method.[3]

    • Perfuse transcardially with ice-cold saline followed by 4% paraformaldehyde for histology.

    • For biochemical analysis, quickly dissect the brain, isolate the cerebral hemispheres, and snap-freeze in liquid nitrogen. Store at -80°C.

  • Analysis:

    • Brain Injury Assessment: For fixed brains, prepare 10 µm sections and perform staining for Myelin Basic Protein (MBP) to assess white matter damage.[3]

    • Biochemical Analysis: Homogenize the frozen brain tissue to prepare lysates. Use the lysates for ELISA to measure levels of pro-inflammatory mediators and oxidative stress markers (e.g., MDA, SOD).[3][15] Use the lysates for Western blot to analyze protein expression (e.g., iNOS, Nrf2).[3]

Protocol 3: Western Blot Analysis for Key Signaling Proteins

Procedure:

  • Protein Quantification: Determine the protein concentration of cell or tissue lysates using a BCA assay.

  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-p38, p38, Nrf2, β-actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify band intensity using software like ImageJ.

Protocol 4: ELISA for Pro-inflammatory Cytokines

Procedure:

  • Standard Preparation: Prepare a serial dilution of the recombinant cytokine standard provided in the commercial ELISA kit.

  • Plate Coating: Add samples (culture supernatants or brain homogenates) and standards to the appropriate wells of the pre-coated microplate.

  • Incubation: Incubate as per the manufacturer's instructions (typically 1-2 hours at room temperature or 4°C overnight).

  • Washing: Wash the wells several times with the provided wash buffer.

  • Detection Antibody: Add the biotin-conjugated detection antibody to each well and incubate.

  • Enzyme Conjugate: After washing, add streptavidin-HRP conjugate and incubate.

  • Substrate Addition: After a final wash, add the TMB substrate. A blue color will develop.

  • Stop Reaction: Add the stop solution to terminate the reaction, which will turn the color to yellow.

  • Measurement: Immediately read the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Fangchinoline Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for analyzing apoptosis induced by fangchinoline using flow cytometry. This compound, a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, has demonstrated potent anti-tumor effects by inducing apoptosis in various cancer cell lines.[1][2] Flow cytometry, in conjunction with specific fluorescent probes, offers a robust and quantitative method to assess this programmed cell death at the single-cell level.

Introduction to this compound-Induced Apoptosis

This compound has been shown to inhibit the proliferation of cancer cells and trigger apoptosis through multiple signaling pathways.[1][3] A primary mechanism involves the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[4][5] By suppressing this pathway, this compound can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[2][3] This ultimately results in the activation of caspases, key executioners of apoptosis.[2][6] Furthermore, this compound has been reported to modulate other pathways, including the NF-κB and AP-1 pathways, and in some contexts, induce autophagic cell death.[6][7][8]

Flow cytometry is an indispensable tool for elucidating the apoptotic effects of this compound. The most common method, the Annexin V/Propidium Iodide (PI) assay, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]

Data Presentation: Quantitative Analysis of Apoptosis

The following tables summarize the dose-dependent effect of this compound on apoptosis in different cancer cell lines, as determined by flow cytometry.

Table 1: Apoptosis in Gastric Cancer Cells (SGC7901) after 48h this compound Treatment [4]

This compound Concentration (µM)Apoptosis Rate (%)
0 (Control)(Baseline level)
5Increased
10Further Increased
20Significantly Increased

Note: The original study presents this data graphically. The table reflects the observed dose-dependent increase in apoptosis.

Table 2: Apoptosis in Gallbladder Cancer Cells (GBC-SD and NOZ) after this compound Treatment [1][5]

Cell LineThis compound TreatmentOutcome
GBC-SDYesEffective induction of apoptosis
NOZYesEffective induction of apoptosis

Note: The referenced studies confirmed effective apoptosis induction through flow cytometry, Hoechst staining, and TUNEL assays without specifying exact percentages in a tabular format.

Table 3: Apoptosis in Breast Cancer Cells (MDA-MB-231) after this compound Treatment [2][3]

TreatmentEffect on Apoptosis
This compoundInduces apoptosis

Note: Studies confirm apoptosis induction and link it to the suppression of the AKT/Gsk-3beta/cyclin D1 signaling pathway and an increased Bax/Bcl-2 ratio.

Experimental Protocols

Protocol 1: Induction of Apoptosis with this compound

This protocol outlines the general procedure for treating cultured cancer cells with this compound to induce apoptosis.

Materials:

  • Cancer cell line of interest (e.g., SGC7901, MDA-MB-231, GBC-SD)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound (stock solution in DMSO)

  • 6-well plates or T25 flasks

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates or T25 flasks at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: Prepare a series of this compound concentrations by diluting the stock solution in a complete culture medium. Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). The optimal incubation time may vary depending on the cell line and this compound concentration.

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (which may contain floating apoptotic cells).

    • Wash the adherent cells with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Combine the detached cells with the collected medium.

    • For suspension cells, directly collect the cells.

  • Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS. The cells are now ready for apoptosis analysis.

Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol details the staining procedure for identifying apoptotic cells using an Annexin V-FITC/PI apoptosis detection kit.[9][10][12][13]

Materials:

  • This compound-treated and control cells (from Protocol 1)

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: After harvesting and washing, resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 10 µL of Propidium Iodide (PI) to the cell suspension.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

Interpretation of Results:

  • Annexin V- / PI- (Lower Left Quadrant): Live, viable cells.

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Visualizations

G cluster_workflow Experimental Workflow A Cell Culture B This compound Treatment A->B C Cell Harvesting B->C D Annexin V/PI Staining C->D E Flow Cytometry Analysis D->E F Data Interpretation E->F G cluster_pathway This compound-Induced Apoptosis Signaling Pathway fang This compound pi3k PI3K fang->pi3k inhibits akt Akt pi3k->akt activates bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 activates bax Bax (Pro-apoptotic) akt->bax inhibits casp9 Caspase-9 bcl2->casp9 inhibits bax->casp9 activates casp3 Caspase-3 casp9->casp3 activates apop Apoptosis casp3->apop G cluster_quadrants Flow Cytometry Quadrant Analysis a Q2: Necrotic Annexin V- / PI+ b Q1: Late Apoptotic/Necrotic Annexin V+ / PI+ c Q3: Viable Annexin V- / PI- d Q4: Early Apoptotic Annexin V+ / PI- c->d d->b

References

Application Notes and Protocols: Fangchinoline in Studies of Rheumatoid Arthritis Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction.[1] Animal models are indispensable tools for understanding the pathogenesis of RA and for the preclinical evaluation of novel therapeutic agents. Fangchinoline, a bisbenzylisoquinoline alkaloid derived from the root of Stephania tetrandra, has demonstrated significant anti-inflammatory and immunomodulatory properties.[1][2] Recent studies have highlighted its potential as a therapeutic candidate for RA by showing its efficacy in various animal models of arthritis.[1][3]

These application notes provide a summary of the quantitative data from key studies, detailed protocols for utilizing this compound in common RA animal models, and visual representations of the molecular pathways it modulates.

Data Presentation: Summary of this compound Efficacy

The anti-arthritic effects of this compound have been quantified in several preclinical models. The data below summarizes its impact on key disease parameters.

Table 1: In Vivo Efficacy of Oral this compound in Rodent Arthritis Models
Animal ModelSpeciesThis compound DoseKey Findings & Quantitative DataReference
Collagen-Induced Arthritis (CIA)Mouse10 mg/kg & 30 mg/kgAmeliorated arthritic symptoms, including reduced arthritis index and paw volume. Increased body weight compared to untreated CIA mice.[1][4][1][4][5]
Carrageenan/Kaolin-Induced Arthritis (C/K)Rat30 mg/kgSignificantly improved arthritic symptoms, including reduced squeaking score, decreased knee thickness, and improved weight distribution ratio.[1][4][1][4][6]
Adjuvant-Induced ArthritisRat2 µM & 4 µM*Reduced serum TNF-α by 17.8% and 40.8%, respectively. Reduced serum IL-6 by 23.2% and 45%, respectively. Reduced MMP-3 by 23.1% and 65.1%, respectively. Reduced PGE₂ by 31.8% and 63.8%, respectively.[3][7][3][7]

*Note: The study by Shan et al. (2019) reports in vivo dosage in µM concentrations, which is unconventional. Researchers should confirm appropriate in vivo dose conversions.

Table 2: In Vitro Efficacy of this compound
Cell TypeTreatmentThis compound ConcentrationKey Findings & Quantitative DataReference
Human Fibroblast-Like Synovial (FLS) cellsIL-1β (10 ng/mL) Stimulation1, 2.5, 5, 10 µMInhibited phosphorylation of IκBα and NF-κB. Decreased phosphorylation of p38 at all concentrations and JNK at 10 µM. Reduced production of inflammatory cytokines and ROS.[1][4][1][4][6]
ChondrocytesNot Specified2, 4, 6 µMReduced cell proliferation to 73.3%, 51.3%, and 42.4%, respectively. Significantly reduced intracellular ROS, TNF-α, and IL-6 levels.[3][3]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-arthritic effects primarily by targeting key inflammatory signaling pathways within synovial cells and chondrocytes. Studies show it significantly inhibits the NF-κB and MAPK pathways, which are crucial drivers of inflammation and joint destruction in RA.[1][2][8]

NF_kappa_B_Pathway cluster_extra Extracellular cluster_intra Cytoplasm cluster_nucleus Nucleus IL-1β IL-1β IL-1R IL-1 Receptor IL-1β->IL-1R IKK_complex IKKα/β IL-1R->IKK_complex activates IkBa_NFkB IκBα-p65/p50 IKK_complex->IkBa_NFkB phosphorylates IκBα NFkB p65/p50 IkBa_NFkB->NFkB releases IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB_nuc p65/p50 NFkB->NFkB_nuc translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, MMPs) NFkB_nuc->Genes activates transcription This compound This compound This compound->IKK_complex inhibits MAPK_Pathway cluster_extra Extracellular cluster_intra Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., IL-1β) Receptor Receptor Stimulus->Receptor MAP3K MAPKKK Receptor->MAP3K MAP2K_p38 MKK3/6 MAP3K->MAP2K_p38 MAP2K_JNK MKK4/7 MAP3K->MAP2K_JNK p38 p-p38 MAP2K_p38->p38 JNK p-JNK MAP2K_JNK->JNK AP1 AP-1 p38->AP1 JNK->AP1 Genes Inflammatory Response AP1->Genes This compound This compound This compound->p38 inhibits phosphorylation This compound->JNK inhibits phosphorylation CIA_Workflow cluster_pre Pre-Treatment Phase cluster_treat Treatment & Assessment Phase cluster_post Post-Treatment Analysis Day-7 Animal Acclimatization Day0 Primary Immunization (Collagen + CFA) Day-7->Day0 Day21 Booster Immunization (Collagen + IFA) Day0->Day21 Day28 Onset of Arthritis (Scoring Begins) Day21->Day28 Treatment Daily this compound (e.g., 10, 30 mg/kg, p.o.) Day28->Treatment Assess Regular Assessment - Arthritis Score - Paw Volume - Body Weight Treatment->Assess Endpoint Endpoint (e.g., Day 43) Assess->Endpoint Analysis Final Analysis - Histopathology - Cytokine Profiling - Biomarker Analysis Endpoint->Analysis

References

Application Note: Capillary Electrophoresis for the Analysis of Fangchinoline in Herbal Medicine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fangchinoline is a bisbenzylisoquinoline alkaloid found in the root of Stephania tetrandra S. Moore (Fen Fang Ji), a herb used in traditional Chinese medicine.[1] Along with its structural isomer tetrandrine, this compound is of significant pharmaceutical interest.[1] Due to the complex matrix of herbal preparations, robust analytical methods are required for the accurate quantification of these active compounds to ensure quality control and proper dosage.[1][2] Capillary electrophoresis (CE) offers a powerful analytical solution, providing high-resolution analysis of complex samples with minimal sample preparation.[1] This application note details two distinct capillary electrophoresis methods for the quantitative analysis of this compound in herbal medicine: a non-aqueous capillary electrophoresis (NACE) method and a micellar electrokinetic chromatography (MEKC) method.

Data Presentation

The following tables summarize the quantitative data for the two capillary electrophoresis methods for this compound analysis.

Table 1: Method Performance for Non-Aqueous Capillary Electrophoresis (NACE)

ParameterThis compoundTetrandrine
Linearity Range1.00 - 500 µg/mL1.00 - 500 µg/mL
Limit of Detection (LOD)0.30 ng/mL0.34 ng/mL
Intra-day RSD (Migration Time)0.09%1.9%
Inter-day RSD (Migration Time)0.63%1.9%
Intra-day RSD (Peak Area)0.45%5.9%
Inter-day RSD (Peak Area)2.3%5.6%
Average Recovery102% (S. tetrandra)94.6% (Fengtongan capsules)105% (S. tetrandra)98.7% (Fengtongan capsules)

Data compiled from references[3][4].

Table 2: Method Performance for Micellar Electrokinetic Chromatography (MEKC)

ParameterThis compoundTetrandrine
Linearity Range5 - 250 µg/mL5 - 250 µg/mL
Correlation Coefficient (r²)> 0.9999> 0.9999
Migration Time Reproducibility (RSD)< 0.4%< 0.4%
Peak Area Reproducibility (RSD)< 4%< 4%
Average Recovery92 - 106%95 - 109%

Data compiled from references[1][5].

Experimental Protocols

Detailed methodologies for sample preparation and the two key capillary electrophoresis experiments are provided below.

1. Sample Preparation: Ethanolic Extraction

This protocol is suitable for the extraction of this compound from pulverized herbal drugs such as Radix Stephaniae tetrandrae.[1]

  • Step 1: Weigh 2 g of the pulverized herbal drug.

  • Step 2: Add 7 mL of 50% ethanol to the sample.

  • Step 3: Stir the mixture for 30 minutes.

  • Step 4: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Step 5: Collect the supernatant.

  • Step 6: Repeat the extraction process (Steps 2-5) two more times with the remaining solid residue.

  • Step 7: Combine all the collected supernatants.

  • Step 8: Filter the combined extract through a 0.45-µm pore size filter. The sample is now ready for CE analysis.

2. Non-Aqueous Capillary Electrophoresis (NACE) Protocol

This method provides rapid and sensitive determination of this compound and tetrandrine.[3][4]

  • Instrumentation: An Agilent CE system or equivalent, equipped with a UV detector.

  • Capillary: Uncoated fused-silica capillary, 50 cm total length x 75 µm internal diameter.[4]

  • Running Buffer: 50 mM ammonium acetate, 1.0% (v/v) acetic acid, and 20% (v/v) acetonitrile in methanol.[4]

  • Sample Injection: Hydrodynamic injection or field-amplified sample stacking. For enhanced sensitivity, inject ethanol at 16.9 kPa for 0.6 s, followed by the sample at 8 kV for 50 s.[3]

  • Separation Voltage: 20-24 kV.[3][4]

  • Detection: UV detection at 214 nm.[3][4]

  • Run Time: The two alkaloids can be separated within 6 minutes.[3]

3. Micellar Electrokinetic Chromatography (MEKC) Protocol

This method is well-suited for the analysis of this compound in complex sample matrices.[1][5]

  • Instrumentation: An Agilent CE system or equivalent, equipped with a diode array detector.[1]

  • Capillary: 64.5 cm total length (56 cm effective length) x 50 µm internal diameter.[1]

  • Running Buffer: 60 mM phosphoric acid/TAE, 50 mM Tween-20, and 20% methanol, with the pH adjusted to 2.5.[1]

  • Sample Injection: Electrokinetic injection at 4 kV for 23 seconds. To equalize sample conductivity, a volume of 200 mM NaCl solution, equivalent to one-fifth of the sample volume, is added to the sample.[1]

  • Separation Voltage: 20.2 kV.[1]

  • Temperature: 19 °C.[1]

  • Detection: UV detection at 214 nm.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ce_analysis Capillary Electrophoresis Analysis start Pulverized Herbal Medicine extraction Ethanolic Extraction (50% Ethanol, Stirring) start->extraction centrifugation Centrifugation (4000 rpm, 10 min) extraction->centrifugation collection Collect Supernatant centrifugation->collection collection->extraction Repeat 2x filtration Filtration (0.45 µm) collection->filtration Combine Supernatants final_sample Prepared Sample filtration->final_sample injection Sample Injection (Electrokinetic/Hydrodynamic) final_sample->injection separation CE Separation injection->separation detection UV Detection (214 nm) separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis result This compound Concentration data_analysis->result

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_method Analytical Goal cluster_techniques Capillary Electrophoresis Techniques cluster_outcome Outcome goal Quantitative Analysis of this compound in Herbal Medicine nace Non-Aqueous CE (NACE) - High Sensitivity - Rapid Analysis goal->nace mekc Micellar Electrokinetic Chromatography (MEKC) - Handles Complex Matrices - High Resolution goal->mekc outcome Accurate and Reproducible Quantification for Quality Control nace->outcome mekc->outcome

Caption: CE methods for this compound quantification.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Fangchinoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address challenges in enhancing the aqueous solubility of the bisbenzylisoquinoline alkaloid, fangchinoline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural alkaloid isolated from Stephania tetrandra with potential anti-inflammatory, neuroprotective, and anti-tumor activities[1]. However, its complex, hydrophobic structure results in poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy in preclinical and clinical studies[2][3]. Enhancing its solubility is a critical step in developing viable pharmaceutical formulations.

Q2: Which methods are most effective for improving the solubility of poorly soluble drugs like this compound?

There is no single "best" method, as the optimal approach depends on the physicochemical properties of the active pharmaceutical ingredient (API), the desired dosage form, and stability considerations[2][4]. Common and effective strategies include:

  • Cyclodextrin Inclusion Complexation: Encapsulating the drug in a cyclodextrin molecule.[5][6][7]

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix at a molecular level.[8][9][10]

  • Nanonization: Reducing drug particle size to the sub-micron range to increase surface area.[11][12]

  • Salt Formation: Converting an ionizable drug into a more soluble salt form.[13][14][15]

  • Co-crystallization: Combining the drug with a benign co-former to create a new crystalline structure with different properties.[16][17][18]

  • pH Adjustment: Modifying the pH of the formulation to ionize the drug, thereby increasing solubility.[19][20]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.[2][19]

Q3: How do I choose the right solubility enhancement technique for this compound?

The selection process involves evaluating the properties of this compound and the goals of your experiment. This compound is a weakly basic drug, which makes it a candidate for pH adjustment and salt formation[13][14]. However, if the goal is a stable solid dosage form, techniques like solid dispersion or cyclodextrin complexation may be more suitable.[7][9]

The following decision-making workflow can guide your selection:

G cluster_start API Characterization cluster_screening Method Selection cluster_methods Recommended Techniques Start Start with Poorly Soluble API (this compound) Ionizable Is the API ionizable? Start->Ionizable Thermal Is the API thermally stable? Ionizable->Thermal No / Limited Salt Salt Formation pH Adjustment Ionizable->Salt Yes Solvent Is API soluble in volatile organic solvents? Thermal->Solvent No / Limited Melt Hot Melt Extrusion (Solid Dispersion) Thermal->Melt Yes SolventBased Solid Dispersion (Solvent Evap.) Cyclodextrin Complexation Co-crystals (Solvent Methods) Nanonization (Precipitation) Solvent->SolventBased Yes Grinding Co-crystals (Grinding) Nanonization (Milling) Solvent->Grinding No / Limited G cluster_prep Preparation cluster_process Processing cluster_final Finalization A 1. Weigh this compound and Cyclodextrin (e.g., HP-β-CD) at a specific molar ratio (e.g., 1:1, 1:2) B 2. Place Cyclodextrin in a mortar A->B C 3. Add a small amount of a water/organic solvent mixture (e.g., water-ethanol) to form a paste B->C D 4. Add this compound to the paste C->D E 5. Knead the mixture thoroughly for 30-60 minutes D->E F 6. Add more solvent if the mixture becomes too dry during kneading E->F G 7. Dry the resulting product (e.g., in an oven at 40-50°C or freeze-dry) F->G H 8. Pulverize the dried mass G->H I 9. Sieve to obtain a uniform powder H->I J 10. Characterize for complex formation (e.g., DSC, FTIR, PXRD) and measure aqueous solubility I->J G cluster_prep Preparation cluster_process Processing cluster_final Finalization A 1. Select a common volatile solvent (e.g., methanol, ethanol, dichloromethane) that dissolves both this compound and the carrier B 2. Dissolve the drug and carrier (e.g., PVP K30) in the solvent at the desired ratio (e.g., 1:1, 1:5, 1:9 w/w) A->B C 3. Evaporate the solvent using a rotary evaporator under vacuum. This should be done rapidly to prevent drug crystallization. B->C D 4. A thin film will form on the flask wall C->D E 5. Further dry the solid mass in a vacuum oven to remove residual solvent D->E F 6. Scrape, pulverize, and sieve the dried product E->F G 7. Characterize for amorphicity (PXRD, DSC) and measure dissolution rate. F->G

References

Technical Support Center: Optimizing Fangchinoline Dosage for In vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fangchinoline in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in a mouse model?

A starting dose for this compound in mice can vary depending on the disease model. For cancer xenograft models, doses ranging from 30 to 60 mg/kg administered via intraperitoneal injection have been reported to be effective in attenuating tumor growth.[1][2] In models of inflammation or cardiac dysfunction, lower doses might be effective. It is always recommended to perform a pilot study to determine the optimal dose for your specific model and experimental conditions.

Q2: What is the most common route of administration for this compound in vivo?

The most frequently reported route of administration for this compound in in vivo studies is intraperitoneal (i.p.) injection.[1][2] This method allows for rapid absorption and systemic distribution. For in vivo studies, this compound can be first dissolved in a small amount of DMSO and then diluted with a vehicle like 10% 2-hydroxypropyl-β-cyclodextrin for administration.[3]

Q3: What are the known side effects or toxicity of this compound at therapeutic doses?

Existing studies suggest that this compound is generally well-tolerated at effective doses. However, as with any experimental compound, it is crucial to monitor animals for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress. One study noted that a high concentration of 20 μM showed a reduction in cell viability in vitro, suggesting that higher doses in vivo should be approached with caution.[4]

Q4: How frequently should this compound be administered?

The frequency of administration depends on the experimental design and the half-life of the compound. In many published studies, this compound is administered daily or every other day. For example, in a rat model of endotoxemia-induced cardiac dysfunction, this compound was administered via intraperitoneal injection for 3 consecutive days.[1][2]

Q5: What are the main signaling pathways modulated by this compound?

This compound has been shown to modulate several key signaling pathways involved in cancer, inflammation, and apoptosis. These include the NF-κB, PI3K/Akt/mTOR, MAPK/ERK, and STAT3 pathways.[2][5][6][7][8] Its inhibitory effects on these pathways contribute to its anti-inflammatory, anti-proliferative, and pro-apoptotic activities.

Troubleshooting Guide

Problem: I am not observing the expected therapeutic effect of this compound in my in vivo model.

  • Possible Cause 1: Suboptimal Dosage. The dosage of this compound may be too low for your specific animal model or disease state.

    • Solution: Conduct a dose-response study to determine the optimal effective dose. Start with a dose reported in the literature for a similar model and escalate it cautiously while monitoring for efficacy and toxicity.

  • Possible Cause 2: Inadequate Bioavailability. The formulation or route of administration may not be providing sufficient bioavailability.

    • Solution: Ensure proper dissolution of this compound. Using a vehicle such as a solution containing DMSO and cyclodextrin can improve solubility.[3] While intraperitoneal injection is common, consider exploring other routes if absorption is a concern, though this may require significant reformulation and pharmacokinetic studies.

  • Possible Cause 3: Timing and Duration of Treatment. The treatment schedule may not align with the progression of the disease in your model.

    • Solution: Adjust the timing of the first dose and the duration of the treatment. For example, in an acute inflammation model, treatment may need to be initiated shortly after the inflammatory stimulus. In a chronic cancer model, a longer treatment duration will likely be necessary.

Problem: I am observing signs of toxicity in my experimental animals.

  • Possible Cause 1: Dosage is too high. The administered dose of this compound may be exceeding the maximum tolerated dose (MTD) in your animal model.

    • Solution: Reduce the dosage. If the therapeutic effect is lost at a lower, non-toxic dose, consider a different dosing schedule (e.g., less frequent administration) or combination therapy with another agent to enhance efficacy at a lower dose.

  • Possible Cause 2: Vehicle Toxicity. The vehicle used to dissolve and administer this compound may be causing adverse effects.

    • Solution: Run a vehicle-only control group to assess the toxicity of the vehicle itself. If the vehicle is toxic, explore alternative, biocompatible solvents or suspension agents.

Quantitative Data Summary

Table 1: In Vivo Dosages of this compound in Rodent Models

Animal Model Disease/Condition Dosage Route of Administration Frequency Reference
RatEndotoxemia-induced cardiac dysfunction30 or 60 mg/kgIntraperitoneal (i.p.)Daily for 3 days[1][2]
RatExperimental Rheumatoid Arthritis2 µM and 4 µM (in vitro derived)Not specified for in vivo doseNot specified[9]
Neonatal RatCerebral IschemiaNot specifiedNot specifiedNot specified[10]
MouseBreast Cancer XenograftNot specifiedNot specifiedNot specified[5]
MouseOsteosarcoma XenograftNot specifiedNot specifiedNot specified[5]
Nude MicePC-3 Tumor-bearingNot specifiedNot specifiedDose- and time-dependent[5]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Rat Model of Endotoxemia-Induced Cardiac Dysfunction

This protocol is adapted from the methodology described by Fan et al., 2020.[1][2]

  • Animal Model: Male Sprague-Dawley rats.

  • Groups:

    • Control Group

    • LPS Group (Lipopolysaccharide)

    • LPS + this compound (30 mg/kg)

    • LPS + this compound (60 mg/kg)

  • This compound Preparation: Dissolve this compound in a small volume of DMSO and then dilute with 10% 2-hydroxypropyl-β-cyclodextrin to the final concentration.

  • Administration: Administer this compound or vehicle via intraperitoneal injection daily for 3 consecutive days.

  • Induction of Endotoxemia: On the third day, 1 hour after the final this compound administration, induce endotoxemia by intraperitoneal injection of LPS (10 mg/kg).

  • Endpoint Analysis (12 hours post-LPS injection):

    • Echocardiography: Assess cardiac function.

    • Histology: Collect heart tissue for Hematoxylin and Eosin (H&E) staining to observe myocardial injury.

    • Biochemical Assays: Collect serum to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and markers of oxidative stress (e.g., SOD, MDA) using ELISA kits.

    • Western Blot: Analyze heart tissue lysates to determine the protein expression levels of components in the ERK1/2 and NF-κB signaling pathways.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis animal_model Select Animal Model (e.g., Rats) group_assignment Randomly Assign to Treatment Groups animal_model->group_assignment fang_prep Prepare this compound Solution group_assignment->fang_prep fang_admin Administer this compound (e.g., i.p. for 3 days) fang_prep->fang_admin disease_induction Induce Disease Model (e.g., LPS injection) fang_admin->disease_induction echo Echocardiography disease_induction->echo histo Histology (H&E) disease_induction->histo biochem Biochemical Assays (ELISA) disease_induction->biochem wb Western Blot disease_induction->wb

Caption: General experimental workflow for in vivo studies.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds ERK ERK1/2 TLR4->ERK activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB (p65) IkB->NFkB releases NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc translocates Fang This compound Fang->ERK inhibits Fang->NFkB inhibits phosphorylation Genes Inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Genes upregulates

Caption: this compound's effect on NF-κB and ERK signaling.

References

Technical Support Center: Overcoming Fangchinoline Resistance in Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to fangchinoline in tumor cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

This compound, a bisbenzylisoquinoline alkaloid, exhibits anti-cancer effects through various mechanisms. It can induce apoptosis (programmed cell death) by modulating key signaling pathways involved in cell survival and proliferation.[1][2][3][4] Specifically, it has been shown to inhibit the PI3K/Akt/mTOR, FAK-MEK-ERK1/2, and NF-κB signaling pathways.[1][5][6][7] By downregulating these pathways, this compound can halt the cell cycle, prevent proliferation, and trigger apoptosis in various tumor cell lines.[2][4][5][6][8]

Q2: My tumor cell line has developed resistance to this compound. What are the likely causes?

The most common cause of resistance to this compound, and many other anti-cancer drugs, is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1).[9][10] These transporters act as efflux pumps, actively removing this compound from the cancer cell, which reduces its intracellular concentration and thus its efficacy.[9] This phenomenon is a major contributor to multidrug resistance (MDR).[9][11]

Q3: How can I determine if my resistant cell line is overexpressing P-glycoprotein (P-gp)?

You can assess P-gp overexpression through several methods:

  • Western Blotting: This is a standard technique to quantify the amount of P-gp protein in your resistant cell line compared to the sensitive parental line.

  • Immunofluorescence: This method allows for the visualization of P-gp localization on the cell membrane.

  • Rhodamine 123 Efflux Assay: P-gp is known to transport the fluorescent dye rhodamine 123. A functional assay using flow cytometry can measure the efflux of this dye. Resistant cells overexpressing P-gp will show lower intracellular fluorescence compared to sensitive cells.[9]

Q4: What strategies can I employ to overcome this compound resistance in my experiments?

Several strategies can be used to counteract this compound resistance:

  • Combination Therapy: this compound itself has been shown to reverse multidrug resistance.[9] Using it in combination with other conventional chemotherapeutic agents like doxorubicin or cisplatin can have a synergistic effect.[1][9][12][13] this compound can inhibit P-gp, thereby increasing the intracellular concentration and efficacy of the co-administered drug.[1][9]

  • P-gp Inhibitors: Co-administration of this compound with known P-gp inhibitors can restore sensitivity.

  • Targeting Downstream Signaling Pathways: Since this compound affects pathways like PI3K/Akt, combining it with specific inhibitors of these pathways could be an effective strategy to overcome resistance.[2][3][6]

Troubleshooting Guides

Issue 1: Decreased Apoptotic Response to this compound Treatment
  • Possible Cause: Overexpression of P-glycoprotein (P-gp) leading to reduced intracellular drug concentration.

  • Troubleshooting Steps:

    • Confirm P-gp Overexpression: Perform a western blot or a rhodamine 123 efflux assay to compare P-gp levels and activity between your resistant and sensitive cell lines.

    • Combination Treatment: Treat the resistant cells with a combination of this compound and a P-gp inhibitor or another chemotherapeutic agent known to be a P-gp substrate (e.g., doxorubicin).[1][9] This can help overwhelm the efflux pumps or inhibit their function.

    • Dose-Response Matrix: Perform a dose-response experiment with a matrix of concentrations for both this compound and the combination drug to identify synergistic concentrations.

Issue 2: No significant inhibition of cell proliferation (High IC50 value)
  • Possible Cause: Alterations in the target signaling pathways (e.g., PI3K/Akt, MAPK).

  • Troubleshooting Steps:

    • Pathway Analysis: Use western blotting to analyze the phosphorylation status of key proteins in the PI3K/Akt and MAPK pathways (e.g., Akt, ERK1/2) in both sensitive and resistant cells after this compound treatment.[1][14] Look for compensatory activation of alternative survival pathways in the resistant line.

    • Targeted Combination: If a specific pathway is identified as being constitutively active or upregulated in the resistant cells, use a combination of this compound and a specific inhibitor for that pathway.

    • Verify Drug Integrity: Ensure the this compound stock solution is not degraded. Prepare a fresh stock and repeat the proliferation assay.

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A375Melanoma12.41[1]
A875Melanoma16.20[1]
SPC-A-1Lung Adenocarcinoma7.19 (at 72h)[15]
A549Lung Adenocarcinoma~9.5 (estimated from derivative study)[16]
SGC7901Gastric CancerConcentration-dependent inhibition[6]
MDA-MB-231Breast CancerConcentration-dependent inhibition[4][8]

Note: IC50 values can vary depending on the assay conditions (e.g., treatment duration, cell density).

Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay for P-gp Activity

Objective: To assess the functional activity of P-glycoprotein in resistant vs. sensitive tumor cell lines.

Materials:

  • Resistant and sensitive tumor cell lines

  • Complete cell culture medium

  • PBS (Phosphate Buffered Saline)

  • Rhodamine 123 (stock solution in DMSO)

  • Flow cytometer

Procedure:

  • Seed an equal number of resistant and sensitive cells into 6-well plates and allow them to adhere overnight.

  • The next day, incubate the cells with a final concentration of 1 µg/mL Rhodamine 123 in serum-free medium for 30-60 minutes at 37°C.

  • Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Add fresh, pre-warmed complete medium and incubate the cells at 37°C for 1-2 hours to allow for dye efflux.

  • After the efflux period, wash the cells again with ice-cold PBS.

  • Trypsinize the cells, resuspend them in PBS, and keep them on ice.

  • Analyze the intracellular fluorescence of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

  • Data Analysis: Compare the mean fluorescence intensity (MFI) between the sensitive and resistant cell lines. A lower MFI in the resistant cells indicates higher P-gp-mediated efflux activity.

Protocol 2: Western Blot for Signaling Pathway Analysis

Objective: To analyze the expression and phosphorylation status of key proteins in signaling pathways affected by this compound.

Materials:

  • Resistant and sensitive tumor cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-P-gp, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat both sensitive and resistant cells with this compound at various concentrations and time points. Include an untreated control.

  • Lyse the cells using lysis buffer and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin). Compare the levels of phosphorylated and total proteins between treated and untreated, and sensitive and resistant cells.

Visualizations

G cluster_0 This compound Action & Resistance This compound This compound Cell Tumor Cell This compound->Cell Enters PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits FAK_ERK FAK/ERK Pathway This compound->FAK_ERK Inhibits Pgp P-glycoprotein (P-gp) Cell->Pgp Pgp->this compound Efflux (Resistance) Proliferation Inhibition of Proliferation & Survival Apoptosis Induction of Apoptosis PI3K_Akt->Proliferation FAK_ERK->Proliferation G cluster_1 Troubleshooting Workflow Start Decreased this compound Efficacy Check_Pgp Assess P-gp Expression/Activity (Western Blot / Rhodamine Assay) Start->Check_Pgp Pgp_High P-gp Overexpression Identified Check_Pgp->Pgp_High Pgp_Low Normal P-gp Levels Check_Pgp->Pgp_Low Combo_Tx Strategy: Combination Therapy (e.g., + Doxorubicin or P-gp Inhibitor) Pgp_High->Combo_Tx Analyze_Pathways Strategy: Analyze Signaling Pathways (e.g., p-Akt, p-ERK) Pgp_Low->Analyze_Pathways Evaluate Re-evaluate Efficacy (Apoptosis/Proliferation Assay) Combo_Tx->Evaluate Analyze_Pathways->Evaluate G cluster_2 PI3K/Akt Signaling Pathway Inhibition This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Suppresses

References

Fangchinoline Experiments: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fangchinoline research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I observing inconsistent anti-proliferative effects of this compound across different cancer cell lines?

A1: This is a commonly observed phenomenon. The cytotoxic and anti-proliferative effects of this compound are highly dependent on the specific molecular characteristics of the cell line being used. For example, studies have shown that this compound can effectively suppress the proliferation of SGC7901 gastric cancer cells but not MKN45 cells.[1] This variability is often linked to the expression levels of its molecular targets. One of the primary targets of this compound is the PI3K/Akt signaling pathway; cell lines with abundant PI3K expression may be more sensitive to its effects.[1][2]

Q2: My this compound solution is precipitating. How can I ensure it remains soluble?

A2: this compound is a poorly soluble compound, which can lead to precipitation and inconsistent experimental results.[3][4][5][6][7] To improve solubility and stability, consider the following:

  • Solvent Choice: While suppliers often provide basic solubility information, you may need to optimize the solvent for your specific stock concentration and cell culture media. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.

  • Stock Concentration: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it to the final working concentration in your cell culture medium. Avoid storing this compound in aqueous solutions for extended periods.

  • Storage: Store this compound as a powder at the recommended temperature, typically 2-8°C or -20°C, to maintain its integrity.[8][9]

  • Final Concentration in Media: Be mindful of the final DMSO concentration in your culture medium, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.

Q3: The IC50 value I calculated for this compound in my cell line is different from published values. What could be the reason?

A3: Discrepancies in IC50 values are common in cell-based assays and can arise from several factors:

  • Cell Passage Number: The passage number of your cells can influence their metabolic state and drug sensitivity. It is recommended to use cells within a consistent and low passage number range for all experiments.[10][11]

  • Cell Seeding Density: The initial number of cells seeded can affect the final assay readout. Ensure you are using a consistent seeding density for all experiments.

  • Assay Duration: The incubation time with this compound will directly impact the IC50 value. For example, a 72-hour incubation may yield a lower IC50 than a 48-hour incubation.[12]

  • Assay Type: Different viability assays (e.g., MTT, CCK-8, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP content) and can produce different IC50 values.[11]

  • Compound Purity: Ensure you are using high-purity this compound (≥98% HPLC) as impurities can affect the experimental outcome.[9]

Q4: I am not observing the expected changes in the PI3K/Akt pathway after this compound treatment. What should I check?

A4: If you are not seeing the expected downregulation of phosphorylated Akt (p-Akt), consider the following troubleshooting steps:

  • Treatment Duration and Dose: The effect of this compound on signaling pathways is often time and dose-dependent. You may need to perform a time-course and dose-response experiment to identify the optimal conditions for observing changes in p-Akt.

  • Cell Lysis and Protein Extraction: Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest.

  • Antibody Quality: Verify the specificity and sensitivity of your primary and secondary antibodies for western blotting.

  • Basal Pathway Activation: Some cell lines may have low basal levels of PI3K/Akt activation. You may need to stimulate the pathway (e.g., with a growth factor) to observe a significant inhibitory effect of this compound.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from methodologies used to assess the dose-dependent effects of this compound on cell proliferation.[2]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color in the control wells changes to a sufficient orange.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control.

Western Blot Analysis for PI3K/Akt Pathway

This protocol outlines the steps to investigate the effect of this compound on key proteins in the PI3K/Akt signaling pathway.[2][13]

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against PI3K, p-Akt, Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Data Presentation

Table 1: Example of Dose-Dependent Effect of this compound on Gallbladder Cancer Cell Viability

Cell LineThis compound Concentration (µM)Cell Viability (% of Control)
GBC-SD0100
2.585
560
1040
NOZ0100
2.595
580
1065

This table is a representative summary based on findings that different cell lines exhibit varying sensitivity to this compound.[2]

Visualizations

Signaling Pathways and Workflows

fangchinoline_pi3k_pathway This compound This compound inhibition inhibition This compound->inhibition pi3k PI3K akt Akt pi3k->akt phosphorylates p_akt p-Akt akt->p_akt xiap XIAP p_akt->xiap apoptosis Apoptosis xiap->apoptosis inhibits inhibition->pi3k

Caption: this compound inhibits the PI3K/Akt/XIAP signaling pathway, leading to apoptosis.

experimental_workflow cluster_invitro In Vitro Experiments cluster_assays Assays cluster_analysis Data Analysis start Seed Cells (96-well or 6-well plate) treat Treat with this compound (Dose-response / Time-course) start->treat viability Cell Viability Assay (e.g., CCK-8) treat->viability western Western Blot (Protein Expression) treat->western ic50 Calculate IC50 viability->ic50 protein_quant Quantify Protein Levels western->protein_quant

Caption: General workflow for in vitro analysis of this compound's effects.

troubleshooting_logic problem Inconsistent Results cause1 Compound Solubility/Purity problem->cause1 cause2 Cell-Specific Effects problem->cause2 cause3 Assay Variability problem->cause3 sol1 Check Purity Optimize Solvent Prepare Fresh cause1->sol1 sol2 Verify Target Expression Use Multiple Cell Lines cause2->sol2 sol3 Standardize Seeding Control Passage # Validate Assay cause3->sol3

Caption: Troubleshooting logic for inconsistent this compound experiment results.

References

Addressing fangchinoline-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fangchinoline Experiments

Welcome, researchers! This center provides essential guidance for utilizing this compound in your experiments, with a specific focus on understanding and mitigating its cytotoxic effects on normal, non-cancerous cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary anti-cancer mechanism?

This compound is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra. In cancer cell research, it is primarily known to inhibit cell proliferation and induce programmed cell death. Its mechanisms are multifaceted and include triggering apoptosis (cell suicide) and autophagy (a cellular degradation process) through various signaling pathways.[1][2][3][4][5]

Q2: Does this compound exhibit cytotoxicity towards normal, non-cancerous cells?

Yes, while often showing higher potency against cancer cells, this compound can induce cytotoxicity in normal cells, particularly at higher concentrations. However, several studies report that this compound and its derivatives exhibit reduced toxicity and a higher IC50 (half-maximal inhibitory concentration) in normal cell lines compared to cancerous ones, suggesting a degree of selectivity.[1][6][7]

Q3: What are the primary mechanisms of this compound-induced cytotoxicity in normal cells?

While research is more extensive in cancer lines, the cytotoxic effects observed in normal cells are believed to stem from similar mechanisms that become overwhelming. The two primary drivers are:

  • Generation of Reactive Oxygen Species (ROS): this compound can stimulate the production of ROS, leading to oxidative stress.[6][8] This imbalance damages cellular components like DNA, proteins, and lipids, ultimately triggering cell death pathways.

  • Disruption of Calcium Homeostasis: The compound can act as a calcium channel antagonist.[9] While this can be protective in some contexts, significant disruption of intracellular calcium ([Ca2+]c) levels can lead to mitochondrial dysfunction and activate cytotoxic cascades.

Q4: How does the cytotoxicity of this compound in normal cells compare to its effect on cancer cells?

This compound generally demonstrates a therapeutic window, being more cytotoxic to cancer cells than normal cells. This is quantified by comparing IC50 values. For instance, one study found the IC50 of this compound for the normal human esophageal epithelial cell line (HET-1A) to be 8.93 µM, whereas for various esophageal cancer cell lines, the IC50 values ranged from 1.294 µM to 3.042 µM.[1] Similarly, a derivative of this compound, LYY-35, had little effect on the viability of normal lung epithelial cells (BEAS-2B) at concentrations that were highly toxic to non-small cell lung cancer cells (A549).[6][7]

Data Summary: Comparative Cytotoxicity

The following table summarizes the IC50 values of this compound and its derivatives in various cancer and normal cell lines, illustrating its selective potential.

CompoundCell LineCell TypeIC50 Value (µM)Reference
This compound HET-1ANormal Human Esophageal Epithelial8.93[1]
ECA109Esophageal Squamous Carcinoma1.294[1]
EC1Esophageal Squamous Carcinoma3.042[1]
LYY-35 (derivative) BEAS-2BNormal Human Bronchial EpithelialHigh (low toxicity)[6]
A549Non-Small Cell Lung CancerLow (high toxicity)[6]
Derivative 2h BEAS-2bNormal Human Epithelial27.05[10]
A549Non-Small Cell Lung Cancer0.26[10]
Derivative 3i HL-7702Normal Human Liver27.53[10]
A549Non-Small Cell Lung Cancer0.61[10]
Derivative 4b BEAS-2bNormal Human Epithelial17.22[10]
A549Non-Small Cell Lung Cancer0.78[10]

Troubleshooting Guide

Problem: I'm observing high levels of unexpected cytotoxicity in my normal control cell line.

Q: My experiment requires treating co-cultured cancer and normal cells, but my normal cell line is dying at the effective concentration for the cancer cells. What are the likely causes and how can I confirm them?

A: Unintended cytotoxicity in normal cells is likely due to excessive oxidative stress or calcium overload. To troubleshoot, you should first confirm the mechanism in your specific cell line.

  • Assess Oxidative Stress: Measure the intracellular ROS levels. A significant increase in ROS after this compound treatment points to oxidative stress as a primary driver of cell death.

  • Measure Intracellular Calcium: Monitor cytosolic free calcium ([Ca2+]c). A sustained, high level of intracellular calcium is a strong indicator of cytotoxicity induced by calcium dysregulation.

Below is a diagram illustrating these potential cytotoxic pathways.

G This compound This compound ros Increased Reactive Oxygen Species (ROS) This compound->ros ca_disrupt Calcium Homeostasis Disruption This compound->ca_disrupt stress Oxidative Stress ros->stress ca_overload Cytosolic Ca2+ Overload ca_disrupt->ca_overload damage Damage to DNA, Proteins, Lipids stress->damage mito_dys Mitochondrial Dysfunction damage->mito_dys ca_overload->mito_dys apoptosis Apoptosis / Cell Death (in Normal Cells) mito_dys->apoptosis

Caption: Mechanisms of this compound-induced cytotoxicity in normal cells.

Problem: How can I mitigate this compound's toxicity in my normal cells without compromising its effect on cancer cells?

Q: What specific agents or strategies can I use to protect my normal cells from this compound-induced damage during an experiment?

A: Based on the likely mechanisms, two primary strategies can be employed:

  • Co-treatment with an Antioxidant: The use of an antioxidant like N-acetylcysteine (NAC) can be highly effective. NAC is a precursor to glutathione, a major intracellular antioxidant, and can also directly scavenge ROS. Co-incubating your normal cells with NAC prior to or during this compound treatment can neutralize the excess ROS and reduce oxidative stress-induced cell death.[11][12][13][14][15]

  • Use of Calcium Channel Blockers: If calcium overload is the issue, co-administration of a well-characterized L-type calcium channel blocker (e.g., Verapamil) at a low, non-toxic dose could help stabilize intracellular calcium levels and prevent downstream cytotoxic effects. This approach requires careful titration to avoid unwanted effects from the blocker itself.

The diagram below shows how these interventions work.

G This compound This compound ros Increased ROS This compound->ros ca_disrupt Ca2+ Influx This compound->ca_disrupt apoptosis Cell Death ros->apoptosis ca_disrupt->apoptosis nac Protective Agent: N-Acetylcysteine (NAC) nac->ros Scavenges/ Neutralizes ccb Protective Agent: Calcium Channel Blocker ccb->ca_disrupt Blocks

Caption: Intervention points for mitigating this compound cytotoxicity.

Problem: I need a clear workflow for testing and reducing off-target cytotoxicity.

Q: Can you provide a step-by-step experimental workflow to systematically address and solve the cytotoxicity issue in my normal cell line?

A: Certainly. Following a logical workflow is key to efficiently troubleshooting this issue.

G start Start: Unexpected cytotoxicity in normal cells step1 Step 1: Confirm & Quantify Perform dose-response curve (e.g., MTT Assay) to determine IC50 in normal cell line. start->step1 step2 Step 2: Investigate Mechanism (at IC50 concentration) step1->step2 step2a Measure Intracellular ROS (DCFH-DA Assay) step2->step2a step2b Measure Intracellular Ca2+ (e.g., Fluo-4 AM Assay) step2->step2b decision Is a primary mechanism identified? step2a->decision step2b->decision decision->step1 No, re-evaluate experimental setup step3 Step 3: Test Protective Agent Based on Mechanism decision->step3 Yes step3a ROS high? -> Co-treat with N-Acetylcysteine (NAC). Test several NAC concentrations. step3->step3a step3b Ca2+ high? -> Co-treat with Ca2+ Channel Blocker. Titrate to a non-toxic dose. step3->step3b step4 Step 4: Re-evaluate Cytotoxicity Perform MTT assay with this compound + protective agent. Does viability increase? step3a->step4 step3b->step4 end End: Optimized protocol with reduced normal cell cytotoxicity step4->end

Caption: Troubleshooting workflow for this compound-induced cytotoxicity.

Key Experimental Protocols

Here are detailed methodologies for the essential experiments mentioned in the troubleshooting guide.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well cell culture plates

    • This compound stock solution

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Microplate reader (570 nm wavelength)

  • Procedure:

    • Cell Seeding: Seed your normal cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells (medium only).

    • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Calculation: Calculate cell viability as a percentage relative to the untreated control cells.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • This compound

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

    • Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached gently using trypsin.

    • Washing: Wash the cells twice with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Intracellular ROS Measurement (DCFH-DA Assay)

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

  • Materials:

    • DCFH-DA probe (stock in DMSO)

    • Serum-free medium

    • Fluorescence microplate reader or flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells and treat with this compound as required for your experiment.

    • Probe Loading: After treatment, wash the cells with PBS. Incubate the cells with DCFH-DA (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

    • Washing: Wash the cells twice with PBS to remove excess probe.

    • Measurement: Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm) or analyze by flow cytometry. An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.

References

Interpreting complex dose-response curves of fangchinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with fangchinoline, focusing on the interpretation of dose-response data and experimental design.

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments with this compound, particularly concerning dose-response curves.

Issue Possible Causes Troubleshooting Steps
No dose-dependent effect observed 1. Inappropriate Concentration Range: The concentrations tested may be too low to elicit a response or too high, causing saturation of the effect. 2. Cell Line Resistance: The chosen cell line may be inherently resistant to this compound's effects. 3. Reagent Instability: this compound may have degraded due to improper storage or handling.1. Broaden Concentration Range: Test a wider range of concentrations, for example, from nanomolar to high micromolar (e.g., 0.1 µM to 100 µM), to capture the full dose-response curve. 2. Check Cell Line Sensitivity: Review literature for reported IC50 values of this compound on your specific cell line (see Table 1). Consider using a positive control cell line known to be sensitive. 3. Ensure Proper Reagent Handling: this compound should be dissolved in a suitable solvent like DMSO and stored at -80°C for long-term use.[1] Prepare fresh dilutions from a stock solution for each experiment.
High variability between replicates 1. Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. 2. Inaccurate Pipetting: Errors in pipetting this compound dilutions or assay reagents. 3. Edge Effects in Plates: Wells on the perimeter of multi-well plates are prone to evaporation, which can concentrate the drug and affect cell growth.1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell number per well. 2. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for data collection. Fill them with sterile PBS or media to maintain humidity.
Unexpected drop in cell viability at very low concentrations (Hormesis-like effect) 1. Biphasic Cellular Response: While not extensively documented for this compound, some phytochemicals can exhibit biphasic or hormetic effects, where low doses stimulate and high doses inhibit a response.[2][3] This could be a genuine biological effect. 2. Experimental Artifact: Contamination or errors in dilution at the lowest concentrations.1. Confirm with a Narrower Range: Repeat the experiment with more data points around the low concentrations where the stimulatory effect was observed to confirm if the effect is reproducible. 2. Rule out Artifacts: Prepare fresh serial dilutions and ensure the sterility of your reagents and cell culture.
Dose-response curve plateaus at a high level of cell viability (incomplete inhibition) 1. Heterogeneous Cell Population: The cell line may contain a subpopulation of resistant cells. 2. Drug Solubility Limit: At very high concentrations, this compound may precipitate out of the culture medium, preventing a further increase in the effective dose. 3. Switch in Mechanism: At higher concentrations, the primary mechanism of action may become saturated, and further cell death may be limited.1. Analyze Cell Population: Consider techniques like flow cytometry to check for cell population heterogeneity. 2. Check for Precipitation: Visually inspect the culture medium in the high-concentration wells for any signs of drug precipitation. If observed, consider using a different solvent or a lower top concentration. 3. Investigate Alternative Mechanisms: At the plateau, consider assays for other cellular effects, such as cell cycle arrest, which might be the predominant effect at those concentrations.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound exerts its anti-cancer effects through multiple mechanisms. It is known to induce apoptosis (programmed cell death) and autophagic cell death in various cancer cell lines.[4][6] It achieves this by modulating several key signaling pathways, including the suppression of the PI3K/Akt pathway, inhibition of STAT3 activation, and regulation of the AMPK/mTOR pathway.[2][7][8]

Q2: In which solvent should I dissolve this compound and how should I store it?

A2: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] For long-term storage, this stock solution should be kept at -80°C. For in vivo studies, a solution in 5% DMSO and then in 10% 2-hydroxypropyl-β-cyclodextrin has been used.[1]

Q3: What are typical effective concentrations and IC50 values for this compound?

A3: The effective concentration and IC50 value of this compound are highly dependent on the cell line and the duration of treatment. Generally, IC50 values in various cancer cell lines range from the low micromolar (µM) level. For example, the IC50 has been reported to be approximately 5 µM in HepG2 and PLC/PRF/5 hepatocellular carcinoma cells after 24 hours.[6] In esophageal squamous cell carcinoma cell lines, IC50 values ranged from 1.294 to 3.042 µM.[5] Refer to Table 1 for a summary of reported IC50 values.

Q4: How does this compound affect the cell cycle?

A4: this compound has been shown to induce cell cycle arrest, primarily at the G1 phase, in several cancer cell lines, including breast and esophageal cancer cells.[1][4][9] This arrest is associated with the downregulation of cyclins D1, D3, and E, and the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[9]

Q5: Can this compound induce autophagy?

A5: Yes, in some cancer cell lines, such as human hepatocellular carcinoma cells, this compound has been shown to induce autophagic cell death.[6] This process is linked to the p53/sestrin2/AMPK signaling pathway.[6]

Data Presentation: Quantitative Effects of this compound

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 Value (µM)Citation
HepG2Hepatocellular Carcinoma24 h~5[6]
PLC/PRF/5Hepatocellular Carcinoma24 h~5[6]
EC1Esophageal Squamous Cell Carcinoma48 h3.042[5]
ECA109Esophageal Squamous Cell Carcinoma48 h1.294[5]
Kyse450Esophageal Squamous Cell Carcinoma48 h2.471[5]
Kyse150Esophageal Squamous Cell Carcinoma48 h2.22[5]
DLD-1Colon Adenocarcinoma48 h4.53[8]
LoVoColon Adenocarcinoma48 h5.17[8]
GBC-SDGallbladder Cancer48 hNot specified, but dose-dependent inhibition shown[4]
NOZGallbladder Cancer48 hNot specified, but dose-dependent inhibition shown[4]
A549Non-small Cell Lung Cancer48 hIC50 of derivative LYY-35 was evaluated[1]
MRC-5Human Lung (for antiviral assay)4 days12.40 (CC50)[7]

Experimental Protocols

Cell Viability Assay (MTT/CCK8)

This protocol is used to assess the effect of this compound on cell viability and to determine its IC50 value.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 4x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Add 10 µL of CCK8 reagent or 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Measurement: For CCK8, measure the absorbance at 450 nm using a microplate reader. For MTT, first add 150 µL of DMSO to each well to dissolve the formazan crystals, then measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value using non-linear regression.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells after this compound treatment using flow cytometry.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting

This protocol is used to detect changes in the expression levels of specific proteins in key signaling pathways affected by this compound.

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Akt, p-Akt, XIAP, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.

  • Cell Seeding: Seed a low number of cells (e.g., 500 cells per well) in a 6-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with different concentrations of this compound.

  • Incubation: Culture the cells for 10-14 days, replacing the medium with fresh drug-containing medium every 2-3 days.

  • Fixing and Staining: When visible colonies have formed, wash the wells with PBS, fix the colonies with 4% paraformaldehyde, and stain them with 0.1% crystal violet.

  • Quantification: Wash away the excess stain, air dry the plate, and count the number of colonies (typically defined as clusters of >50 cells).

Visualizations

Signaling Pathways

fangchinoline_pi3k_akt_pathway This compound This compound pi3k PI3K This compound->pi3k akt Akt pi3k->akt xiap XIAP akt->xiap apoptosis Apoptosis xiap->apoptosis fangchinoline_apoptosis_pathways This compound This compound atf4 ATF4 Activation This compound->atf4 noxa Noxa atf4->noxa dr5 DR5 atf4->dr5 casp9 Caspase-9 noxa->casp9 casp3 Caspase-3 / PARP Cleavage casp9->casp3 intrinsic_apoptosis Apoptosis casp8 Caspase-8 dr5->casp8 casp8->casp3 extrinsic_apoptosis Apoptosis experimental_workflow cluster_assays Endpoint Assays start Start: Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Dose-Response Series) seed->treat incubate Incubate (24-72h) treat->incubate viability Cell Viability (MTT / CCK8) incubate->viability apoptosis Apoptosis (Flow Cytometry) incubate->apoptosis protein Protein Expression (Western Blot) incubate->protein colony Colony Formation incubate->colony analyze Data Analysis (IC50, Statistical Tests) viability->analyze apoptosis->analyze protein->analyze colony->analyze end End: Interpretation analyze->end

References

Issues with long-term storage of fangchinoline stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the long-term storage, handling, and troubleshooting of fangchinoline stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The most commonly used and recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, with concentrations of 50 mg/mL to 100 mg/mL being achievable.[1][3] For optimal solubility, it is critical to use fresh, anhydrous (moisture-free) DMSO, as DMSO that has absorbed moisture will reduce the compound's solubility.[1] this compound is also soluble in chloroform and methanol, but it is poorly soluble or insoluble in water.[1][4]

Q2: How should I properly prepare a high-concentration stock solution?

A2: To ensure complete dissolution, especially at high concentrations (e.g., >20 mM or >10 mg/mL), gentle warming of the solution to 37°C and sonication in an ultrasonic bath are recommended.[3][4] Always use a calibrated balance for the initial weight of the powder and add the solvent incrementally while vortexing. For cell culture applications, the final stock solution should be sterilized by filtering through a 0.22 µm DMSO-compatible filter.

Q3: What are the ideal long-term storage conditions for this compound solutions?

A3: For long-term stability, this compound stock solutions should be stored at -80°C, where they can be stable for 6 to 12 months.[1][2][3] For short-term storage, -20°C is acceptable for up to one month.[1][3] It is also advised to protect the solutions from direct light.[3] The solid powder form is stable for up to 3 years when stored desiccated at -20°C.[1][4]

Q4: Why is it important to aliquot stock solutions?

A4: Aliquoting the stock solution into smaller, single-use volumes is a critical practice to avoid repeated freeze-thaw cycles.[1][3] Such cycles can increase the likelihood of compound precipitation and degradation over time, especially as moisture is introduced into the solution upon opening.[5] This ensures the consistency and integrity of the compound across multiple experiments.

Q5: What are the visual signs of this compound degradation or precipitation?

A5: The most common sign of an issue is the formation of a visible precipitate or crystals in the solution, which may appear as a white or off-white solid.[6] This indicates that the compound is falling out of solution. A color change in the solution could also signify chemical degradation. If you observe either of these, the solution's integrity may be compromised.

Troubleshooting Guide

Problem 1: My this compound stock solution in DMSO has formed a precipitate.

  • Potential Cause 1: Storage Temperature. The solution may have been stored at a temperature that is too high (e.g., 4°C) or subjected to repeated freeze-thaw cycles.

    • Solution: Gently warm the vial to 37°C and vortex or sonicate until the precipitate redissolves.[3] If it dissolves, immediately aliquot the solution into smaller, single-use vials and store them properly at -80°C.

  • Potential Cause 2: Water Contamination. DMSO is hygroscopic and readily absorbs moisture from the air. Water contamination significantly reduces the solubility of this compound.[1][5]

    • Solution: If redissolving fails, it is best to discard the solution and prepare a fresh stock using a new, unopened bottle of anhydrous, high-purity DMSO.

Problem 2: My compound precipitates when I dilute the DMSO stock into my aqueous buffer or cell culture medium.

  • Potential Cause: Poor Aqueous Solubility. This is the most common issue. This compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous environment, the solvent composition shifts dramatically, causing the compound to "crash out" of the solution.[7][8]

    • Solution 1 (Stepwise Dilution): Do not add the concentrated DMSO stock directly to your final volume of media. Instead, perform a stepwise or serial dilution. For example, first, dilute the stock 1:10 in media in a separate tube, vortex well, and then add this intermediate dilution to your final culture.[9]

    • Solution 2 (Increase Final DMSO Concentration): Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but low enough to avoid cellular toxicity. For most cell lines, a final DMSO concentration of <0.5% is recommended.[9] You may need to optimize this for your specific cell line and experiment.

    • Solution 3 (Vortex During Addition): When adding the this compound stock (or an intermediate dilution) to the final medium, vortex or swirl the medium gently to ensure rapid and even distribution, preventing localized high concentrations that can trigger precipitation.

Problem 3: I suspect my stored this compound solution has lost its biological activity.

  • Potential Cause 1: Chemical Degradation. Despite being stable under ideal conditions, this compound can degrade due to oxidation, exposure to light, or incompatible pH if diluted in unstable buffers.[3][10][11] As an antioxidant, it may be susceptible to oxidative degradation.[2][10]

    • Solution: Use an aliquot from a freshly prepared stock solution as a positive control in your experiment. If the fresh stock shows activity and the old stock does not, the old stock has likely degraded and should be discarded.

  • Potential Cause 2: Inaccurate Concentration due to Precipitation. If a portion of the compound has precipitated, the actual concentration of the soluble, active compound in your solution will be lower than calculated.

    • Solution: Before use, visually inspect your stock solution for any precipitate. If present, follow the steps in "Troubleshooting Problem 1." To confirm the concentration and integrity, you can perform an analytical check using HPLC (see Protocol 2).

Data & Protocols
Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormSolventTemperatureDurationKey Considerations
Powder N/A-20°CUp to 3 yearsStore in a desiccator to keep dry.[4]
Stock Solution Anhydrous DMSO-80°C6 - 12 monthsRecommended for long-term storage. Aliquot to avoid freeze-thaw.[1][3]
Stock Solution Anhydrous DMSO-20°CUp to 1 monthSuitable for short-term storage. Aliquot to avoid freeze-thaw.[1][9]

Table 2: Solubility Profile of this compound

SolventSolubilityRemarks
DMSO ≥ 50 mg/mL (82.14 mM)[3]Up to 100 mg/mL reported.[1] Use of fresh, anhydrous DMSO is critical. Warming and sonication may be needed.
Methanol Soluble[4]Quantitative data not readily available.
Chloroform Soluble[4]Quantitative data not readily available.
Water Insoluble / Slightly Soluble[1][4]Not recommended as a primary solvent.
Ethanol ~3 mg/mL[1]Limited solubility compared to DMSO.
Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle this compound powder in a chemical fume hood or a ventilated enclosure.

  • Calculation: Determine the mass of this compound powder needed. The molecular weight of this compound is 608.72 g/mol .

    • Mass (mg) = Desired Volume (mL) x 20 µmol/mL x 608.72 g/mol x 1 mg/1000 µg

    • For 1 mL of 20 mM stock, Mass = 1 mL x 20 x 608.72 / 1000 = 12.17 mg

  • Weighing: Accurately weigh the calculated mass of this compound powder into a sterile, conical microcentrifuge tube or glass vial.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, place the vial in a 37°C water bath or heating block for 5-10 minutes, followed by brief sonication in an ultrasonic bath. Visually inspect to ensure no solid particles remain.

  • Sterilization (for cell culture): If required, filter the stock solution through a 0.22 µm sterile syringe filter that is compatible with DMSO (e.g., PTFE).

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected (amber) or covered cryovials. Label clearly with the compound name, concentration, solvent, and date. Store immediately at -80°C for long-term storage.[1][2]

Protocol 2: Stability Assessment using Reverse-Phase HPLC (RP-HPLC)

This protocol provides a framework to assess the stability of a stored this compound solution by comparing it against a freshly prepared standard.

  • Objective: To quantify the percentage of intact this compound in a stored sample relative to a freshly prepared reference standard.

  • Materials:

    • Stored this compound stock solution.

    • Freshly prepared this compound reference stock solution (prepare as per Protocol 1).

    • HPLC-grade methanol and water.

    • HPLC-grade glacial acetic acid and sodium 1-octanesulfonate (optional mobile phase additives).[12]

    • HPLC system with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm).[12]

  • Chromatographic Conditions (based on published methods): [12][13]

    • Mobile Phase: Methanol:Water (65:35, v/v), with the pH of the water component adjusted to 3.0 with glacial acetic acid. Adding an ion-pairing agent like sodium 1-octanesulfonate (1.0 g/L) can improve peak shape.[12]

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~280-285 nm.

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Standard Preparation: Dilute the fresh reference stock solution with the mobile phase to a known concentration (e.g., 50 µg/mL).

    • Sample Preparation: Dilute the stored stock solution to the same theoretical concentration as the standard using the mobile phase.

    • Analysis: Inject the standard solution multiple times (e.g., n=3) to ensure system suitability and obtain an average peak area. Then, inject the sample solution multiple times (e.g., n=3).

  • Data Analysis:

    • Identify the peak for this compound based on the retention time from the standard injection.

    • Calculate the percentage of remaining this compound in the stored sample using the following formula:

      • % Remaining = (Average Peak Area of Sample / Average Peak Area of Standard) x 100%

    • A significant decrease (>5-10%) from 100% and the appearance of new peaks in the sample chromatogram indicate degradation. For full validation, a forced degradation study should be performed to ensure the method is stability-indicating.[4][14]

Visual Guides & Workflows

G Figure 1: Workflow for Preparing a this compound Stock Solution A 1. Weigh this compound Powder B 2. Add Anhydrous DMSO A->B C 3. Vortex / Sonicate (Warm to 37°C if needed) B->C D Is compound fully dissolved? C->D D->C No E 4. Sterile Filter (0.22 µm) (If for cell culture) D->E Yes F 5. Aliquot into Single-Use Vials E->F G 6. Store at -80°C (Protect from Light) F->G

Figure 1: Workflow for preparing a this compound stock solution.

G Figure 2: Troubleshooting Precipitation in Aqueous Media Start Precipitate forms when adding DMSO stock to aqueous medium Cause Cause: Solvent shift & poor aqueous solubility Start->Cause Sol1 Solution 1: Perform Stepwise Dilution Cause->Sol1 Sol2 Solution 2: Vortex Vigorously During Addition Cause->Sol2 Sol3 Solution 3: Optimize Final DMSO % Cause->Sol3 Desc1 Dilute stock in a small volume of medium first before final dilution. Sol1->Desc1 Outcome Clear Working Solution Sol1->Outcome Desc2 Ensures rapid dispersal and prevents localized supersaturation. Sol2->Desc2 Sol2->Outcome Desc3 Balance solubility vs. cell toxicity. Keep <0.5% for most cell lines. Sol3->Desc3 Sol3->Outcome

Figure 2: Troubleshooting precipitation in aqueous media.

G Figure 3: Conceptual Pathway of Oxidative Degradation FCN Intact this compound (Active) Process Oxidative Degradation FCN->Process Stressors Stressors: • Oxygen (Improper Sealing) • Light Exposure • Repeated Freeze-Thaw Stressors->Process Products Degradation Products (Inactive / Less Active) Process->Products Outcome Loss of Biological Activity Products->Outcome

Figure 3: Conceptual pathway of oxidative degradation.

References

Technical Support Center: Synthesis of Fangchinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of fangchinoline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common challenges and questions that may arise during the synthesis of this compound derivatives.

Q1: I am getting a very low yield for my 7-O-alkylation reaction. What are the possible causes and how can I improve it?

A1: Low yields in 7-O-alkylation of this compound are a common issue. Here are several factors to consider and troubleshoot:

  • Base Strength and Equivalents: The choice and amount of base are critical for the deprotonation of the phenolic hydroxyl group.

    • Troubleshooting: Sodium hydride (NaH) is a strong base commonly used for this purpose.[1][2] Ensure you are using at least 1.2 to 2 equivalents of NaH to drive the deprotonation to completion. The quality of the NaH is also important; it should be fresh and handled under anhydrous conditions.

  • Solvent Quality: The reaction is sensitive to moisture.

    • Troubleshooting: Use anhydrous dimethylformamide (DMF) as the solvent. Ensure the solvent is properly dried and stored to prevent quenching of the base and the resulting alkoxide.

  • Reaction Time and Temperature: Incomplete reactions can lead to low yields.

    • Troubleshooting: The initial deprotonation with NaH is typically fast (around 30 minutes) at room temperature.[1] After adding the alkyl halide, the reaction time can vary (from hours to overnight).[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating might be necessary, but be cautious as this can also promote side reactions.

  • Purity of Starting Material: Impurities in the starting this compound can interfere with the reaction.

    • Troubleshooting: Ensure your this compound is of high purity (>95%) before starting the reaction.[1]

Q2: I am observing multiple spots on my TLC plate after the reaction, indicating side products. What are these and how can I minimize them?

A2: The formation of side products is a frequent challenge. The structure of this compound offers multiple potential reaction sites.

  • Possible Side Reactions: Besides the desired 7-O-alkylation, reactions can potentially occur at other positions if the conditions are too harsh. With bisbenzylisoquinoline alkaloids, the complexity of the molecule means that various isomers and degradation products can form.

  • Minimizing Side Products:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent.[1][2] A large excess can lead to undesired secondary reactions.

    • Temperature Control: Add the alkylating agent at a lower temperature (e.g., in an ice-water bath) to control the reaction's exothermicity and improve selectivity.[1]

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the phenol.[1]

Q3: The purification of my this compound derivative is proving difficult. The product is hard to separate from the starting material and other impurities. What purification strategies are recommended?

A3: Purification can be challenging due to the similar polarities of this compound and its derivatives.

  • Recommended Technique: Flash column chromatography on silica gel is the most commonly reported method for purifying this compound derivatives.[1]

  • Solvent System Optimization:

    • A common eluent system is a gradient of dichloromethane (DCM) and methanol (MeOH).[2] For example, starting with a low polarity mixture (e.g., 100:1 DCM:MeOH) and gradually increasing the polarity can effectively separate the product.

    • The exact ratio will depend on the specific derivative. It is crucial to optimize the solvent system using TLC before running the column.

  • Alternative Methods: For very challenging separations, High-Performance Counter-Current Chromatography (HPCCC) has been used for the separation of parent alkaloids like this compound and tetrandrine and could be adapted for derivatives.[3]

Q4: How do I choose between alkylation, acylation, or sulfonylation for modifying the 7-OH group?

A4: The choice of reaction depends on the desired functional group and the stability of the resulting linkage.

  • Alkylation (Ether Linkage): This is achieved using an alkyl halide and a strong base like NaH in DMF.[1][2] This creates a stable ether bond.

  • Acylation (Ester Linkage): This is performed using an acyl chloride or anhydride, typically with a milder base like triethylamine (TEA) in a solvent like DCM.[1] The resulting ester bond may be susceptible to hydrolysis.

  • Sulfonylation (Sulfonate Ester Linkage): This uses a sulfonyl chloride with a base like TEA in DCM.[1] This creates a sulfonate ester, which can also be a good leaving group for further nucleophilic substitution reactions.

Quantitative Data Summary

The yields of synthesized this compound derivatives can vary significantly based on the substituent and reaction conditions.

Derivative Type Reagents Solvent Yield Range Reference
7-O-Alkyl ethersAlkyl halide, NaHDMF29% - 83%[1][2]
7-O-Acyl estersAcyl chloride, TEADCM90% - 96%[1][2]
7-O-Sulfonyl estersSulfonyl chloride, TEADCM~90%[2]
Amide derivativesAcyl/Sulfonyl chloride, TEADCM22% - 71%[1]

Key Experimental Protocols

Protocol 1: General Procedure for 7-O-Alkylation of this compound [1][2]

  • Dissolve this compound (1 equivalent) in anhydrous dimethylformamide (DMF) under an inert atmosphere (Argon or Nitrogen).

  • Add sodium hydride (NaH, 1.2-2 equivalents) portion-wise to the solution at room temperature.

  • Stir the mixture for 30 minutes at room temperature to allow for the formation of the alkoxide.

  • Cool the reaction mixture in an ice-water bath.

  • Add the corresponding alkyl halide (1.1-1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring completion by TLC.

  • Once complete, quench the reaction by carefully adding water.

  • Extract the aqueous mixture with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a DCM/MeOH gradient).

Protocol 2: General Procedure for 7-O-Acylation/Sulfonylation of this compound [1]

  • Dissolve this compound (1 equivalent) in dichloromethane (DCM).

  • Add triethylamine (TEA, 1.5 equivalents).

  • Stir the mixture for 30 minutes at room temperature.

  • Add the appropriate acyl chloride or sulfonyl chloride (1.1 equivalents).

  • Stir the mixture for 1-5 hours at room temperature until TLC indicates the completion of the reaction.

  • Dilute the reaction mixture with water and extract with DCM.

  • Combine the organic phases, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.

Visualizations

experimental_workflow cluster_start Starting Material cluster_deprotonation Step 1: Deprotonation cluster_reaction Step 2: Derivatization cluster_workup Step 3: Workup & Purification cluster_product Final Product start This compound deprotonation Add NaH in anhydrous DMF start->deprotonation Anhydrous conditions acylation Add Acyl/Sulfonyl Chloride (with TEA in DCM) start->acylation Milder base conditions alkylation Add Alkyl Halide deprotonation->alkylation Forms Alkoxide workup Aqueous Workup & Extraction alkylation->workup acylation->workup purification Flash Column Chromatography workup->purification product_ether 7-O-Alkyl Derivative purification->product_ether product_ester 7-O-Acyl/Sulfonyl Derivative purification->product_ester

Caption: General workflow for synthesizing 7-O-substituted this compound derivatives.

troubleshooting_yield start Low Product Yield q1 Is starting material consumed (checked by TLC)? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no q2 Multiple spots on TLC? ans1_yes->q2 sol1 Reaction is incomplete. - Increase reaction time. - Check base/reagent quality. - Ensure anhydrous conditions. ans1_no->sol1 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no sol2 Side reactions occurred. - Lower reaction temperature. - Use inert atmosphere. - Check stoichiometry. ans2_yes->sol2 sol3 Product degradation or purification loss. - Use milder workup conditions. - Optimize chromatography. ans2_no->sol3

Caption: Troubleshooting guide for low yield in this compound derivative synthesis.

signaling_pathway_placeholder cluster_parent Parent Compound cluster_derivatives Primary Derivatives at 7-OH Position cluster_secondary Secondary Derivatives This compound This compound ether 7-O-Alkyl Ethers (Stable Linkage) This compound->ether Alkylation (NaH, Alkyl Halide) ester 7-O-Acyl/Sulfonyl Esters (Reactive Linkage) This compound->ester Acylation/Sulfonylation (TEA, Acyl/Sulfonyl Chloride) amide Amide Derivatives (via amine intermediate) ether->amide Further modification (e.g., from an aminopropyl ether)

Caption: Logical relationships between different classes of this compound derivatives.

References

Validation & Comparative

Fangchinoline Shows Promise in Preclinical Cancer Models, Outperforming and Augmenting Standard Chemotherapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 10, 2025 – New comparative analyses of preclinical xenograft studies reveal that fangchinoline, a bisbenzylisoquinoline alkaloid, demonstrates significant anticancer effects across a range of cancer types, in some cases exceeding the efficacy of standard chemotherapeutic agents and enhancing their activity when used in combination. These findings, aimed at researchers, scientists, and drug development professionals, highlight this compound's potential as a novel therapeutic agent.

This compound has been shown to inhibit tumor growth in xenograft models of ovarian, esophageal, gallbladder, and colon cancers. Notably, in models of ovarian cancer, this compound not only exhibits standalone efficacy but also synergistically enhances the tumor-killing effects of cisplatin.[1][2] In colon adenocarcinoma, this compound has been observed to suppress tumor growth and induce apoptosis through the EGFR-PI3K/AKT signaling pathway.[3][4]

This guide provides a comprehensive comparison of this compound's performance against other alternatives, supported by experimental data, detailed methodologies, and visualizations of its mechanisms of action.

Comparative Efficacy of this compound in Xenograft Models

Quantitative data from various xenograft studies have been summarized to illustrate the anticancer effects of this compound, both as a monotherapy and in combination with standard chemotherapies.

Cancer TypeCell LineXenograft ModelTreatmentDosageTumor Growth InhibitionReference
Ovarian Cancer OVCAR-3NOD SCID MiceThis compound7 mg/kg, i.v., weeklySignificant tumor growth inhibition[1][2]
OVCAR-3NOD SCID MiceCisplatin3 mg/kg, i.v., weeklySignificant tumor growth inhibition[1][2]
OVCAR-3NOD SCID MiceThis compound + Cisplatin7 mg/kg + 3 mg/kg, i.v., weeklyEnhanced tumor growth inhibition compared to either drug alone[1][2]
Esophageal Squamous Cell Carcinoma Kyse150Nude MiceThis compoundNot SpecifiedSignificant inhibition of tumor growth and weight[5]
Gallbladder Cancer GBC-SDNude MiceThis compoundNot SpecifiedDecreased tumor weight and volume[2]
Colon Adenocarcinoma DLD-1Nude MiceThis compound0.5 mg/ml, i.p., 3x/week for 4 weeksSignificant repression of tumor growth[3]
Conjunctival Melanoma CM-AS16NCG MiceThis compound50 mg/kg/day, i.p.~27% decrease in tumor volume[5]

Synergistic Effects with Common Chemotherapeutics

Beyond its standalone efficacy, this compound has demonstrated the ability to enhance the activity of several widely used chemotherapy drugs. In multidrug-resistant human cancer cells, this compound, along with tetrandrine, has been shown to reverse resistance to doxorubicin by inhibiting P-glycoprotein activity.[6] Furthermore, a recent study highlighted that this compound can act as an autophagy inhibitor, synergistically enhancing the killing effect of both cisplatin and paclitaxel in lung cancer cells and xenograft models.[7]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key xenograft experiments are provided below.

Ovarian Cancer Xenograft Model[1][2]
  • Animal Model: 6-week-old female Non-Obese Diabetic Severe Combined Immunodeficiency (NOD SCID) mice.

  • Cell Line: OVCAR-3 human ovarian cancer cells.

  • Tumor Implantation: Subcutaneous injection of 1 x 10^6 OVCAR-3 cells in 100 µL PBS into the flank of each mouse. Tumors were allowed to grow to approximately 50 mm³.

  • Treatment Groups:

    • Control (saline)

    • This compound (7 mg/kg)

    • Cisplatin (3 mg/kg)

    • This compound (7 mg/kg) + Cisplatin (3 mg/kg)

  • Administration: Intravenous (i.v.) injection, once weekly.

  • Endpoint Analysis: Tumor volume and body weight were measured throughout the experiment. Tumors were excised and weighed at the end of the study (Day 22).

Colon Adenocarcinoma Xenograft Model[3]
  • Animal Model: Nude mice.

  • Cell Line: DLD-1 human colon adenocarcinoma cells.

  • Tumor Implantation: Subcutaneous injection of 0.1 ml of DLD-1 cells (1×10^7 cells/ml) into the flanks of the mice.

  • Treatment Groups:

    • Control (PBS)

    • This compound (0.5 mg/ml)

  • Administration: Intraperitoneal (i.p.) injection of 0.1 ml, three times per week for 4 weeks.

  • Endpoint Analysis: Tumor weight and volume were measured. Immunohistochemistry for Ki67, cyclin D1, Bcl-2, and N-cadherin, and TUNEL assays for apoptosis were performed on tumor tissues.

Mechanism of Action: Signaling Pathway Modulation

This compound exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The EGFR-PI3K/AKT and apoptosis pathways are significantly impacted.

EGFR_PI3K_AKT_Pathway This compound This compound EGFR EGFR This compound->EGFR Inhibits PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition

This compound's inhibition of the EGFR-PI3K/AKT signaling pathway.

Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Caspases Caspase Activation Bcl2->Caspases Inhibits Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound's role in promoting apoptosis.

Experimental Workflow for a Typical Xenograft Study

The following diagram outlines the general workflow for validating the anticancer effects of a compound like this compound in a xenograft model.

Xenograft_Workflow start Cancer Cell Culture implant Subcutaneous Implantation in Immunocompromised Mice start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth treatment Treatment Initiation (this compound +/- Other Agents) tumor_growth->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint (e.g., 21-30 days) monitoring->endpoint analysis Tumor Excision, Weight Measurement, & Histological Analysis endpoint->analysis data Data Analysis & Comparison analysis->data

General workflow of a xenograft model experiment.

The presented data underscores the potential of this compound as a subject for further investigation in oncology drug development. Its ability to act both independently and in concert with existing therapies warrants deeper exploration of its clinical utility.

References

Synergistic Effects of Fangchinoline and Cisplatin in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of fangchinoline in combination with the conventional chemotherapeutic agent, cisplatin, in cancer therapy. The primary focus of this document is on ovarian cancer, for which significant experimental data exists. The guide also explores the potential for similar synergistic interactions in other cancers, such as lung, breast, and glioblastoma, based on the known molecular mechanisms of this compound.

Overview of Synergistic Action in Ovarian Cancer

Recent studies have demonstrated that this compound, a bisbenzylisoquinoline alkaloid, can significantly enhance the therapeutic efficacy of cisplatin in ovarian cancer models. The primary mechanism underlying this synergy is the inhibition of Aurora A kinase by this compound.[1][2] Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell cycle progression and is often overexpressed in ovarian cancer, contributing to poor prognosis.[1][2]

Cisplatin treatment has been observed to increase the expression of Aurora A in ovarian cancer cells, suggesting a potential mechanism of drug resistance.[1] By inhibiting Aurora A, this compound appears to counteract this resistance mechanism, leading to enhanced cisplatin-induced DNA damage and subsequent cancer cell death.[1]

Key Findings:
  • Synergistic Cytotoxicity: The combination of this compound and cisplatin exhibits synergistic effects on reducing the viability of ovarian cancer cells.[1]

  • Enhanced DNA Damage: this compound treatment increases the levels of cisplatin-DNA adducts in cancer cells.[1]

  • In Vivo Efficacy: In animal models, the combination therapy has been shown to be more effective at inhibiting tumor growth than cisplatin alone.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on the combination of this compound and cisplatin in ovarian cancer.

Table 1: In Vitro Synergism in OVCAR-3 Ovarian Cancer Cells
This compound:Cisplatin Molar RatioCombination Index (CI) Value*Interpretation
16:10.77Synergistic
1:10.513Synergistic
0.5:10.78Synergistic

*Data sourced from a study on OVCAR-3 ovarian cancer cells.[1] A CI value < 1 indicates a synergistic effect.

Table 2: In Vivo Tumor Growth Inhibition in OVCAR-3 Xenograft Model
Treatment GroupDosageMean Tumor Volume (mm³) at Day 22
ControlVehicleSignificantly larger than all treatment groups
Cisplatin alone3 mg/kg, weeklySignificantly smaller than control
This compound + Cisplatin7 mg/kg + 3 mg/kg, weeklySignificantly smaller than Cisplatin alone

*Data represents the outcome of an in vivo study in mice bearing OVCAR-3 ovarian cancer tumors.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of the synergistic action and a general workflow for assessing this synergy.

Synergy_Pathway cluster_cell Cancer Cell Cisplatin Cisplatin DNA_Adducts Cisplatin-DNA Adducts Cisplatin->DNA_Adducts Forms This compound This compound AuroraA Aurora A Kinase This compound->AuroraA Inhibits DNA DNA CellCycle Cell Cycle Progression AuroraA->CellCycle Promotes Apoptosis Apoptosis AuroraA->Apoptosis Inhibits CellCycle->AuroraA Upregulates (Cisplatin-induced) DNA_Adducts->Apoptosis Induces

Caption: Proposed signaling pathway of this compound and cisplatin synergy.

Experimental_Workflow cluster_invitro In Vitro Evaluation start Start: Cancer Cell Culture (e.g., OVCAR-3) treatment Treatment Groups: 1. Control (Vehicle) 2. This compound alone 3. Cisplatin alone 4. This compound + Cisplatin start->treatment invitro In Vitro Assays treatment->invitro invivo In Vivo Studies (Xenograft Model) treatment->invivo viability Cell Viability Assay (e.g., MTT) invitro->viability apoptosis Apoptosis Assay (e.g., Annexin V) invitro->apoptosis western_blot Western Blot (e.g., for Aurora A) invitro->western_blot data_analysis Data Analysis invivo->data_analysis conclusion Conclusion on Synergy data_analysis->conclusion viability->data_analysis apoptosis->data_analysis western_blot->data_analysis

Caption: General experimental workflow for assessing synergy.

Potential for Synergy in Other Cancers

While comprehensive studies on the synergistic effects of this compound and cisplatin are most prominent in ovarian cancer, the known mechanisms of this compound suggest its potential as a synergistic agent in other malignancies as well.

  • Non-Small Cell Lung Cancer (NSCLC): this compound has been shown to inhibit NSCLC metastasis by targeting the ROS/Akt-mTOR signaling pathway.[3] Given that cisplatin is a standard treatment for NSCLC, the combination could potentially offer enhanced efficacy by targeting multiple oncogenic pathways.

  • Breast Cancer: In breast cancer cells, this compound induces G1 phase arrest and apoptosis through the mitochondrial pathway and by decreasing phosphorylated Akt.[4] Combining this with the DNA-damaging effects of cisplatin could lead to a potent anti-cancer effect.

  • Glioblastoma: Although not directly studied in combination with cisplatin, this compound has been shown to suppress the growth and invasion of glioblastoma cells by inhibiting Akt activity. Overcoming the blood-brain barrier remains a challenge, but for tumors accessible to systemically administered drugs, this combination warrants investigation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and cisplatin synergy.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed ovarian cancer cells (e.g., OVCAR-3) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound, cisplatin, or the combination of both for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group. The synergistic effect can be determined by calculating the Combination Index (CI) using appropriate software (e.g., CompuSyn).

Western Blotting for Aurora A Kinase
  • Cell Lysis: After treatment with this compound and/or cisplatin, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against Aurora A kinase (specific dilution as per manufacturer's instructions) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject OVCAR-3 cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., NOD SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Treatment Groups: Randomize the mice into control (vehicle), cisplatin alone (e.g., 3 mg/kg, i.p., weekly), and combination (this compound at 7 mg/kg, i.p., weekly, and cisplatin at 3 mg/kg, i.p., weekly) groups.

  • Monitoring: Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (length x width²)/2.

  • Endpoint: At the end of the study (e.g., day 22), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for Aurora A).

  • Data Analysis: Compare the tumor growth curves and final tumor weights between the different treatment groups to evaluate the in vivo efficacy.

Conclusion

The combination of this compound and cisplatin presents a promising therapeutic strategy, particularly for ovarian cancer. The synergistic effect, driven by the inhibition of Aurora A kinase, leads to enhanced cytotoxicity and tumor growth inhibition. Further research is warranted to explore this combination in other cancer types where this compound has shown anti-tumor activity. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations.

References

A Researcher's Guide to Positive and Negative Controls for Fangchinoline Signaling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the multifaceted signaling pathways of fangchinoline, this guide provides a comprehensive comparison of appropriate positive and negative controls. Objective experimental data is presented to support the selection of these controls, ensuring the robustness and validity of your research findings.

This compound, a bisbenzylisoquinoline alkaloid, has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Elucidating the precise molecular mechanisms underlying these activities requires well-controlled experiments. This guide details established positive and negative controls for studying this compound's impact on key signaling cascades: the PI3K/Akt pathway, apoptosis, and the NF-κB and STAT3 inflammation-related pathways.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway

This compound has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1][2][3][4] To validate that the observed effects of this compound are indeed mediated through this pathway, specific and potent inhibitors of PI3K can be used as positive controls.

Positive Controls:

  • Wortmannin: An irreversible and potent PI3K inhibitor.[1][5][6]

  • LY294002: A reversible and specific inhibitor of PI3K.[2][7]

Negative Controls:

  • Vehicle Control (e.g., DMSO): To control for the effects of the solvent used to dissolve this compound and the positive controls.

  • Untreated Cells: To establish a baseline for pathway activity.

Quantitative Comparison of this compound and PI3K/Akt Pathway Controls
CompoundTargetIC50 ValueCell Line/SystemReference
This compound PI3KNot explicitly defined as a direct inhibitor with a specific IC50 in most studies, but its downstream effects are documented.Various cancer cell lines[2][3]
Wortmannin PI3K~2-5 nMIn vitro kinase assays[1][6][8]
LY294002 PI3Kα, PI3Kδ, PI3Kβ0.5 µM, 0.57 µM, 0.97 µM, respectivelyIn vitro kinase assays[2][7]
Experimental Protocol: Western Blot for PI3K/Akt Pathway Activation

This protocol describes the detection of key phosphorylated proteins in the PI3K/Akt pathway to assess the inhibitory effects of this compound.

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with this compound (e.g., 5-20 µM), a positive control (Wortmannin at ~100 nM or LY294002 at ~10-20 µM), or a vehicle control for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-p85 PI3K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

PI3K/Akt Signaling Pathway Diagram

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) Downstream Cell Survival, Proliferation, Growth Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) This compound This compound This compound->PI3K Controls Wortmannin, LY294002 Controls->PI3K

Caption: PI3K/Akt signaling pathway and points of inhibition.

Apoptosis Signaling Pathway

This compound has been demonstrated to induce apoptosis in a variety of cancer cells.[1][3][5][8][9] To confirm that the observed cell death is indeed apoptosis and to compare the potency of this compound, established apoptosis inducers are used as positive controls.

Positive Controls:

  • Staurosporine: A potent but non-selective protein kinase inhibitor that reliably induces apoptosis in a wide range of cell types.[10][11][12][13]

  • Camptothecin: A topoisomerase I inhibitor that induces apoptosis by causing DNA damage.[14]

Negative Controls:

  • Vehicle Control (e.g., DMSO): To account for any effects of the solvent.

  • Untreated Cells: To measure the basal level of apoptosis.

Quantitative Comparison of this compound and Apoptosis Inducers
CompoundMechanismEffective ConcentrationCell LineReference
This compound Induces apoptosis through various mechanisms, including PI3K/Akt inhibition and activation of caspases.IC50 values range from ~1-25 µM depending on the cell line.Various cancer cell lines[15][16][17][18]
Staurosporine Broad-spectrum kinase inhibitor.0.1 - 1 µMVarious cell lines[10][11][13]
Camptothecin Topoisomerase I inhibitor.4-6 µMJurkat cells[14]
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound, a positive control (e.g., Staurosporine at 1 µM for 3-6 hours), or a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis Assay Workflow Diagram

Apoptosis_Workflow start Start: Cell Culture treatment Treatment: - this compound - Staurosporine (Positive Control) - Vehicle (Negative Control) start->treatment harvest Harvest Cells treatment->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Flow Cytometry Analysis stain->flow results Results: - Viable - Early Apoptosis - Late Apoptosis/Necrosis flow->results

Caption: Workflow for Annexin V/PI apoptosis assay.

NF-κB and STAT3 Signaling in Inflammation

This compound exhibits anti-inflammatory properties, partly by inhibiting the NF-κB and STAT3 signaling pathways.[10][15][19][20][21] To study these effects, specific activators of these pathways are used as positive controls.

Positive Controls:

  • Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria that potently activates the NF-κB pathway through Toll-like receptor 4 (TLR4).[22]

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that is a strong activator of the canonical NF-κB pathway.

  • Interleukin-6 (IL-6): A cytokine that is a primary activator of the JAK/STAT3 signaling pathway.[23]

Negative Controls:

  • Vehicle Control (e.g., PBS or media): To control for the solvent of the activators.

  • Untreated Cells: To establish a baseline of pathway activity.

  • Specific Inhibitors: To confirm pathway-specific effects (e.g., an IKK inhibitor for NF-κB or a JAK inhibitor for STAT3).

Quantitative Comparison of this compound and Inflammatory Pathway Activators
Compound/AgentPathway ActivatedTypical ConcentrationCell TypeReference
This compound Inhibits NF-κB and STAT3Varies depending on the study, often in the µM range.Various[15][20][21]
LPS NF-κB100 ng/mL - 1 µg/mLMacrophages, other immune cells[22]
TNF-α NF-κB10 - 20 ng/mLVarious cell types[24]
IL-6 STAT310 - 50 ng/mLVarious cell types[23]
Experimental Protocol: Luciferase Reporter Assay for NF-κB/STAT3 Activity

This assay measures the transcriptional activity of NF-κB or STAT3.

  • Transfection: Co-transfect cells with a luciferase reporter plasmid containing NF-κB or STAT3 response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, pre-treat the cells with this compound or a vehicle control for 1-2 hours. Then, stimulate the cells with a positive control activator (LPS or TNF-α for NF-κB; IL-6 for STAT3) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activity.

NF-κB and STAT3 Signaling Pathways Diagram

Inflammatory_Pathways cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway LPS LPS/TNF-α Receptor_NFKB TLR4/TNFR LPS->Receptor_NFKB IKK IKK Receptor_NFKB->IKK NFKB_IkB NF-κB-IκB (Inactive) IKK->NFKB_IkB Phosphorylates IκB IkB IκB NFKB NF-κB Nucleus_NFKB NF-κB (Active) NFKB->Nucleus_NFKB Translocation NFKB_IkB->IkB Degradation NFKB_IkB->NFKB Gene_NFKB Inflammatory Gene Expression Nucleus_NFKB->Gene_NFKB Fangchinoline_NFKB This compound Fangchinoline_NFKB->IKK IL6 IL-6 Receptor_STAT3 IL-6R/gp130 IL6->Receptor_STAT3 JAK JAK Receptor_STAT3->JAK STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_P p-STAT3 (Dimer) STAT3->STAT3_P Dimerization Nucleus_STAT3 p-STAT3 (Active) STAT3_P->Nucleus_STAT3 Translocation Gene_STAT3 Gene Expression Nucleus_STAT3->Gene_STAT3 Fangchinoline_STAT3 This compound Fangchinoline_STAT3->JAK

Caption: NF-κB and STAT3 inflammatory signaling pathways.

References

Reproducibility of Fangchinoline Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of published data on the biological effects of fangchinoline, a bisbenzylisoquinoline alkaloid, reveals both consistent and divergent findings across various preclinical studies. This guide provides a comparative overview of the research on its anticancer, anti-inflammatory, and neuroprotective properties, with a focus on the reproducibility of experimental results. Detailed methodologies and quantitative data are presented to aid researchers, scientists, and drug development professionals in critically evaluating the existing literature.

Anticancer Effects of this compound

This compound has been extensively investigated for its potential as an anticancer agent, with numerous studies demonstrating its ability to inhibit cell proliferation, induce apoptosis, and suppress metastasis in a variety of cancer cell lines. A central and recurring theme in the literature is the modulation of the PI3K/Akt and NF-κB signaling pathways.

Proliferation Inhibition and Apoptosis Induction

A significant body of research supports this compound's dose-dependent inhibitory effect on the proliferation of various cancer cells.[1][2][3] For instance, studies on breast cancer (MDA-MB-231), gastric cancer (SGC7901), and colon adenocarcinoma have consistently reported a reduction in cell viability upon treatment with this compound.[2][3][4] The induction of apoptosis, or programmed cell death, is another frequently observed outcome.[1][5][6] This is often evidenced by methods such as Hoechst staining, Annexin V-FITC assays, and the analysis of key apoptotic proteins like Bax, Bcl-2, and cleaved caspases.[1][2][6]

However, the reported half-maximal inhibitory concentrations (IC50) for cell proliferation vary across studies, even within the same cancer type. This variability can likely be attributed to differences in experimental conditions, such as cell line passage number, culture medium composition, and the specific assay used to measure cell viability. For example, one study reported an IC50 value of 1.07 µM for a this compound derivative in the WM9 melanoma cell line, while another study on A375 and A875 melanoma cells reported IC50 values of 12.41 and 16.20 µM for the parent compound.[1][7]

Signaling Pathways

The PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, is a consistently identified target of this compound.[4][5][6][8] Multiple studies have demonstrated that this compound can inhibit the phosphorylation of Akt, a key downstream effector of PI3K, leading to the suppression of tumor cell growth and invasion.[4][5][8] This inhibitory effect has been observed in gastric cancer, gallbladder cancer, and breast cancer cells.[2][4][5] Furthermore, some research suggests that this compound directly targets PI3K.[4][8]

The NF-κB signaling pathway, which plays a crucial role in inflammation and cancer, is another well-documented target of this compound.[9][10][11] Studies have shown that this compound can suppress the activation of NF-κB by inhibiting the phosphorylation of IκB kinase (IKK) and the subsequent nuclear translocation of the p65 subunit.[9][10] This has been observed in leukemia and multiple myeloma cells.[9]

While the involvement of the PI3K/Akt and NF-κB pathways is a point of convergence in the literature, the specific downstream effectors and the extent of their modulation can differ between studies and cancer types. For example, in gastric cancer cells, this compound's inhibition of the PI3K/Akt pathway was shown to affect the Akt/MMP2/MMP9, Akt/Bad, and Akt/Gsk3β/CDK2 pathways.[8] In gallbladder cancer, the focus was on the PI3K/Akt/XIAP axis.[5]

Autophagy

Interestingly, some studies have reported that this compound can induce autophagy, a cellular process of self-digestion, in cancer cells.[1][12] In colorectal cancer cells, this compound was found to induce autophagy via the AMPK/mTOR/ULK1 pathway.[12] However, the role of this induced autophagy appears to be context-dependent. In some cases, it is described as a cytoprotective mechanism, where inhibiting autophagy enhances this compound-induced cell death.[12] In other instances, it is suggested to be a mechanism of cell death.[1] This discrepancy highlights an area where further research is needed to clarify the precise role of autophagy in the anticancer effects of this compound.

Table 1: Comparison of Anticancer Effects of this compound on Different Cancer Cell Lines

Cancer TypeCell Line(s)Reported EffectsKey Signaling PathwaysIC50 Values (µM)Reference(s)
Gastric CancerSGC7901Inhibition of proliferation and invasion, induction of apoptosisPI3K/AktNot specified[4][6][8]
Breast CancerMDA-MB-231Inhibition of proliferation, cell cycle arrest at G1, induction of apoptosisAkt/GSK-3β/cyclin D1Not specified[2]
Gallbladder CancerGBC-SD, NOZInhibition of proliferation and colony formation, induction of apoptosisPI3K/Akt/XIAPNot specified[5]
Colorectal CancerHT29, HCT116Induction of apoptosis and autophagyAMPK/mTOR/ULK1Not specified[12]
LeukemiaKBM5, HELInhibition of proliferation, induction of apoptosisPI3K/Akt, MAPK, NF-κBNot specified[9][13]
MelanomaA375, A875, WM9Inhibition of metastasis and migration, induction of apoptosisFAK12.41, 16.20, 1.07 (derivative)[1][7]
Esophageal Squamous Cell CarcinomaEC1, ECA109, Kyse450, Kyse150Inhibition of proliferation, cell cycle arrest at G1, induction of apoptosisATF4, Noxa, DR51.294 - 3.042[14][15]

Experimental Protocols

  • Cell Viability Assay (MTT): Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified time (e.g., 24, 48, 72 hours). MTT reagent is then added, and the resulting formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • Apoptosis Assay (Annexin V-FITC/PI Staining): Cells are treated with this compound, harvested, and then stained with Annexin V-FITC and propidium iodide (PI). The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, NF-κB p65) and subsequently with a secondary antibody. The protein bands are visualized using a chemiluminescence detection system.

Signaling Pathway Diagrams

fangchinoline_anticancer_pathway This compound This compound PI3K PI3K This compound->PI3K inhibits IKK IKK This compound->IKK inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation Akt->Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits mTOR->Proliferation promotes NFkB NF-κB p65 p65 NFkB->p65 IKK->NFkB activates p65->Proliferation promotes p65->Apoptosis inhibits Invasion Invasion p65->Invasion promotes

Caption: this compound's anticancer effects are primarily mediated through the inhibition of the PI3K/Akt and NF-κB signaling pathways, leading to decreased cell proliferation and invasion, and increased apoptosis.

Anti-inflammatory Effects of this compound

This compound has demonstrated anti-inflammatory properties in various experimental models.[16][17][18] A key mechanism underlying this effect is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[11][17]

Studies have shown that this compound can reduce the production of pro-inflammatory mediators. For instance, in a rat model of rheumatoid arthritis, this compound treatment significantly reduced serum levels of TNF-α and IL-6.[18] In a study on osteoarthritis, this compound was found to alleviate cartilage inflammation by reducing the levels of inducible nitric oxide synthase (iNOS) and matrix metalloproteinase-3 (MMP-3).[17]

The inhibitory effect on the NF-κB pathway appears consistent. Research on osteoarthritis suggests that this compound exerts its anti-inflammatory effects by inhibiting the activity of IKKα/β, which is upstream of NF-κB activation.[11][17] Another study demonstrated that a derivative of this compound could inhibit IL-1β release by targeting the NLRP3 inflammasome, without affecting the NF-κB pathway directly, suggesting multiple potential anti-inflammatory mechanisms.[19][20]

While the anti-inflammatory effects are documented, the effective concentrations and the specific molecular targets within the inflammatory cascade can vary between studies.

Table 2: Comparison of Anti-inflammatory Effects of this compound

Experimental ModelKey FindingsSignaling PathwayReference(s)
Rheumatoid Arthritis (rat model)Reduced serum TNF-α and IL-6Not specified[18]
Osteoarthritis (mouse and human cartilage models)Alleviated cartilage inflammation, reduced iNOS and MMP-3NF-κB (inhibition of IKKα/β)[11][17]
LPS/Nigericin-induced inflammation (THP-1 cells)Inhibited IL-1β releaseNLRP3 inflammasome (derivative)[19][20]
Hepatocellular CarcinomaSuppressed IL-6 and IL-1β release, reduced COX-2 and iNOSNF-κB[21]

Experimental Protocols

  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the levels of inflammatory cytokines (e.g., TNF-α, IL-6) in serum or cell culture supernatants.

  • Western Blot Analysis: To measure the protein expression levels of key inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., p-IKK, p-p65).

  • Immunohistochemistry: To detect the localization and expression of inflammatory markers in tissue samples.

Signaling Pathway Diagram

fangchinoline_anti_inflammatory_pathway This compound This compound IKK IKK This compound->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK NFkB NF-κB IKK->NFkB activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) NFkB->Pro_inflammatory_Mediators induces Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: this compound mitigates inflammation by inhibiting the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory mediators.

Neuroprotective Effects of this compound

The neuroprotective potential of this compound is an emerging area of research, with studies suggesting its ability to protect neuronal cells from oxidative stress-induced damage.[22][23][24]

A key mechanism appears to be the modulation of the Keap1-Nrf2 antioxidant pathway.[23][24] One study demonstrated that this compound protected neuronal cells against glutamate-induced oxidative damage by down-regulating Keap1, leading to the activation of Nrf2 and the subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[23][24]

Furthermore, this compound has been shown to mitigate the harmful effects of hydrogen peroxide-induced neuronal cell death by reducing the elevation of intracellular calcium and the generation of reactive oxygen species (ROS).[22]

In the context of Alzheimer's disease models, this compound has been reported to alleviate cognitive impairments by enhancing autophagy and mitigating oxidative stress.[25][26] It was found to promote the lysosomal degradation of BACE1, an enzyme involved in the production of amyloid-β peptides.[25]

The research on the neuroprotective effects of this compound is still in its early stages compared to its anticancer and anti-inflammatory properties. While the initial findings are promising and point towards a role in combating oxidative stress, more studies are needed to establish the reproducibility and to fully elucidate the underlying molecular mechanisms.

Table 3: Comparison of Neuroprotective Effects of this compound

Experimental ModelKey FindingsSignaling Pathway/MechanismReference(s)
Glutamate-induced oxidative damage (HT22 cells)Protected against cell death, reduced ROS, activated Nrf2Keap1-Nrf2[23][24]
Hydrogen peroxide-induced oxidative damage (rat cerebellar granule cells)Decreased neuronal cell death, inhibited glutamate release and ROS generationCalcium signaling[22]
Alzheimer's disease (in vitro and in vivo models)Attenuated amyloidogenic processing, ameliorated cognitive impairmentAutophagy, Oxidative stress reduction[25][26]

Experimental Protocols

  • Cell Viability Assays (MTT, Trypan Blue Exclusion): To assess the protective effect of this compound against neurotoxic insults.

  • Reactive Oxygen Species (ROS) Assay: Using fluorescent probes like DCFH-DA to measure intracellular ROS levels.

  • Measurement of Intracellular Calcium Concentration: Using calcium-sensitive fluorescent dyes (e.g., Fura-2 AM).

  • Behavioral Tests (in vivo): Such as the Morris water maze to assess cognitive function in animal models.

Signaling Pathway Diagram

fangchinoline_neuroprotective_pathway This compound This compound Keap1 Keap1 This compound->Keap1 inhibits Autophagy Autophagy This compound->Autophagy enhances Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Neuronal_Cell_Death Neuronal Cell Death Oxidative_Stress->Neuronal_Cell_Death Nrf2 Nrf2 Keap1->Nrf2 inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) Nrf2->Antioxidant_Enzymes activates Antioxidant_Enzymes->Oxidative_Stress reduces Autophagy->Neuronal_Cell_Death inhibits

Caption: this compound exhibits neuroprotective effects by mitigating oxidative stress through the activation of the Keap1-Nrf2 pathway and by enhancing autophagy.

Conclusion

The published research on this compound indicates a promising profile as a multi-target agent with potential anticancer, anti-inflammatory, and neuroprotective activities. The most consistently reported findings across multiple studies are its ability to inhibit cancer cell proliferation and induce apoptosis, primarily through the modulation of the PI3K/Akt and NF-κB signaling pathways. Its anti-inflammatory effects also appear to be mediated, at least in part, by the inhibition of the NF-κB pathway. The neuroprotective effects, while less extensively studied, point towards a role in combating oxidative stress.

However, for researchers and drug developers, it is crucial to acknowledge the variability in reported quantitative data, such as IC50 values. These discrepancies likely arise from differences in experimental setups and highlight the need for standardized protocols to ensure better reproducibility of findings. Future research should also aim to further elucidate the molecular mechanisms underlying the observed effects, particularly in the context of autophagy and neuroprotection, and to validate these preclinical findings in more complex in vivo models and eventually in clinical trials. This comparative guide serves as a resource to navigate the existing literature and to identify areas where further investigation is warranted.

References

Fangchinoline's Preclinical Efficacy: A Meta-Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the preclinical efficacy of fangchinoline, a bisbenzylisoquinoline alkaloid, in various cancer models. The data herein is compiled from multiple studies to offer an objective comparison of its performance and to provide detailed experimental methodologies for key assays.

This compound, isolated from the root of Stephania tetrandra, has demonstrated significant anti-cancer properties in a variety of preclinical settings.[1][2] Its therapeutic potential stems from its ability to modulate multiple oncogenic signaling pathways, leading to the inhibition of tumor cell proliferation, induction of apoptosis and autophagy, and suppression of metastasis.[1][3] This guide summarizes the quantitative data from these studies, details the experimental protocols used, and visualizes the key signaling pathways affected by this compound.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Reference
Esophageal Squamous Cell CarcinomaEC13.042[4][5]
ECA1091.294[4][5]
Kyse4502.471[4][5]
Kyse1502.22[4][5]
Normal Human Esophageal EpithelialHET-1A8.93[4][5]
MelanomaA37512.41[1]
A87516.20[1]
WM91.07[6]
Colon AdenocarcinomaDLD-14.53[7]
LoVo5.17[7]
Conjunctival MelanomaCM-AS161.63[8]
Breast CancerMDA-MB-231Not specified[1][6]
Prostate CancerPC3Not specified[1][6]
LeukemiaHEL0.23 (Derivative 3f)[9]
K562Not specified[6]

In addition to in vitro studies, the anti-tumor effects of this compound have been confirmed in in vivo animal models, demonstrating its potential for clinical translation.

Table 2: In Vivo Efficacy of this compound in Preclinical Models

Cancer TypeAnimal ModelTreatment RegimenKey FindingsReference
Breast CancerXenograft mouse modelNot specifiedSignificantly abrogated tumor growth; modulated expression of CD117 and Ki-67.[1]
OsteosarcomaBalb/c mice with subcutaneous tumorsNot specifiedEffectively attenuated tumor growth through modulation of PI3K pathway.[1]
Colorectal CancerHT29 xenograft modelNot specifiedInhibited tumor growth in vivo.[10]
Gallbladder CancerXenograft tumor modelNot specifiedRestrained xenograft tumor growth.[11]
Colon AdenocarcinomaNude mice xenograft modelNot specifiedSignificantly repressed tumor growth and promoted apoptosis.[7][12]
Conjunctival MelanomaIn vivo modelNot specifiedInhibited tumor growth.[8]

Experimental Protocols

This section provides a detailed overview of the standard methodologies employed in the preclinical evaluation of this compound.

1. Cell Viability and Proliferation Assays (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound on cancer cells.

  • Methodology:

    • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).[7][13]

    • Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[1][2]

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting cell viability against the log concentration of this compound.

2. Apoptosis Assays

  • Objective: To quantify the induction of apoptosis by this compound.

  • Methodologies:

    • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][13] Cells are treated with this compound, harvested, and then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes).[5][13]

    • Hoechst 33258 Staining: This fluorescence microscopy method is used to observe nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[11][13]

    • TUNEL Assay: The TdT-mediated dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the free 3'-OH ends of DNA.[11]

    • Western Blot for Apoptosis Markers: The expression levels of key apoptosis-related proteins, such as cleaved PARP, caspases, Bax, and Bcl-2, are analyzed by western blotting to confirm the apoptotic pathway.[5][7]

3. Cell Migration and Invasion Assays (Transwell Assay)

  • Objective: To assess the effect of this compound on the metastatic potential of cancer cells.

  • Methodology:

    • Transwell inserts with a porous membrane (with or without a Matrigel coating for invasion and migration assays, respectively) are placed in a 24-well plate.

    • The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

    • Cancer cells, pre-treated with this compound or a vehicle control, are seeded into the upper chamber in a serum-free medium.

    • After incubation, non-migrated/non-invaded cells on the upper surface of the membrane are removed.

    • The cells that have migrated/invaded to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.[1][12]

4. Western Blot Analysis

  • Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.

  • Methodology:

    • Cells are treated with this compound, and total protein is extracted using a lysis buffer.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, PI3K, FAK, NF-κB).[7][13][14]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5. In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., nude mice) are subcutaneously injected with cancer cells to establish tumors.[1][7][10][11]

    • Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

    • The treatment group receives this compound via a specific route (e.g., intraperitoneal injection), while the control group receives a vehicle.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blot).[1][7]

Signaling Pathways and Visualizations

This compound exerts its anti-cancer effects by targeting several key signaling pathways involved in cell growth, survival, and metastasis. The primary pathways identified in preclinical studies include the PI3K/Akt, FAK, and NF-κB pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability and induction of apoptosis.[11][13]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR XIAP XIAP Akt->XIAP Bad Bad Akt->Bad Gsk3b Gsk3β Akt->Gsk3b Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis XIAP->Apoptosis Bad->Apoptosis Gsk3b->Proliferation

Caption: this compound inhibits the PI3K/Akt signaling pathway.

FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a key mediator of cell migration, invasion, and survival. This compound can suppress the phosphorylation of FAK, thereby inhibiting metastasis.[1][14]

FAK_Pathway This compound This compound FAK FAK This compound->FAK Inhibits Phosphorylation Paxillin Paxillin FAK->Paxillin MEK_ERK MEK/ERK FAK->MEK_ERK MMP2_9 MMP2/MMP9 Paxillin->MMP2_9 Metastasis Metastasis & Invasion MMP2_9->Metastasis Proliferation Proliferation MEK_ERK->Proliferation

Caption: this compound suppresses the FAK-mediated signaling pathway.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. This compound has been shown to repress the activation of NF-κB.[15]

NFkB_Pathway This compound This compound IKK IKK This compound->IKK Inhibits Phosphorylation IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene_Transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene_Transcription Promotes

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow: In Vitro Anti-Cancer Evaluation

The following diagram illustrates a typical workflow for the initial in vitro assessment of this compound's anti-cancer properties.

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with This compound Start->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Migration Migration/Invasion (Transwell Assay) Treatment->Migration WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot Data Data Analysis (IC50, etc.) MTT->Data Apoptosis->Data Migration->Data WesternBlot->Data

Caption: A standard workflow for in vitro preclinical studies of this compound.

References

A Comparative Analysis of Fangchinoline and Other Natural Compounds in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of four natural compounds—Fangchinoline, Curcumin, Resveratrol, and Epigallocatechin-3-gallate (EGCG)—in various Alzheimer's disease (AD) models. The following sections present quantitative data from key experimental readouts, detailed methodologies for cited experiments, and visualizations of relevant signaling pathways to aid in the evaluation of these compounds as potential therapeutic agents for AD.

Comparative Efficacy in Preclinical Alzheimer's Disease Models

The therapeutic potential of this compound, Curcumin, Resveratrol, and EGCG has been investigated through their effects on amyloid-beta (Aβ) pathology, tau hyperphosphorylation, neuroinflammation, and cognitive function. The following tables summarize the quantitative findings from various in vitro and in vivo studies.

Table 1: Inhibition of Amyloid-β Aggregation
CompoundAssay TypeAβ SpeciesIC50 / EffectReference
This compound N/AN/AData not availableN/A
Curcumin Thioflavin TAβ400.8 µM[1][2][3][4][5]
Resveratrol Thioflavin TAβ42Dose-dependently inhibits fibril formation[6]
EGCG Thioflavin TInhibits fibrillogenesis[7][8]

IC50 values represent the concentration at which 50% of Aβ aggregation is inhibited.

Table 2: Reduction of Amyloid-β Plaque Burden in Animal Models
CompoundAnimal ModelTreatment Dose & DurationPlaque Reduction (%)Brain RegionReference
This compound N/AN/AData not availableN/AN/A
Curcumin Tg2576 miceN/A43% decrease in plaque burdenN/A[9]
Resveratrol Tg6799 miceN/ASignificant reduction in Aβ42 levelsHippocampus[10]
EGCG APPsw (Tg) mice50 mg/kg (oral) for 6 months54%Cingulate cortex[11]
43%Hippocampus[11]
51%Entorhinal cortex[11]
Table 3: Attenuation of Tau Hyperphosphorylation
CompoundModel SystemTau Phosphorylation Site(s)Quantitative ChangeReference
This compound N/AN/AData not availableN/A
Curcumin p25Tg miceAT8Significantly reduced[12]
Resveratrol Cadmium chloride-treated ratsSer199, Ser296Decreased phosphorylation rate[13]
EGCG Rat primary cortical neuronsMultiple AD-relevant epitopesSignificant decrease in protein levels[3]
Table 4: Modulation of Neuroinflammatory Markers
CompoundModel SystemMarkerEffectReference
This compound Aβ1-42-induced mouse modeliNOSDecrease[10][14]
Curcumin AlCl3-induced AD miceTNF-α, IL-1β, IL-6Significantly declined[15]
Resveratrol MPTP-treated miceTNF-α, IL-1β, IL-6Decreased
EGCG LPS-treated miceTNF-α, IL-1β, IL-6Prevented increase[2]
Table 5: Improvement in Cognitive Function (Morris Water Maze)
CompoundAnimal ModelTreatment Dose & DurationKey FindingReference
This compound Aβ1-42-induced mouse modelN/ARestored cognitive decline to normal conditions[10][14]
Curcumin Aβ1-42-injected mice150 mg/kg/d for 10 daysImproved cognitive function and spatial memory[11]
Resveratrol Diabetic ratsN/ASignificantly decreased escape latency
EGCG Scopolamine-induced amnesic ratsN/AEffectively attenuated long-term spatial learning and memory deficits

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these natural compounds are attributed to their ability to modulate multiple signaling pathways implicated in Alzheimer's disease pathogenesis.

This compound: Autophagy and Oxidative Stress

This compound has been shown to alleviate cognitive deficits by enhancing autophagy and mitigating oxidative stress. It promotes the lysosomal degradation of BACE1, a key enzyme in the production of Aβ, and upregulates antioxidant enzymes.[10][14]

cluster_this compound This compound Signaling Pathway This compound This compound Autophagy Autophagy This compound->Autophagy enhances Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress mitigates Antioxidant_Response Antioxidant Response This compound->Antioxidant_Response enhances BACE1_degradation BACE1 Degradation Autophagy->BACE1_degradation promotes Abeta_production Aβ Production BACE1_degradation->Abeta_production reduces Neuroprotection Neuroprotection BACE1_degradation->Neuroprotection contributes to Cognitive_Impairment Cognitive Impairment Abeta_production->Cognitive_Impairment leads to Oxidative_Stress->Cognitive_Impairment contributes to Antioxidant_Response->Neuroprotection leads to Neuroprotection->Cognitive_Impairment alleviates cluster_multi_target Multi-Targeting Natural Compounds Compounds Curcumin, Resveratrol, EGCG Abeta_Aggregation Aβ Aggregation Compounds->Abeta_Aggregation inhibit Neuroinflammation Neuroinflammation (NF-κB, TNF-α, IL-6) Compounds->Neuroinflammation inhibit Tau_Phosphorylation Tau Hyperphosphorylation Compounds->Tau_Phosphorylation inhibit AD_Pathology AD Pathology Abeta_Aggregation->AD_Pathology Neuroinflammation->AD_Pathology Tau_Phosphorylation->AD_Pathology cluster_thioflavin_t Thioflavin T Assay Workflow Abeta_Monomers Aβ Monomers Incubation Incubate at 37°C Abeta_Monomers->Incubation Compound Test Compound Compound->Incubation ThT_Addition Add Thioflavin T Incubation->ThT_Addition Fluorescence_Measurement Measure Fluorescence (Ex: 440nm, Em: 485nm) ThT_Addition->Fluorescence_Measurement Data_Analysis Data Analysis Fluorescence_Measurement->Data_Analysis

References

Fangchinoline: A Comparative Analysis of its Antiviral Efficacy Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the experimental evidence supporting the broad-spectrum antiviral activity of the bisbenzylisoquinoline alkaloid, fangchinoline. This guide synthesizes quantitative data on its efficacy against a range of viruses in various cell culture models, details the experimental protocols for assessment, and visualizes its proposed mechanisms of action.

This compound, a natural compound isolated from the root of Stephania tetrandra, has emerged as a promising candidate in the search for novel antiviral agents. Exhibiting a wide range of biological activities, its potential to combat viral infections has been substantiated through numerous in vitro studies. This guide provides a cross-validated comparison of this compound's antiviral activity, offering researchers, scientists, and drug development professionals a consolidated resource of its performance in different cell lines against various viral pathogens.

Quantitative Assessment of Antiviral Activity

The antiviral efficacy of this compound is typically quantified by its 50% effective concentration (EC50), the concentration at which it inhibits 50% of the viral activity, and its 50% cytotoxic concentration (CC50), the concentration at which it causes a 50% reduction in cell viability. A higher selectivity index (SI), calculated as the ratio of CC50 to EC50, indicates a more favorable safety profile for the compound. The following tables summarize the reported antiviral activities of this compound against several viruses in different cell lines.

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Coronaviruses
SARS-CoV-2Vero E6-> 10-[1]
MERS-CoVVero-> 10-[1]
HCoV-OC43MRC-51.01 ± 0.0711.46> 11.35[2]
Flaviviruses
Zika Virus (ZIKV)BHK0.86 ± 0.478.41 ± 0.159.78[3]
Retroviruses
HIV-1 (NL4-3)MT-40.8 - 1.7--[4]
HIV-1 (LAI)MT-40.8 - 1.7--[4]
HIV-1 (BaL)PM10.8 - 1.7--[4]
Other RNA and DNA Viruses
Vesicular Stomatitis Virus (VSV)----[5]
Encephalomyocarditis Virus (EMCV)----[5]
Influenza A Virus (H1N1)----[5]
Herpes Simplex Virus-1 (HSV-1)----[5]
African Swine Fever Virus (ASFV)Porcine Alveolar Macrophages (PAMs)1.6634.520.8[6][7]

Note: "-" indicates that the data was not specified in the cited source. The EC50 for SARS-CoV-2 and MERS-CoV was not explicitly provided in a numerical format in the abstract but was demonstrated to be effective at non-toxic concentrations.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiviral activity.

Cytotoxicity Assay (MTT Assay)

This assay is fundamental to determining the concentration range at which a compound can be tested for antiviral activity without causing significant cell death.

  • Cell Seeding: Plate cells (e.g., Vero E6, BHK-21, MT-4) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control with fresh medium and a "solvent" control if a solvent like DMSO is used.[9]

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[11]

Virus Yield Reduction Assay (Plaque Reduction Neutralization Test - PRNT)

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

  • Cell Seeding: Seed susceptible cells (e.g., Vero E6) in 12-well or 24-well plates to form a confluent monolayer.[12]

  • Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units - PFU) and incubate for 1 hour at 37°C.[13]

  • Infection: Remove the culture medium from the cell monolayer and add the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.[12]

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.[12]

  • Incubation: Incubate the plates for several days (depending on the virus) to allow for plaque formation.

  • Plaque Visualization and Counting: Stain the cells with a dye like crystal violet to visualize and count the plaques.

  • Data Analysis: The EC50 value is determined as the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.[14]

Mechanism of Action: Time-of-Drug-Addition Assay

This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.

  • Experimental Setup: Cells are infected with the virus, and the compound is added at different time points relative to the infection:

    • Pre-treatment: Compound is added to the cells before the virus.

    • Co-treatment: Compound is added simultaneously with the virus.

    • Post-treatment: Compound is added at various times after the virus has been introduced to the cells.[15]

  • Infection and Treatment: Synchronize the infection by incubating the virus with the cells for a short period (e.g., 1 hour) at a high multiplicity of infection (MOI). After this period, unbound virus is washed away. The compound is then added at the designated time points.[16]

  • Quantification of Viral Replication: At the end of the experiment (e.g., 24 hours post-infection), the level of viral replication is quantified, typically by measuring viral RNA using qRT-PCR or by a virus yield reduction assay.[15]

  • Data Analysis: By comparing the level of inhibition at different time points, the stage of the viral life cycle targeted by the compound can be inferred. For instance, if inhibition is only observed during co-treatment, the compound likely targets viral entry.

Visualizing the Mechanisms of Action

This compound has been shown to exert its antiviral effects through multiple mechanisms, including the direct inhibition of viral entry and the modulation of host immune signaling pathways.

Experimental Workflow for Antiviral Assays

The following diagram illustrates a typical workflow for evaluating the antiviral properties of a compound like this compound.

Antiviral_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_antiviral Antiviral Efficacy Assessment cluster_moa Mechanism of Action Study C1 Seed Cells in 96-well plate C2 Add Serial Dilutions of this compound C1->C2 C3 Incubate (48-72h) C2->C3 C4 Perform MTT Assay C3->C4 C5 Calculate CC50 C4->C5 A2 Incubate Virus with this compound Dilutions C5->A2 Inform non-toxic concentrations A1 Prepare Virus Stock & Cell Monolayer A1->A2 A3 Infect Cells A2->A3 A4 Overlay with Semi-Solid Medium A3->A4 A5 Incubate to Allow Plaque Formation A4->A5 A6 Stain and Count Plaques A5->A6 A7 Calculate EC50 A6->A7 M1 Synchronized Viral Infection M2 Time-of-Drug-Addition M1->M2 M3 Quantify Viral Replication (qRT-PCR) M2->M3 M4 Identify Targeted Stage M3->M4

Caption: General workflow for assessing this compound's antiviral activity.

Inhibition of Viral Entry

Studies on viruses like SARS-CoV-2 and Zika virus suggest that this compound can block the initial stages of infection, specifically viral entry into the host cell.[1][3]

Viral_Entry_Inhibition cluster_entry Viral Entry Process Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Triggers Cell Host Cell This compound This compound This compound->Internalization Inhibits Uncoating Viral Genome Release Internalization->Uncoating Leads to STING_Pathway_Modulation cluster_sting STING Signaling Pathway cGAS cGAS STING STING cGAS->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates Degradation STING Degradation STING->Degradation IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons (IFNs) IRF3->IFNs Induces Transcription ISGs Interferon-Stimulated Genes (ISGs) IFNs->ISGs Induce Expression Antiviral_State Antiviral State ISGs->Antiviral_State This compound This compound This compound->Degradation Prevents AKT_mTOR_NFkB_Pathway ASFV ASFV Infection AKT AKT ASFV->AKT Activates mTOR mTOR AKT->mTOR Activates NFkB NF-κB mTOR->NFkB Activates Viral_Replication Viral Replication NFkB->Viral_Replication Promotes This compound This compound This compound->AKT Inhibits

References

A Comparative Analysis of Fangchinoline and Its Synthetic Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Fangchinoline, a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, has garnered significant attention in the scientific community for its diverse pharmacological activities, most notably its anti-cancer properties.[1][2] This has spurred the development of a multitude of synthetic derivatives aimed at enhancing its therapeutic efficacy and overcoming potential limitations. This guide provides a comparative study of this compound and its synthetic derivatives, offering a comprehensive overview of their performance based on experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.

Comparative Performance: A Data-Driven Overview

The primary motivation for synthesizing this compound derivatives is to improve upon the anti-cancer potency of the parent compound. Numerous studies have demonstrated that strategic chemical modifications can lead to derivatives with significantly lower IC50 values, indicating higher potency against various cancer cell lines.

One study synthesized a series of 25 novel this compound derivatives and evaluated their anti-cancer activity. Among them, compound 2h exhibited remarkable potency against the A549 non-small cell lung cancer cell line, with an IC50 value of 0.26 μM. This was found to be 36.38-fold more active than the parent this compound compound.[3] Another study that synthesized twenty this compound derivatives found that compound 4g showed impressive inhibitory activity against five different cancer cell lines, with a particularly low IC50 value of 1.07 µM against the WM9 human melanoma cell line.[4][5]

A separate investigation into twenty-eight 7-substituted this compound analogues revealed that compound 6 had a promising inhibitory potency against IL-1β activation with an IC50 value of 3.7 μM, highlighting its potential as an anti-inflammatory agent.[2][6] Furthermore, a study focusing on different derivatives found that compound 3i had the most potent inhibitory effect on A549 cell proliferation, with an IC50 value of 0.61 µM.[7]

In a direct comparison with its structural analog, tetrandrine, which differs only by a methoxy group instead of a hydroxyl group at the C7 position, both compounds have shown significant, though sometimes different, biological activities.[1] For instance, one study highlighted that while both this compound and tetrandrine exhibit anti-inflammatory effects, their mechanisms differ. This compound showed inhibitory effects on cyclooxygenase, whereas tetrandrine strongly inhibited murine interleukin-5 (mIL-5) activity.[8] Both compounds, however, have been shown to reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein activity.[9]

The following tables summarize the IC50 values of this compound and some of its most potent synthetic derivatives against various cancer cell lines, as reported in the literature.

Table 1: Comparative IC50 Values (µM) of this compound and its Derivatives Against Various Cancer Cell Lines

CompoundA549 (Lung)HEL (Leukemia)WM9 (Melanoma)MDA-MB-231 (Breast)PC3 (Prostate)K562 (Leukemia)
This compound9.45[3]>10[10]>10[10]>10[10]>10[10]>10[10]
Derivative 2h 0.26 [3]-----
Derivative 3f -0.23 [10]----
Derivative 4g --1.07 [4]2.53[4]2.81[4]2.15[4]
Derivative 3i 0.61 [7]-----

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Key Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their anti-cancer effects through the modulation of several key signaling pathways, primarily the PI3K/AKT and MAPK pathways, which are crucial for cell survival, proliferation, and apoptosis.

The PI3K/AKT signaling pathway is a central regulator of cell growth and survival. Both this compound and its derivatives have been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis in various cancer cells, including osteosarcoma, gallbladder cancer, and non-small cell lung cancer.[3][11][12] The derivative 2h , for example, was found to inhibit the mTOR/PI3K/AKT pathway in vivo.[3] Molecular docking studies have suggested a high binding affinity between certain derivatives and Akt1 or PI3K, providing a structural basis for their inhibitory activity.[2][3]

The MAPK signaling pathway is another critical pathway involved in cell proliferation and differentiation. Suppression of this pathway by this compound derivatives, such as 3e , contributes to cell cycle arrest and apoptosis in leukemia cells.[2]

Furthermore, this compound has been reported to induce autophagic cell death in hepatocellular carcinoma cells via the p53/sestrin2/AMPK signaling pathway.[9] This highlights the multifaceted mechanisms through which these compounds can combat cancer.

G cluster_0 This compound & Derivatives cluster_1 Signaling Pathways cluster_2 Cellular Effects This compound This compound & Derivatives PI3K PI3K This compound->PI3K Inhibits MAPK MAPK This compound->MAPK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Induction) AKT->Apoptosis Inhibits Proliferation Cell Proliferation (Inhibition) mTOR->Proliferation Regulates MAPK->Proliferation Regulates CellCycleArrest Cell Cycle Arrest (Induction) MAPK->CellCycleArrest Regulates G start Start dissolve Dissolve this compound in DMF start->dissolve add_base Add NaH, Stir dissolve->add_base add_halide Add Alkyl/Acyl Halide at 0°C add_base->add_halide react Stir under N2 add_halide->react quench Quench with H2O react->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify end End purify->end

References

A Head-to-Head Comparison of the Antiviral Effects of Fangchinoline and Cepharanthine

Author: BenchChem Technical Support Team. Date: November 2025

Fangchinoline and cepharanthine, both bisbenzylisoquinoline alkaloids, have emerged as promising antiviral candidates, garnering significant attention within the scientific community for their broad-spectrum activity against a range of viruses. This guide provides a comprehensive, data-driven comparison of their antiviral effects, drawing upon available experimental evidence to inform researchers, scientists, and drug development professionals.

Summary of Antiviral Activity

Both this compound and cepharanthine have demonstrated inhibitory effects against various viruses, most notably coronaviruses. The following tables summarize the quantitative data from in vitro studies, providing a comparative overview of their potency.

Table 1: Antiviral Activity against Coronaviruses
VirusCompoundCell LineIC50 / EC50 (µM)Cytotoxicity (CC50 µM)Selectivity Index (SI = CC50/IC50)Reference
SARS-CoV-2This compound293TAT0.143>10>70[1]
SARS-CoV-2Cepharanthine293TAT0.193>10>52[1]
SARS-CoV-2CepharanthineA549-ACE20.13 (EC50)--[2]
SARS-CoV-2CepharanthineA549-ACE21.67 (IC50)30.9218.5[3]
MERS-CoV (pseudovirus)Cepharanthine-0.140 (EC50)--[4]
SARS-CoVCepharanthineVero E66.0 (µg/mL) (EC50)--[4]
HCoV-OC43This compoundMRC-5---[5]
HCoV-OC43CepharanthineMRC-5---[5]

Note: IC50 represents the half-maximal inhibitory concentration, while EC50 represents the half-maximal effective concentration. A higher Selectivity Index indicates a more favorable safety profile.

Table 2: Antiviral Activity against Other Viruses
VirusCompoundCell LineIC50 / EC50 (µM)Reference
HIV-1This compoundMT-4, PM10.8 - 1.7[6]
Ebola Virus (EBOV)Cepharanthine-0.42[7]
Zika Virus (ZIKV)Cepharanthine-2.19[7]
African Swine Fever Virus (ASFV)This compoundPAMs1.66[8][9]
Vesicular Stomatitis Virus (VSV)This compound--[10][11]
Encephalomyocarditis virus (EMCV)This compound--[10][11]
Influenza A virus (H1N1)This compound--[10][11]
Herpes Simplex Virus-1 (HSV-1)This compound--[10][11]

Mechanisms of Antiviral Action

This compound and cepharanthine exhibit distinct and, in some cases, overlapping mechanisms to thwart viral infections.

This compound:

  • Viral Entry Inhibition: Studies have shown that this compound can block the entry of SARS-CoV, SARS-CoV-2, and MERS-CoV.[12][13]

  • Interference with Glycoprotein Processing: In the context of HIV-1, this compound has been found to inhibit the proteolytic processing of the gp160 envelope glycoprotein, which is crucial for the production of infectious virions.[6]

  • Modulation of Host Signaling Pathways: this compound has been shown to inhibit the replication of the African Swine Fever Virus (ASFV) by suppressing the AKT/mTOR/NF-κB signaling pathway.[8][9] It also induces an antiviral response by preventing the degradation of the STING protein, leading to increased interferon production.[10][11]

Cepharanthine:

  • Blocking Viral Attachment and Entry: A primary mechanism of cepharanthine is the prevention of viral attachment to host cells. It has been shown to bind to the spike glycoprotein of SARS-CoV-2, thereby preventing its interaction with the ACE2 receptor.[14]

  • Inhibition of Membrane Fusion: Cepharanthine can inhibit the membrane fusion mediated by the SARS-CoV-2 spike protein.[15]

  • Modulation of Host Factors: Cepharanthine has been identified as an inhibitor of the Niemann-Pick type C1 (NPC1) protein, which disrupts cellular lipid homeostasis and can impede the entry, replication, and egress of viruses like SARS-CoV-2.[16]

  • Anti-inflammatory and Immunomodulatory Effects: Cepharanthine suppresses the activation of NF-κB and the production of various pro-inflammatory cytokines, which are often crucial for viral replication and the associated inflammatory response.[16][17][18]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.

Antiviral Activity Assays (General Protocol)
  • Cell Culture: VeroE6, A549-ACE2, 293TAT, or MRC-5 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Virus Infection: Cells are infected with the virus of interest at a specific multiplicity of infection (MOI).

  • Compound Treatment: The cells are treated with varying concentrations of this compound or cepharanthine either before, during, or after viral infection.

  • Quantification of Antiviral Effect: The antiviral activity is assessed using various methods:

    • Cytopathic Effect (CPE) Assay: The extent of virus-induced cell death is visually assessed or quantified using assays like the MTT or MTS assay.

    • Plaque Reduction Assay: The number of viral plaques formed in the presence of the compound is counted to determine the reduction in infectious virus particles.

    • Quantitative Real-Time PCR (qRT-PCR): Viral RNA levels are quantified to measure the inhibition of viral replication.

    • Immunofluorescence Assay: The expression of viral proteins is visualized and quantified using specific antibodies.

  • Cytotoxicity Assay: The toxicity of the compounds on the host cells is determined using assays like the MTT or MTS assay to calculate the CC50 value.

Mechanism of Action Studies
  • Time-of-Addition Assay: To determine the stage of the viral life cycle targeted by the compound, it is added at different time points relative to infection (pre-infection, co-infection, post-infection).

  • Viral Entry/Fusion Assays: Pseudotyped viruses expressing the viral entry glycoprotein (e.g., SARS-CoV-2 Spike) are used to specifically assess the inhibition of viral entry and membrane fusion.

  • Western Blot Analysis: The expression levels of viral proteins and host signaling proteins are analyzed to understand the molecular mechanisms of inhibition.

  • Molecular Docking and Simulation: Computational methods are used to predict the binding interactions between the compounds and viral or host proteins.[14]

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

G cluster_fang This compound: Antiviral Mechanisms cluster_entry Viral Entry Inhibition cluster_gp160 HIV-1 Replication Inhibition cluster_sting Host Immune Modulation FCN This compound Entry_F Viral Entry FCN->Entry_F gp160 gp160 Processing FCN->gp160 Inhibits STING_Deg STING Degradation FCN->STING_Deg Prevents Virus_F SARS-CoV SARS-CoV-2 MERS-CoV Virus_F->Entry_F Blocks Infectious_Virion Infectious Virion Production gp160->Infectious_Virion IFN Interferon Production Antiviral_Response Antiviral Response IFN->Antiviral_Response

Caption: Mechanisms of action for this compound's antiviral effects.

G cluster_ceph Cepharanthine: Antiviral Mechanisms cluster_entry_c Viral Entry Inhibition cluster_npc1 Host Factor Modulation cluster_nfkb Anti-inflammatory Action CEP Cepharanthine Binding Binding & Entry CEP->Binding Blocks NPC1 NPC1 Protein CEP->NPC1 Inhibits NFkB NF-κB Activation CEP->NFkB Suppresses Spike SARS-CoV-2 Spike Protein ACE2 ACE2 Receptor Spike->Binding ACE2->Binding Lipid_Homeostasis Lipid Homeostasis NPC1->Lipid_Homeostasis Viral_Lifecycle Viral Entry, Replication, Egress Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Viral_Replication Viral Replication Cytokines->Viral_Replication

Caption: Mechanisms of action for cepharanthine's antiviral effects.

G cluster_workflow General Antiviral Assay Workflow Start Seed Cells Infect Infect with Virus Start->Infect Treat Treat with Compound Infect->Treat Incubate Incubate Treat->Incubate Assess Assess Antiviral Effect (CPE, Plaque Assay, qPCR) Incubate->Assess End Determine IC50/EC50 Assess->End

Caption: A simplified workflow for in vitro antiviral assays.

Conclusion

Both this compound and cepharanthine demonstrate significant potential as antiviral agents, particularly against coronaviruses. While direct comparative studies are limited, the available data suggests that both compounds are potent inhibitors of SARS-CoV-2 in the sub-micromolar to low micromolar range. Their distinct mechanisms of action, targeting both viral and host factors, offer multiple avenues for therapeutic intervention. Cepharanthine's ability to block viral entry by interfering with the spike protein-ACE2 interaction is a well-documented and compelling mechanism. This compound's multifaceted approach, including entry inhibition and modulation of host immune responses, also presents a strong case for its further development. The synergistic potential of combining these or other antiviral agents with different mechanisms of action warrants further investigation.[12][14] This guide provides a foundation for researchers to compare these two promising alkaloids and to design future studies aimed at developing effective antiviral therapies.

References

Fangchinoline's Double-Edged Sword: Unraveling the Role of Autophagy in Cancer Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Fangchinoline, a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, has emerged as a promising anti-cancer agent. Its therapeutic potential, however, is intricately linked to a fundamental cellular process: autophagy. This guide provides a comparative analysis of experimental data to elucidate the complex, often contradictory, role of autophagy in this compound-induced cell death across different cancer types. For researchers in oncology and drug development, understanding this duality is critical for designing effective therapeutic strategies.

At a Glance: Autophagy's Dichotomous Role

The prevailing evidence suggests that this compound's impact on autophagy is not uniform. In some cancer cell lines, it triggers a pro-death autophagic response, while in others, autophagy acts as a survival mechanism. This context-dependent function is a crucial consideration for its clinical application.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of this compound on cell viability, apoptosis, and autophagy markers in various cancer cell lines.

Table 1: Effect of this compound on Cancer Cell Viability

Cell LineCancer TypeThis compound Conc. (µM)Incubation Time (h)% Inhibition of Cell ViabilityCitation
HepG2Hepatocellular Carcinoma524~50%[1]
PLC/PRF/5Hepatocellular Carcinoma524~40%[1]
T24Bladder Cancer524~45%[2]
5637Bladder Cancer524~55%[2]
HT29Colorectal Cancer1048~60%[3]
HCT116Colorectal Cancer1048~55%[3]

Table 2: Modulation of Autophagy and Apoptosis Markers by this compound

Cell LineTreatmentLC3-II/LC3-I Ratiop62 ExpressionCleaved Caspase-3Citation
HepG2This compound (5 µM, 24h)Increased-Not Induced[1]
T24This compound (5 µM, 24h)IncreasedDecreasedIncreased[2][4]
5637This compound (5 µM, 24h)IncreasedDecreasedIncreased[2][4]
HT29This compound (10 µM, 48h)IncreasedDecreasedIncreased[3]
HCT116This compound (10 µM, 48h)IncreasedDecreasedIncreased[3]

Table 3: Impact of Autophagy Inhibition on this compound-Induced Cell Death

Cell LineThis compound TreatmentAutophagy InhibitorEffect on Cell Viability/ApoptosisCitation
HepG25 µM, 24h3-MADecreased Cell Death[1]
T245 µM, 24h3-MAEnhanced Apoptosis[2][4]
HT2910 µM, 48h3-MAEnhanced Cell Death[3]
HCT11610 µM, 48h3-MAEnhanced Cell Death[3]

Signaling Pathways: A Tale of Two Mechanisms

The decision between pro-death and pro-survival autophagy in response to this compound appears to be governed by distinct signaling cascades.

In hepatocellular carcinoma cells, this compound induces autophagic cell death through an mTOR-independent pathway involving p53, sestrin2, and AMPK.[1][5] Conversely, in bladder and colorectal cancer, this compound-induced autophagy is often a cytoprotective response mediated by the inhibition of the PI3K/Akt/mTOR pathway or activation of the AMPK/mTOR/ULK1 pathway.[2][3]

fangchinoline_signaling cluster_hcc Hepatocellular Carcinoma cluster_bc_crc Bladder & Colorectal Cancer This compound This compound p53 p53 This compound->p53 PI3K_Akt PI3K/Akt This compound->PI3K_Akt AMPK_bc_crc AMPK This compound->AMPK_bc_crc Sestrin2 Sestrin2 p53->Sestrin2 AMPK_hcc AMPK Sestrin2->AMPK_hcc Autophagic_Cell_Death Autophagic Cell Death AMPK_hcc->Autophagic_Cell_Death mTOR mTOR PI3K_Akt->mTOR Protective_Autophagy Protective Autophagy mTOR->Protective_Autophagy AMPK_bc_crc->mTOR ULK1 ULK1 AMPK_bc_crc->ULK1 ULK1->Protective_Autophagy Apoptosis Apoptosis Protective_Autophagy->Apoptosis experimental_workflow Start Cancer Cell Culture Treatment Treat with this compound (Dose- and Time-course) Start->Treatment Inhibitor Co-treat with Autophagy Inhibitor (e.g., 3-MA, Chloroquine) Treatment->Inhibitor Cell_Viability Assess Cell Viability (MTT Assay) Treatment->Cell_Viability Apoptosis_Assay Analyze Apoptosis (Flow Cytometry, Western Blot for Caspases) Treatment->Apoptosis_Assay Autophagy_Flux Monitor Autophagy Flux (Western Blot for LC3, p62; GFP-LC3 Puncta) Treatment->Autophagy_Flux Signaling_Analysis Analyze Signaling Pathways (Western Blot for p53, AMPK, Akt, mTOR) Treatment->Signaling_Analysis Inhibitor->Cell_Viability Inhibitor->Apoptosis_Assay Inhibitor->Autophagy_Flux Conclusion Determine Role of Autophagy (Pro-death vs. Pro-survival) Cell_Viability->Conclusion Apoptosis_Assay->Conclusion Autophagy_Flux->Conclusion Signaling_Analysis->Conclusion

References

Safety Operating Guide

Navigating the Safe Handling of Fangchinoline: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling Fangchinoline. It includes detailed personal protective equipment (PPE) protocols, operational guidelines, and waste disposal procedures to ensure a safe and compliant research environment.

This compound, a bisbenzylisoquinoline alkaloid, is a potent compound with significant research interest.[1] Due to its biological activity, stringent safety measures are imperative to protect researchers from potential exposure and to prevent environmental contamination. This guide outlines the necessary precautions and procedures for the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is crucial to minimize exposure through inhalation, skin contact, and eye contact. The following equipment is mandatory:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles.
Hand Protection Protective gloves (e.g., nitrile)Prevents dermal absorption. The specific breakthrough time of the glove material should be considered.
Body Protection Impervious clothing, such as a lab coat or gownProvides a barrier against spills and contamination of personal clothing.
Respiratory Protection A suitable respirator (e.g., N95 or higher)Essential when handling the powdered form to prevent inhalation of fine particles.

Operational Plan: Safe Handling Procedures

Adherence to standardized operational procedures is critical to maintaining a safe laboratory environment when working with this compound.

Engineering Controls:

  • Work in a well-ventilated area.

  • Utilize a fume hood or other appropriate exhaust ventilation when handling the powdered form or preparing solutions to avoid the formation of dust and aerosols.[2]

  • Ensure easy access to a safety shower and eyewash station.[2]

Procedural Steps:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing and Solution Preparation: Conduct all weighing and solution preparation of powdered this compound within a fume hood to minimize inhalation risks.

  • Handling Solutions: When working with solutions of this compound, exercise caution to prevent splashes and spills.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin.[2] Decontaminate all work surfaces.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental harm, as the substance is very toxic to aquatic life with long-lasting effects.[2]

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, tubes), and disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Dispose of the hazardous waste through an approved waste disposal plant.[2] Do not pour this compound solutions down the drain or dispose of solid waste in regular trash.

  • Spill Cleanup: In the event of a spill, wear full PPE.[2] Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for hazardous waste disposal. Decontaminate the spill area thoroughly.

Quantitative Toxicity Data

While specific occupational exposure limits (OELs) for this compound have not been established, data from related bisbenzylisoquinoline alkaloids and in vitro cytotoxicity studies provide valuable insight into its potency.

Acute Toxicity Data for a Related Compound (Tetrandrine)

CompoundRoute of AdministrationSpeciesLD50 Value
TetrandrineIntraperitonealMouse41,300 µg/kg[3]
TetrandrineIntravenousMouse444.67 ± 35.76 mg/kg[4]

In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 Value (µM)
A549Lung Cancer0.26 - 0.78[5]
HelaCervical CancerVaries by derivative[5]
HepG-2Liver CancerVaries by derivative[5]
MCF-7Breast CancerVaries by derivative[5]
MDA-MB-231Breast CancerVaries by derivative[5]
GBC-SDGallbladder CancerDose-dependent inhibition[6]
NOZGallbladder CancerDose-dependent inhibition[6]

Experimental Protocols and Workflows

The following diagrams illustrate a general workflow for in vitro experiments with this compound and a key signaling pathway it affects.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start cell_culture Cell Culture (e.g., A549, HepG2) start->cell_culture fang_prep Prepare this compound Stock Solution start->fang_prep treatment Treat Cells with Various Concentrations of this compound cell_culture->treatment fang_prep->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry, TUNEL) treatment->apoptosis western Western Blot Analysis treatment->western data_analysis Analyze Results (e.g., IC50, Protein Expression) viability->data_analysis apoptosis->data_analysis western->data_analysis conclusion Conclusion data_analysis->conclusion

General workflow for in vitro studies with this compound.

signaling_pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_ap1 AP-1 Pathway cluster_effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K Inhibits IKK IKK This compound->IKK Inhibits Phosphorylation p65 p65 This compound->p65 Inhibits Phosphorylation AP1 AP-1 Activation This compound->AP1 Represses apoptosis Increased Apoptosis This compound->apoptosis autophagy Induction of Autophagy This compound->autophagy AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR proliferation Decreased Proliferation mTOR->proliferation invasion Decreased Invasion mTOR->invasion IKK->p65 NFkB NF-κB Activation p65->NFkB NFkB->proliferation NFkB->apoptosis AP1->proliferation

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fangchinoline
Reactant of Route 2
Fangchinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.